3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWOYFJONISRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: A Technical Guide for Advanced Research
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a specialized aromatic amine of significant interest in medicinal chemistry and materials science. Notably, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting its status as a novel or less-common research chemical. This guide, therefore, serves as a predictive and comparative analysis, leveraging data from structurally analogous compounds to illuminate the potential properties, synthesis, and applications of this target molecule.
The Strategic Value of Fluorinated Anilines in Modern Chemistry
The deliberate incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl group, often described as a 'super-methyl' group, imparts unique properties such as enhanced lipophilicity, metabolic stability, and strong electron-withdrawing capabilities.[1] When integrated into an aniline framework, these attributes can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making trifluoromethylated anilines highly sought-after intermediates.[1][3] The addition of a fluorine atom further modulates the electronic environment and steric profile of the aromatic ring, offering fine-tuned control over reactivity and biological interactions.[4]
Physicochemical Properties: A Comparative Analysis
To predict the characteristics of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a comparative analysis of its close structural analogs is invaluable. The following table summarizes key computed and experimental data for related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (Target) | Not readily available | C8H7F4N | ~193.14 (Calculated) | Target Molecule |
| 3-Fluoro-5-(trifluoromethyl)aniline | 454-67-1 | C7H5F4N | 179.12[5] | Lacks the 4-methyl group |
| 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | C8H8F3N | 175.15 | Lacks the 3-fluoro group |
| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | C7H5F4N | 179.11[6] | Different substitution pattern |
| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | 914225-61-9 | C7H4ClF4N | 227.56 | Chloro and fluoro at different positions |
Based on these analogs, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is expected to be a liquid or low-melting solid at room temperature, with moderate to high lipophilicity. The presence of both fluoro and trifluoromethyl groups will create a highly electron-deficient aromatic ring, influencing its reactivity in subsequent chemical transformations.
Proposed Synthetic Strategies
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline can be approached through established methodologies for the preparation of substituted anilines, primarily involving the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route is outlined below.
Diagram: Proposed Synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Caption: A proposed multi-step synthesis for the target aniline.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the synthesis of similar trifluoromethylated anilines.[7] Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary for this specific target.
Step 1: Nitration of a Suitable Precursor
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the starting material (e.g., a substituted benzotrichloride).[7]
-
Maintain the temperature while stirring for a specified duration to allow for regioselective nitration.
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the nitrated intermediate with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitroaromatic compound.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitroaromatic intermediate in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline.
-
Purify the product by column chromatography or distillation to yield the final 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline makes it a valuable building block for various applications:
-
Pharmaceuticals: This aniline can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the fluoro and methyl groups provide handles for further structural modification and can influence the molecule's overall conformation and electronic properties.[1][8][9] For instance, similar structures are precursors to drugs like Nilotinib, a kinase inhibitor.[8][10]
-
Agrochemicals: Trifluoromethylated anilines are frequently used in the development of potent and environmentally stable herbicides and pesticides.[1][4] The electron-withdrawing nature of the substituents can enhance the biological activity of the final product.
-
Materials Science: The high fluorine content and specific electronic properties make this compound a candidate for incorporation into specialty polymers, liquid crystals, and organic light-emitting diode (OLED) materials.[8] The trifluoromethyl group can improve the performance and stability of these materials.[8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not available, the safety precautions for structurally related anilines should be strictly followed.
-
General Hazards: Anilines, particularly halogenated ones, are often classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12][13][14] They can cause skin and eye irritation.[11][13][15]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12][13]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[11][12][13]
-
If swallowed: Rinse mouth and seek medical attention. Do NOT induce vomiting.[12]
-
Always consult the MSDS of a closely related compound, such as 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) or 3-Fluoro-5-(trifluoromethyl)aniline (CAS 454-67-1), before handling.[11][13]
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a promising, albeit currently under-documented, building block for advanced chemical synthesis. By leveraging the extensive knowledge base of its structural analogs, researchers can confidently predict its properties, devise effective synthetic strategies, and explore its potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials. As with any novel compound, careful and systematic experimental validation is paramount.
References
- The Power of Fluorine: Accelerating Innovation with Trifluoromethyl
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.).
-
3-Fluoro-5-(trifluoromethyl)aniline. (n.d.). LabSolutions. [Link]
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3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline | C8H7F4NO | CID 131012918. (n.d.). PubChem. [Link]
- Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. (URL not available)
-
3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 19436618. (n.d.). PubChem. [Link]
-
Safety Data Sheet - 4-Methyl-3-(trifluoromethyl)aniline. (2025). Angene Chemical. [Link]
- 4-Fluoro-3-(trifluoromethyl)
-
4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377. (n.d.). PubChem. [Link]
-
Safety data sheet - 4-(Trifluoromethyl)aniline. (2022). [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]
-
3-Fluoro-5-nitro-4-(trifluoromethyl)aniline | C7H4F4N2O2 | CID 131316757. (n.d.). PubChem. [Link]
-
3-Fluoro-5-[4-(trifluoromethyl)phenoxy]aniline. (n.d.). PubChem. [Link]
- Preparation of trifluoromethylanilines. (2001).
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
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3-Fluoro-4-methyl-5-(trifluoromethyl)aniline molecular weight
An In-depth Technical Guide to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights into its properties, synthesis, and potential applications.
Molecular Structure and Core Properties
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine featuring a benzene ring substituted with a fluorine atom, a methyl group, and a trifluoromethyl group. The strategic placement of these functional groups imparts unique electronic and steric characteristics, making it a potentially valuable building block in synthetic chemistry.
The molecular formula for this compound is C₈H₇F₄N . Based on this, the calculated molecular weight is 193.14 g/mol .
Caption: 2D structure of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Physicochemical Properties Summary
The table below summarizes the key physicochemical properties of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, with some values estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₄N | Calculated |
| Molecular Weight | 193.14 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds[1] |
| Boiling Point | Estimated >200 °C | Inferred from similar compounds[2] |
| CAS Number | Not assigned | - |
Synthesis and Reactivity Insights
While a specific, validated synthesis for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not documented in readily available literature, a plausible synthetic route can be designed based on established methodologies for the preparation of substituted anilines.[3] A common approach involves the nitration of a substituted benzene ring followed by the reduction of the nitro group.
Proposed Synthetic Workflow
The following diagram illustrates a potential multi-step synthesis starting from a commercially available material. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve the desired product.
Caption: Proposed synthetic pathway for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Reactivity Profile
The reactivity of the aniline core is significantly influenced by its substituents:
-
Amino Group (-NH₂): This is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution. It also serves as a nucleophile in reactions like acylation and alkylation.
-
Fluorine (-F): As a halogen, it has an electron-withdrawing inductive effect and an electron-donating resonance effect. Overall, it is a deactivating, ortho-, para-directing group.
-
Methyl Group (-CH₃): This is an activating, ortho-, para-directing group due to its electron-donating inductive effect.
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
The interplay of these groups dictates the regioselectivity of further chemical transformations. The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack, although the steric hindrance and electronic deactivation from the adjacent trifluoromethyl and fluoro groups will modulate this reactivity.
Significance in Research and Drug Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[4][5][6] These modifications can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the drug's half-life.
-
Enhanced Lipophilicity: The trifluoromethyl group can increase a molecule's ability to cross biological membranes.
-
Improved Binding Affinity: The electronic properties of fluorine can modulate a molecule's interaction with target receptors.
Anilines, in general, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[7][8] Therefore, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a valuable scaffold for the development of novel bioactive compounds.
Caption: The role of fluorinated anilines as building blocks in the drug discovery pipeline.
Predicted Spectroscopic Data
While experimental spectra are not available, the key features of the NMR spectra can be predicted based on the structure and data from analogous compounds like 3-fluoro-4-methylaniline.[9][10]
| Spectrum | Predicted Key Features |
| ¹H NMR | - A broad singlet for the -NH₂ protons. - A singlet for the -CH₃ protons. - Two doublets in the aromatic region for the two aromatic protons, with coupling constants influenced by the adjacent fluorine atom. |
| ¹³C NMR | - Resonances for eight distinct carbon atoms. - The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. - The carbons attached to the fluorine will show large C-F coupling constants. |
| ¹⁹F NMR | - Two distinct resonances are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. |
Safety and Handling
As with any chemical, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline should be handled with care in a well-ventilated area, preferably a fume hood. Based on the safety data sheets of structurally similar compounds, the following precautions are recommended.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct experimental data is scarce, this technical guide provides a solid foundation for understanding its properties, potential synthesis, and applications by drawing on established chemical principles and data from analogous structures. Researchers working with this or similar fluorinated anilines can use this guide to inform their experimental design and safety protocols.
References
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- 2. 452-77-7 | 3-Fluoro-4-methylaniline [fluoromart.com]
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- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: A Key Building Block for Advanced Materials and Pharmaceuticals
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a highly functionalized aniline derivative of significant interest in the development of novel pharmaceuticals and advanced materials. The presented synthesis is a multi-step process commencing with the dinitration of 4-methylbenzotrifluoride, followed by a selective reduction, a Balz-Schiemann reaction for fluorination, and a final reduction to yield the target molecule. This document delves into the mechanistic underpinnings of each transformation, offering detailed experimental protocols and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development and materials science, providing the necessary insights for the successful laboratory-scale synthesis of this valuable compound.
Introduction: The Significance of Fluorinated Anilines
Fluorinated organic molecules have garnered immense interest across various scientific disciplines, primarily due to the unique physicochemical properties imparted by the fluorine atom. The strategic incorporation of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Trifluoromethylated anilines, in particular, serve as crucial building blocks in the synthesis of a wide array of bioactive compounds and functional materials.[2] The target molecule of this guide, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, is a prime example of a highly substituted aniline with a unique substitution pattern that makes it a valuable intermediate for creating complex molecular architectures.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A logical retrosynthetic analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline suggests a pathway that sequentially introduces the desired functional groups onto a commercially available starting material. The proposed forward synthesis, outlined below, is designed to be efficient and to control the regioselectivity of each transformation.
Caption: Proposed synthesis pathway for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, including reaction conditions, stoichiometry, and work-up procedures.
Step 1: Dinitration of 4-Methylbenzotrifluoride
The initial step involves the electrophilic aromatic substitution of 4-methylbenzotrifluoride to introduce two nitro groups onto the aromatic ring. The trifluoromethyl group is a meta-director, and the methyl group is an ortho-, para-director. The positions ortho to the methyl group and meta to the trifluoromethyl group are the most activated for nitration.
Reaction: 4-Methylbenzotrifluoride → 4-Methyl-3,5-dinitrobenzotrifluoride
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add 4-methylbenzotrifluoride dropwise to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours to ensure complete dinitration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
| Reagent | Molar Ratio | Key Parameters |
| 4-Methylbenzotrifluoride | 1 | --- |
| Fuming Nitric Acid | ~2.5 | Temperature control is critical |
| Concentrated Sulfuric Acid | ~3.0 | Vigorous stirring required |
Step 2: Selective Reduction of 4-Methyl-3,5-dinitrobenzotrifluoride
The selective reduction of one nitro group is a critical step to differentiate the two nitro groups for subsequent transformations. The nitro group at the 5-position is less sterically hindered than the nitro group at the 3-position (flanked by the methyl and trifluoromethyl groups) and is therefore more susceptible to reduction.[3]
Reaction: 4-Methyl-3,5-dinitrobenzotrifluoride → 5-Amino-4-methyl-3-nitrobenzotrifluoride
Protocol:
-
Dissolve 4-methyl-3,5-dinitrobenzotrifluoride in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Prepare a solution of sodium sulfide (Na₂S) or use a milder reducing agent like ammonium polysulfide.
-
Add the sulfide solution dropwise to the solution of the dinitro compound at room temperature.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture for several hours until the selective reduction is complete (monitored by TLC).
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
| Reagent | Molar Ratio | Key Parameters |
| 4-Methyl-3,5-dinitrobenzotrifluoride | 1 | Careful control of stoichiometry |
| Sodium Sulfide (Na₂S·9H₂O) | ~1.2 | Temperature control |
Step 3: Balz-Schiemann Reaction for Fluorination
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride via a diazonium tetrafluoroborate intermediate.[4][5][6]
Reaction: 5-Amino-4-methyl-3-nitrobenzotrifluoride → 3-Fluoro-4-methyl-5-nitrobenzotrifluoride
Protocol:
-
Dissolve 5-amino-4-methyl-3-nitrobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium tetrafluoroborate salt.
-
The diazonium salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water, followed by a cold, low-polarity solvent like diethyl ether to remove impurities.
-
Carefully dry the isolated diazonium salt.
-
Thermally decompose the dry diazonium salt by gentle heating. The decomposition is often carried out in an inert, high-boiling solvent or neat, but with extreme caution as diazonium salts can be explosive.
-
The decomposition will evolve nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.
-
The crude product can be purified by distillation or column chromatography.
| Reagent | Molar Ratio | Key Parameters |
| 5-Amino-4-methyl-3-nitrobenzotrifluoride | 1 | Low temperature for diazotization |
| Sodium Nitrite (NaNO₂) | ~1.1 | Careful handling of diazonium salt |
| Fluoroboric Acid (HBF₄) | Excess | Controlled thermal decomposition |
Step 4: Reduction of the Remaining Nitro Group
The final step is the reduction of the remaining nitro group to an amine to yield the target molecule, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Reaction: 3-Fluoro-4-methyl-5-nitrobenzotrifluoride → 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Protocol:
-
Dissolve 3-fluoro-4-methyl-5-nitrobenzotrifluoride in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a reducing agent such as iron powder in the presence of a catalytic amount of hydrochloric acid (HCl) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
-
If using Fe/HCl, heat the reaction mixture to reflux for several hours.
-
If using catalytic hydrogenation, stir the mixture under a hydrogen balloon or in a hydrogenation apparatus at room temperature until the reaction is complete.
-
Monitor the reaction progress by TLC.
-
Upon completion, if using Fe/HCl, filter the hot reaction mixture to remove the iron salts and neutralize the filtrate with a base like sodium bicarbonate. Extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the final product by column chromatography or distillation under reduced pressure.
| Reagent | Molar Ratio | Key Parameters |
| 3-Fluoro-4-methyl-5-nitrobenzotrifluoride | 1 | --- |
| Iron Powder (Fe) | Excess | Acidic medium |
| Hydrochloric Acid (HCl) | Catalytic | --- |
| or H₂/Pd/C | --- | Hydrogen atmosphere |
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents should be slow and controlled to prevent runaway reactions.
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be handled with extreme care, and it is often preferable to use them in situ or with minimal isolation and drying.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas. The reaction should be carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
Conclusion
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline presented in this technical guide offers a logical and experimentally viable route to this valuable chemical intermediate. By carefully controlling the reaction conditions at each step, from dinitration to the final reduction, researchers can achieve a good overall yield of the target compound. The principles and protocols detailed herein provide a solid foundation for the synthesis of this and other similarly complex fluorinated anilines, paving the way for further innovation in the fields of medicinal chemistry and materials science.
References
- Vertex AI Search. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. 2023.
- Wikipedia. Balz–Schiemann reaction.
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- Google Patents.
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Spectroscopic Characterization of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the novel aromatic amine, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related isomers and foundational spectroscopic principles to provide a robust predictive analysis. This approach empowers researchers to identify, characterize, and utilize this compound with confidence in their synthetic and medicinal chemistry endeavors.
Molecular Structure and Its Spectroscopic Implications
The unique substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline dictates its electronic and magnetic environment, giving rise to a distinct spectroscopic fingerprint. The interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups with the strongly electron-withdrawing fluoro (-F) and trifluoromethyl (-CF₃) groups creates a complex pattern of shielding and deshielding effects on the aromatic ring. Understanding these interactions is paramount to the accurate interpretation of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. Based on the analysis of similar fluorinated anilines, the following assignments are predicted.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 6.8 - 7.0 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F) ≈ 2-3 Hz | 1H |
| H-6 | 6.6 - 6.8 | Doublet (d) | ⁴J(H-F) ≈ 2-4 Hz | 1H |
| -NH₂ | 3.5 - 4.5 | Broad singlet (s) | - | 2H |
| -CH₃ | 2.1 - 2.3 | Singlet (s) | - | 3H |
-
Aromatic Protons (H-2 and H-6): The two aromatic protons are in distinct chemical environments. H-2 is expected to be downfield due to the deshielding effect of the adjacent fluorine atom. It will likely appear as a doublet of quartets due to coupling with the fluorine at C-3 and the trifluoromethyl group at C-5. H-6 will be upfield and will likely appear as a doublet due to coupling with the fluorine at C-3.
-
Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine will lead to through-bond C-F coupling, which is a powerful diagnostic tool.[4][5]
Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (-NH₂) | 145 - 150 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-2 | 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-3 (-F) | 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-4 (-CH₃) | 125 - 130 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 1-3 Hz |
| C-5 (-CF₃) | 120 - 125 | Quartet (q) | ²J(C-F) ≈ 30-35 Hz |
| C-6 | 118 - 122 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 1-3 Hz |
| -CF₃ | 123 - 128 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |
| -CH₃ | 15 - 20 | Singlet (s) | - |
-
Aromatic Carbons: The carbon atoms will exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon directly attached to the fluorine (C-3) will show a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C-2 and C-4) will show smaller two-bond C-F coupling. The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet with a large one-bond C-F coupling constant.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline will be characterized by the vibrational frequencies of the N-H, C-H, C-N, C-F, and aromatic C=C bonds.[6][7]
Table 3: Predicted IR Absorption Bands for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric and symmetric) | 3400 - 3500 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium |
| Aromatic C=C stretch | 1500 - 1600 | Medium to Strong |
| N-H bend | 1600 - 1650 | Medium |
| C-F stretch (Ar-F) | 1200 - 1300 | Strong |
| C-F stretch (-CF₃) | 1100 - 1200 | Strong, multiple bands |
The presence of two distinct bands in the 3400-3500 cm⁻¹ region is characteristic of a primary amine. The strong absorptions in the 1100-1300 cm⁻¹ range are indicative of the C-F bonds of both the aromatic fluorine and the trifluoromethyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, electron ionization (EI) would likely be used.
The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₇F₄N, MW = 193.14). The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for anilines include the loss of a hydrogen atom and the elimination of HCN. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns, such as the loss of a CF₃ radical.
Figure 1: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in EI-MS.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two NaCl or KBr plates is suitable.
-
Data Acquisition: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is ideal. Direct infusion via a heated probe can also be used.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
Analysis: High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
Conclusion
The spectroscopic characterization of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, as predicted from the analysis of related structures and fundamental principles, reveals a unique set of spectral data. This guide provides researchers with the foundational knowledge to confidently identify and characterize this compound. The predicted NMR, IR, and MS data serve as a benchmark for experimental verification and will be invaluable in the synthesis and application of this promising molecule in various fields of chemical research.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the chemical shifts and coupling constants observed in this polysubstituted aromatic system. We will explore the synergistic and antagonistic electronic effects of the amino, fluoro, methyl, and trifluoromethyl substituents, providing a predictive framework for spectral analysis. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring a high-fidelity spectrum, ensuring data integrity and reproducibility.
Introduction: The Structural Significance of a Polysubstituted Aniline
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a complex molecule whose utility in medicinal chemistry and materials science stems from the unique interplay of its functional groups. The aniline moiety provides a key synthetic handle, while the fluorine and trifluoromethyl groups are frequently used to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. The methyl group adds further steric and electronic influence. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.[1] Understanding the nuances of its ¹H NMR spectrum is not merely an academic exercise; it is critical for confirming identity, assessing purity, and understanding the electronic environment of the molecule.
This guide provides an expert-level dissection of the spectrum, grounded in the fundamental principles of substituent effects and spin-spin coupling.
Theoretical Underpinnings: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of an aromatic compound is dictated by the electronic nature of the substituents on the ring.[2] In 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, we have a fascinating combination of electron-donating and electron-withdrawing groups, each exerting a distinct influence on the chemical environment of the two remaining aromatic protons (H-2 and H-6).
-
Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, it significantly increases electron density at the ortho and para positions.[3] This shielding effect shifts the corresponding proton signals upfield (to a lower ppm value).
-
Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation and induction, causing a modest upfield shift for ortho and para protons.[4]
-
Fluoro Group (-F): Exhibits dual electronic effects. It is strongly electron-withdrawing inductively due to its high electronegativity, which deshields nearby protons. However, it is also a pi-donor through resonance.[5] For protons ortho to fluorine, the inductive deshielding effect typically dominates the chemical shift.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group (EWG) operating purely through a strong inductive (-I) effect.[5][6] It drastically reduces electron density at the ortho and para positions, causing a significant downfield shift (higher ppm) for protons at these locations.
Predicted Chemical Shifts (δ) and Multiplicities
Let's analyze the expected environment for each proton:
-
H-2 Proton: This proton is positioned ortho to both the strongly shielding -NH₂ group and the strongly deshielding -F group. It is also meta to the -CH₃ and -CF₃ groups. The powerful, opposing ortho effects will largely determine its final chemical shift.
-
H-6 Proton: This proton is ortho to the shielding -NH₂ group and the powerfully deshielding -CF₃ group. The immense inductive withdrawal of the -CF₃ group is expected to be the dominant influence, shifting this proton significantly downfield relative to H-2.
-
Methyl Protons (-CH₃): These protons will appear as a singlet in the typical benzylic methyl region (around 2.0-2.5 ppm).[7] The exact position will be influenced by the cumulative electronic effects of the other substituents.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet.[8] Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[9][10]
Spin-Spin Coupling (J-Coupling): A Map of Connectivity
Scalar coupling provides direct evidence of through-bond connectivity.[11] In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are critical for definitive assignment.
-
⁴J_HH (meta-coupling): Protons H-2 and H-6 are meta to each other. This will result in a small coupling constant, typically in the range of 2-3 Hz.[7]
-
³J_HF (ortho-coupling): The H-2 proton is ortho to the fluorine atom. This leads to a relatively large coupling constant, expected to be between 6-10 Hz.[12][13]
-
⁴J_HF (meta-coupling): The H-6 proton is meta to the fluorine atom. This coupling is smaller than the ortho coupling, generally in the range of 4-8 Hz.[13][14]
-
Long-Range ⁴J_HF (CF₃ coupling): The H-6 proton is four bonds away from the three equivalent fluorine atoms of the -CF₃ group. This can lead to a resolved quartet splitting of the H-6 signal, with a small coupling constant (typically 1-3 Hz). This would further complicate the H-6 multiplet.
Based on this analysis, we can predict the multiplicity of the aromatic signals:
-
H-2 Signal: A doublet of doublets (dd), split by H-6 (small J) and the fluorine atom (large J).
-
H-6 Signal: A complex multiplet. At a minimum, it will be a doublet of doublets (dd) from coupling to H-2 (small J) and the fluorine atom (medium J). If coupling to the -CF₃ group is resolved, it could appear as a doublet of doublet of quartets (ddq).
The logical workflow for predicting the ¹H NMR spectrum is visualized below.
Caption: Logical workflow for the prediction of the ¹H NMR spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a clean, high-resolution spectrum is non-negotiable for accurate analysis. The following protocol is a self-validating system designed for small organic molecules like the topic compound.[15]
3.1. Materials
-
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (5-10 mg)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS, usually pre-added to solvent)
-
Pasteur pipette and bulb
-
Small glass vial
-
Filter plug (e.g., glass wool or cotton)
3.2. Procedure: Sample Preparation The causality behind these steps is crucial: proper preparation minimizes artifacts and ensures sample homogeneity, which is vital for sharp, well-resolved peaks.
-
Weighing: Accurately weigh 5-10 mg of the aniline compound into a clean, dry vial. This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. CDCl₃ is a common first choice due to its volatility and minimal signal overlap. DMSO-d₆ is an alternative for less soluble compounds but can obscure signals around 2.5 ppm.
-
Homogenization: Gently swirl the vial to ensure the sample is fully dissolved. Any undissolved particulate matter will severely degrade spectral line shape and resolution.
-
Filtration: Place a small filter plug into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is critical to remove any dust or microparticulates, which are paramagnetic and cause line broadening.
-
Final Check: The final solvent height in the NMR tube should be approximately 4-5 cm, ensuring it is centered within the instrument's detection coils.
3.3. Procedure: Data Acquisition (Using a 400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Ensure the sample is locked (to the deuterium signal of the solvent) and properly shimmed to maximize magnetic field homogeneity. Poor shimming is a primary cause of broad and distorted peaks.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment (zg30).
-
Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): ~3-4 seconds. Longer acquisition times yield better resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to ensure the baseline is flat.
-
Integrate all signals to determine the relative number of protons for each.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).
-
Data Interpretation and Summary
Synthesizing the theoretical principles with the experimental protocol allows for a confident prediction and assignment of the ¹H NMR spectrum. The following table summarizes the expected data.
| Assignment | Predicted Chemical Shift (δ) ppm | Integration | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-6 | ~7.0 - 7.5 | 1H | dd (or ddq) | ⁴J_HH = 2-3; ⁴J_HF = 4-8; (⁴J_H-CF3 = 1-3) |
| H-2 | ~6.7 - 7.1 | 1H | dd | ⁴J_HH = 2-3; ³J_HF = 6-10 |
| -NH₂ | ~3.5 - 4.5 | 2H | broad s | N/A |
| -CH₃ | ~2.2 - 2.4 | 3H | s | N/A |
Note: The chemical shifts are estimates and can vary based on solvent and concentration. The H-6 proton is predicted to be the most downfield aromatic signal due to the strong deshielding from the ortho -CF₃ group.
Conclusion
The ¹H NMR spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a rich source of structural information, but its complexity demands a rigorous, first-principles approach to interpretation. By systematically analyzing the competing electronic effects of the four distinct substituents and understanding the expected magnitudes of both H-H and H-F coupling constants, a definitive assignment of the spectrum is achievable. The provided experimental protocol ensures the acquisition of high-quality data, which is the bedrock of any reliable structural elucidation. This guide serves as a robust framework for researchers, enabling them to confidently analyze this molecule and other similarly complex substituted aromatic systems.
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An In-Depth Technical Guide to the 13C NMR Analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
<
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex fluorinated aromatic amine. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Structural Significance of a Multifunctional Moiety
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly substituted aniline derivative. The presence of three distinct substituents on the aromatic ring—a fluorine atom, a methyl group, and a trifluoromethyl group—creates a unique electronic environment. This structural complexity makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its ¹³C NMR spectrum is paramount for structural verification, purity assessment, and for predicting its reactivity and intermolecular interactions. This guide will systematically deconstruct the ¹³C NMR spectrum, providing insights into the influence of each substituent on the chemical shifts and coupling constants of the carbon atoms.
Core Principles: Understanding Substituent Effects and C-F Coupling
The ¹³C NMR spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is primarily governed by two key factors: the electronic effects of the substituents on the carbon chemical shifts (δ) and the spin-spin coupling between the ¹³C and ¹⁹F nuclei (J-coupling).
-
Substituent Chemical Shift (SCS) Effects: Each substituent (–NH₂, –F, –CH₃, –CF₃) electronically perturbs the benzene ring, altering the shielding of the carbon nuclei. The amino (–NH₂) group is a strong electron-donating group (EDG) through resonance, which tends to shield the ortho and para carbons, shifting their signals upfield (to lower ppm values).[1] Conversely, the fluorine (–F) and trifluoromethyl (–CF₃) groups are electron-withdrawing groups (EWGs) through induction. The trifluoromethyl group, in particular, is a strong deactivator and will significantly deshield adjacent carbons, shifting their signals downfield.[2] The methyl (–CH₃) group is a weak electron-donating group. The interplay of these competing electronic effects results in a complex and informative chemical shift pattern.
-
¹³C-¹⁹F Spin-Spin Coupling: A key feature of the spectrum will be the presence of through-bond couplings between the ¹³C and ¹⁹F nuclei.[3] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
¹JCF: One-bond coupling between a carbon and a directly attached fluorine is typically very large, in the range of 240-320 Hz.[4]
-
²JCF: Two-bond coupling is generally smaller, around 35 Hz.[2]
-
³JCF: Three-bond coupling is even smaller, typically around 6 Hz.[2]
-
Longer-range couplings (⁴JCF, ⁵JCF) may also be observed, though they are often smaller and can be more difficult to resolve.[5]
-
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three equivalent fluorine atoms, following the n+1 rule.[6] The coupling constant for this ¹JCF is expected to be large, around 275 Hz.[2]
Experimental Protocol: A Self-Validating Approach to Data Acquisition
A robust and reliable ¹³C NMR spectrum is contingent on meticulous sample preparation and optimized acquisition parameters.
Sample Preparation
-
Analyte Purity: Ensure the 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline sample is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[7][8] It is crucial to use a high-purity deuterated solvent to minimize residual proton signals that could interfere with shimming and baseline correction.
-
Concentration: For a standard ¹³C NMR experiment on a modern spectrometer, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9][10] For very sensitive instruments like those with a cryoprobe, a lower concentration of around 10 mM may be sufficient.[11]
-
Filtration: To ensure optimal magnetic field homogeneity and sharp spectral lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹³C NMR Spectral Data and Interpretation
The following table provides a detailed prediction of the ¹³C NMR spectrum of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, including expected chemical shifts (δ) and ¹³C-¹⁹F coupling patterns. These predictions are based on established substituent effects and known coupling constants for similar structures. [2][7][12]
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted JCF (Hz) | Rationale for Chemical Shift and Coupling |
|---|---|---|---|---|
| C1 (-NH₂) | 145 - 150 | Doublet of quartets | ²JCF ≈ 5-10 Hz, ⁴JCF ≈ 1-3 Hz | The C-N carbon is significantly deshielded. It will exhibit a two-bond coupling to the fluorine at C3 and a longer-range four-bond coupling to the CF₃ fluorines. |
| C2 | 110 - 115 | Doublet of quartets | ³JCF ≈ 3-7 Hz, ⁵JCF ≈ 1-2 Hz | This carbon is ortho to the strong electron-donating amino group, leading to significant shielding. It will show a three-bond coupling to the fluorine at C3 and a five-bond coupling to the CF₃ fluorines. |
| C3 (-F) | 158 - 163 | Doublet of quartets | ¹JCF ≈ 240-250 Hz, ³JCF ≈ 3-5 Hz | Directly attached to the highly electronegative fluorine, this carbon will be significantly deshielded and exhibit a large one-bond C-F coupling. It will also show a three-bond coupling to the CF₃ fluorines. |
| C4 (-CH₃) | 125 - 130 | Doublet of quartets | ⁴JCF ≈ 1-3 Hz, ⁴JCF ≈ 1-3 Hz | The chemical shift is influenced by the adjacent methyl and fluorine substituents. It will display four-bond couplings to both the C3 fluorine and the CF₃ fluorines. |
| C5 (-CF₃) | 128 - 133 | Doublet of quartets | ²JCF ≈ 30-35 Hz, ¹JCF ≈ 270-280 Hz | This carbon is directly attached to the electron-withdrawing trifluoromethyl group, leading to deshielding. It will exhibit a large one-bond coupling to the CF₃ fluorines and a two-bond coupling to the fluorine at C3. |
| C6 | 115 - 120 | Doublet of quartets | ⁵JCF ≈ 1-2 Hz, ³JCF ≈ 3-5 Hz | This carbon is also ortho to the amino group and will be shielded. It will show a five-bond coupling to the C3 fluorine and a three-bond coupling to the CF₃ fluorines. |
| -CH₃ | 15 - 20 | Singlet | - | The methyl carbon is in the aliphatic region and is not expected to show significant coupling to the fluorine atoms. |
| -CF₃ | 120 - 125 | Quartet | ¹JCF ≈ 270-280 Hz | The trifluoromethyl carbon is significantly deshielded and will appear as a quartet due to the three attached fluorine atoms with a large one-bond coupling constant. [6][13]|
Conclusion: A Powerful Tool for Structural Elucidation
The ¹³C NMR analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline provides a wealth of structural information. By carefully considering the interplay of substituent electronic effects and the characteristic patterns of ¹³C-¹⁹F spin-spin coupling, a complete and unambiguous assignment of all carbon resonances is achievable. This in-depth understanding is not only crucial for the characterization of this specific molecule but also serves as a valuable case study for the analysis of other complex fluorinated aromatic compounds in pharmaceutical and materials science research. The protocols and interpretive strategies outlined in this guide provide a robust framework for obtaining and analyzing high-quality ¹³C NMR data, ensuring both scientific rigor and practical utility.
References
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Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]
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RDiscovery. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. Retrieved from [Link]
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ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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Solubility of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in Organic Solvents: A Methodological Framework for R&D
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline in common organic solvents. This compound is a highly functionalized aniline derivative, representing a class of intermediates crucial to the development of novel pharmaceuticals and agrochemicals. Given the general lack of publicly available, quantitative solubility data for such specific building blocks, this document serves as a methodological guide for researchers, process chemists, and formulation scientists. It outlines the influence of the compound's distinct functional groups on its physicochemical properties, provides detailed, field-proven protocols for both qualitative and quantitative solubility assessment, and offers a structure for the systematic presentation and interpretation of resulting data. The ultimate goal is to empower scientific professionals to generate reliable solubility profiles essential for reaction optimization, purification strategies, and formulation development.
Introduction: The Strategic Importance of Fluorinated Anilines
In modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its profound impact on a molecule's biological and physical properties. Often described as a "super-methyl" group, the -CF3 moiety can enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, often leading to improved binding affinity and better pharmacokinetic profiles.[1][2]
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a key exemplar of a fluorinated building block, offering multiple reaction sites for further chemical elaboration.[3][4] Understanding its solubility is not a trivial academic exercise; it is a critical prerequisite for its effective use. Key processes that are fundamentally dependent on solubility data include:
-
Reaction Solvent Selection: Ensuring reactants are in the solution phase for optimal kinetics and yield.
-
Purification and Crystallization: Identifying suitable solvent/anti-solvent systems for isolating the compound with high purity.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability and dictates the choice of excipients and delivery systems.[5][6]
This guide provides the scientific rationale and experimental workflows necessary to establish a robust solubility profile for this and similar complex organic molecules.
Physicochemical Profile & Solubility Predictions
The solubility behavior of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline is a direct consequence of its molecular structure. A systematic analysis of its functional groups allows for well-founded predictions based on the "like dissolves like" principle.[7][8]
-
Aniline Core: The aromatic ring is inherently nonpolar and lipophilic. The amine (-NH2) group provides a site for hydrogen bonding (as a donor) and introduces a degree of polarity, though its basicity is significantly reduced by the electron-withdrawing groups on the ring.
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and highly lipophilic. Its presence dramatically increases the molecule's affinity for nonpolar and moderately polar organic solvents and is a key contributor to its low aqueous solubility.[2]
-
Fluoro (-F) Group: As a highly electronegative atom, it adds to the molecule's overall polarity but is a weak hydrogen bond acceptor.
-
Methyl (-CH3) Group: This is a small, nonpolar alkyl group that contributes to the overall lipophilicity.
Overall Prediction: The combined influence of a large aromatic system and a dominant trifluoromethyl group renders the molecule predominantly lipophilic and hydrophobic. Therefore, it is expected to exhibit poor solubility in water and high solubility in a range of organic solvents. Its solubility will likely be highest in moderately polar aprotic solvents that can engage in dipole-dipole interactions without requiring strong hydrogen bonding, as well as in nonpolar aromatic and halogenated solvents.
Experimental Determination of Solubility
Where standardized data is absent, a systematic experimental approach is required. The following protocols are designed to be robust, reproducible, and self-validating.
This initial screening method provides a quick, semi-quantitative assessment across a broad range of solvents, guiding the selection of candidates for more rigorous analysis.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline into a series of small, dry glass vials (e.g., 4 mL).
-
Solvent Addition: To the first vial, add the chosen solvent in 0.25 mL increments.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.
-
Classification:
-
Iteration: Repeat steps 2-5 for each solvent to be tested.
This is the gold-standard method for determining equilibrium solubility, crucial for thermodynamic understanding and regulatory submissions.[8][11] The protocol is designed to ensure a true saturated solution is achieved and accurately measured.
Methodology:
-
Preparation of Supersaturated Slurry: Add an excess amount of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential.
-
Equilibration: Place the container in an orbital shaker or on a stirring plate equipped with a magnetic stir bar. Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical, but should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. Carefully draw a sample of the supernatant using a syringe. Immediately pass the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. This step is critical to prevent inflation of the measured solubility.
-
Sample Dilution: Accurately dilute the clear, filtered supernatant with a known volume of the appropriate mobile phase or a compatible solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] A standard calibration curve must be prepared using known concentrations of the analyte.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or g/L.
Data Presentation and Interpretation
To facilitate comparison and practical application, solubility data should be organized systematically. The following table provides a template for recording experimental results, grouping solvents by their functional class and polarity.
Table 1: Solubility Profile of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
| Solvent Class | Solvent Name | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Notes / Observations |
| Alcohols | Methanol | Potential for H-bonding with -NH2 and -F groups. | ||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | Strong dipole-dipole interactions. | ||
| Methyl Ethyl Ketone | ||||
| Ethers | Diethyl Ether | |||
| Tetrahydrofuran (THF) | Good for moderately polar, non-protic compounds. | |||
| Halogenated | Dichloromethane | Often a very good solvent for complex organics. | ||
| Chloroform | ||||
| Aromatic | Toluene | Pi-stacking interactions with aniline ring. | ||
| Xylenes | ||||
| Aprotic Polar | Acetonitrile | |||
| Dimethylformamide (DMF) | Strong polar solvent. | |||
| Dimethyl Sulfoxide (DMSO) | Very strong polar solvent. | |||
| Nonpolar | Hexanes | Expected to be low due to molecular polarity. | ||
| Cyclohexane | ||||
| Aqueous | Water | Expected to be very low ('insoluble'). |
Interpretation for Application:
-
High Solubility Solvents (e.g., THF, Dichloromethane, Acetone): These are excellent candidates for reaction media, ensuring all reactants are fully dissolved. They are also useful for preparing stock solutions for analysis.
-
Moderate to Low Solubility Solvents: These can be critical for purification. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.
-
Insoluble Solvents (e.g., Hexanes, Water): These are ideal "anti-solvents." They can be added to a solution of the compound in a "good" solvent to induce precipitation or crystallization, a common technique for product isolation.
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online Forum]. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube Video]. Available at: [Link]
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Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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PubChem. (n.d.). 3-fluoro-5-methyl-N-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]
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University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry. Available at: [Link]
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PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Available at: [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]
-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Available at: [Link]
-
Teva API. (n.d.). Solving solubility issues in modern APIs. Available at: [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5786. Available at: [Link]
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A Technical Guide to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1] Among the myriad of fluorinated building blocks, substituted anilines bearing a trifluoromethyl (-CF3) group are of paramount importance. This guide provides a comprehensive technical overview of a specific, highly functionalized aniline derivative: 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (CAS No. 1706430-24-1).
This document serves as a practical resource for researchers and developers, offering insights into its commercial availability, a plausible synthetic route, its anticipated chemical properties, and its potential applications as a key intermediate in the synthesis of complex target molecules.
I. Commercial Availability and Procurement
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is available as a specialty chemical from a number of suppliers. Researchers can procure this compound in various quantities, typically with a purity of 98% or higher. The table below summarizes key information for sourcing this valuable building block.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| AA Blocks | 1706430-24-1 | C₈H₇F₄N | 193.14 g/mol | 98% |
| BLDpharm | 1706430-24-1 | C₈H₇F₄N | 193.14 g/mol | N/A |
| Sigma-Aldrich | 1706430-24-1 | C₈H₇F₄N | 193.14 g/mol | N/A |
| SynQuest Laboratories | 1706430-24-1 | C₈H₇F₄N | 193.14 g/mol | N/A |
| CymitQuimica | 1706430-24-1 | C₈H₇F₄N | 193.14 g/mol | N/A |
Note: While purity is listed as 98% from one supplier, it is always recommended to request a certificate of analysis (CoA) for lot-specific data. BLDpharm indicates the availability of NMR, HPLC, and LC-MS data, which can be crucial for experimental planning and verification.[2]
II. Proposed Synthesis Protocol
Caption: Proposed synthetic workflow for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Step-by-Step Methodology:
Step 1: Trifluoromethylation of 1-Fluoro-2-methyl-3-nitrobenzene
The initial step involves the introduction of the trifluoromethyl group onto the aromatic ring. This can be achieved via an electrophilic trifluoromethylation reaction.
-
Rationale: The nitro group is a meta-director, and the fluorine and methyl groups are ortho, para-directors. The position C-5 is sterically accessible and electronically activated for electrophilic substitution.
-
Protocol:
-
To a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add a trifluoromethylating agent (e.g., Umemoto's reagent or Togni's reagent, 1.2 eq).
-
The reaction may require the presence of a Lewis acid or a radical initiator, depending on the chosen reagent.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 1-fluoro-2-methyl-3-nitro-5-(trifluoromethyl)benzene, by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding aniline.
-
Rationale: Standard reduction methods are generally effective for converting aromatic nitro compounds to anilines without affecting the fluorine or trifluoromethyl substituents.
-
Protocol:
-
Dissolve the purified 1-fluoro-2-methyl-3-nitro-5-(trifluoromethyl)benzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂, 3-5 eq) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
-
If using SnCl₂, stir the reaction mixture at room temperature or with gentle heating. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if using SnCl₂, carefully neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate until the solution is alkaline.
-
Extract the product, 3-fluoro-4-methyl-5-(trifluoromethyl)aniline, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification can be achieved by distillation or recrystallization if necessary.
-
III. Physicochemical and Spectroscopic Properties (Estimated)
As experimental data for 3-fluoro-4-methyl-5-(trifluoromethyl)aniline is not widely published, the following properties are estimated based on data for structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)aniline.[3]
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General appearance of substituted anilines. |
| Boiling Point | ~210-220 °C | Based on the boiling point of 4-fluoro-3-(trifluoromethyl)aniline (207-208 °C) with an additional methyl group. |
| Density | ~1.4 g/mL | Based on the density of 4-fluoro-3-(trifluoromethyl)aniline (1.393 g/mL). |
| Refractive Index | ~1.47 | Based on the refractive index of 4-fluoro-3-(trifluoromethyl)aniline (n20/D 1.466). |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | Typical solubility profile for fluorinated anilines. |
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet for the methyl protons (CH₃).
-
Two aromatic protons, likely appearing as doublets or multiplets, with coupling to the fluorine atom.
-
A broad singlet for the amine protons (NH₂), the chemical shift of which will be solvent-dependent.
-
-
¹³C NMR:
-
A quartet for the trifluoromethyl carbon with a large ¹JCF coupling constant.
-
Signals for the aromatic carbons, with some showing C-F coupling.
-
A signal for the methyl carbon.
-
-
¹⁹F NMR:
-
A singlet for the trifluoromethyl group (-CF₃).
-
A multiplet for the aromatic fluorine atom.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight (193.14).
-
Characteristic fragmentation patterns, including the loss of fluorine and trifluoromethyl radicals.
-
IV. Reactivity and Potential Applications
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a versatile building block for organic synthesis, with its reactivity primarily centered around the nucleophilic amino group and the potential for substitution on the aromatic ring.
Caption: Key reaction pathways and application areas for the title compound.
Key Applications in Research and Development:
-
Pharmaceutical Synthesis: The trifluoromethyl group is known to enhance the metabolic stability and membrane permeability of drug candidates.[1] This aniline can serve as a key starting material for the synthesis of novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases. The aniline moiety can be readily converted into amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.
-
Agrochemical Development: Trifluoromethylated compounds are frequently employed in the design of modern herbicides, insecticides, and fungicides.[4] The unique substitution pattern of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline offers a scaffold for the development of new crop protection agents with potentially improved efficacy and environmental profiles.
-
Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of advanced materials, including polymers with enhanced thermal stability and specific optical properties. This aniline could be a valuable monomer or intermediate for such applications.
V. Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a strategically important and commercially available building block for chemical synthesis. Its trifluoromethyl group, in conjunction with the fluoro and methyl substituents, provides a unique platform for the development of novel and complex molecules. While detailed experimental data for this specific compound is not yet widespread in the public domain, this guide offers a solid foundation for its procurement, synthesis, and application based on established chemical principles and data from closely related analogues. As research in fluorinated compounds continues to expand, the utility of such highly functionalized intermediates is expected to grow, making this a molecule of significant interest for the scientific community.
VI. References
-
AA Blocks. 3-FLUORO-4-METHYL-5-(TRIFLUOROMETHYL)ANILINE, 98% Purity, C8H7F4N, 250 mg. (n.d.).
-
Vertex AI Search. The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (n.d.).
-
BLDpharm. 1706430-24-1|3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. (n.d.).
-
Sigma-Aldrich. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. (n.d.).
-
SynQuest Laboratories. MDL MFCD27986853 | 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. (n.d.).
-
CymitQuimica. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. (n.d.).
-
Vertex AI Search. Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. (n.d.).
-
Sigma-Aldrich. 4-Fluoro-3-(trifluoromethyl)aniline 99%. (n.d.).
-
ChemicalBook. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum. (n.d.).
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. (n.d.).
-
PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline. (n.d.).
-
BLDpharm. 1706430-24-1|3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. (n.d.).
-
Smolecule. 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline. (n.d.).
-
PubChem. 3-fluoro-5-methyl-N-(trifluoromethyl)aniline. (n.d.).
-
Chem-Impex. 4-(Trifluoromethyl)aniline. (n.d.).
-
PubChem. 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. (n.d.).
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1706430-24-1|3-Fluoro-4-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
The Emergence of a Key Building Block: A Technical Guide to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
An In-depth Exploration of the Synthesis, Properties, and Strategic Importance of a Modern Fluorinated Intermediate
Introduction: The Strategic Value of Fluorine in Modern Chemistry
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis. The following table summarizes the key known and predicted data for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
| Property | Value | Source |
| CAS Number | 1706430-24-1 | [1] |
| Molecular Formula | C₈H₇F₄N | PubChem |
| Molecular Weight | 193.14 g/mol | PubChem |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid | General knowledge of anilines |
| Boiling Point | (Predicted) Data not available | |
| Melting Point | (Predicted) Data not available | |
| Solubility | (Predicted) Soluble in common organic solvents | General knowledge of anilines |
Note: Experimental physical properties such as boiling and melting points are not widely published. Values are predicted based on the structure and similar compounds.
Spectroscopic Data (Predicted):
While specific, verified spectra for this compound are not publicly available, a skilled chemist can predict the expected signals in various spectroscopic analyses based on its structure.
-
¹H NMR: Expected signals would include two distinct aromatic protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic signals would show coupling to the fluorine atom.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. Carbons attached to or near the fluorine atom would also exhibit splitting.
-
¹⁹F NMR: Two signals would be anticipated: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, which would appear as a singlet.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 193.14.
Proposed Synthetic Pathways: A Logic-Driven Approach
While a specific, published, step-by-step synthesis for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not readily found in publicly accessible journals, a plausible and logical synthetic route can be constructed based on established organofluorine chemistry and methodologies reported for structurally analogous compounds. The strategic placement of the fluoro, methyl, and trifluoromethyl groups around the aniline core necessitates a carefully planned multi-step sequence.
A likely retrosynthetic analysis suggests a late-stage introduction of the amine functionality, typically via the reduction of a nitro group. The core challenge lies in the regioselective construction of the substituted benzene ring. A proposed forward synthesis is detailed below.
Experimental Protocol: A Plausible Multi-Step Synthesis
This proposed synthesis starts from a commercially available, appropriately substituted fluorotoluene.
Step 1: Nitration of 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene
The initial step involves the regioselective nitration of a suitable starting material. The directing effects of the existing substituents are crucial for achieving the desired isomer.
-
Reaction:
-
Reagents and Conditions:
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Temperature: 0-10 °C
-
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 1-fluoro-2-methyl-3-(trifluoromethyl)benzene.
-
Maintain the temperature while adding a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroaromatic product.
-
Step 2: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the desired aniline. Several methods are effective for this transformation.
-
Reaction:
-
Reagents and Conditions (Option A: Catalytic Hydrogenation):
-
Hydrogen Gas (H₂)
-
Palladium on Carbon (Pd/C) catalyst
-
Solvent: Ethanol or Methanol
-
-
Procedure (Option A):
-
Dissolve the nitroaromatic compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the target aniline.
-
-
Reagents and Conditions (Option B: Metal-Acid Reduction):
-
Tin(II) Chloride (SnCl₂) in concentrated Hydrochloric Acid (HCl) or Iron (Fe) powder in Acetic Acid.
-
-
Procedure (Option B):
-
Suspend the nitroaromatic compound in a suitable solvent (e.g., ethanol).
-
Add the reducing agent (e.g., SnCl₂ and HCl) and heat the mixture to reflux.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the tin salts.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the aniline.
-
Causality in Experimental Choices:
-
Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The controlled low temperature is crucial to prevent over-nitration and side reactions.
-
Reduction: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, metal-acid reductions are also robust and widely used, offering an alternative if hydrogenation equipment is unavailable.
Visualizing the Synthetic Pathway
The logical flow of the proposed synthesis can be visualized using the following diagrams.
Caption: Proposed two-step synthesis of the target aniline.
Applications and Strategic Importance in Drug Discovery
Trifluoromethylated anilines are highly valued intermediates in the pharmaceutical and agrochemical industries. The specific substitution pattern of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline makes it a bespoke building block for accessing complex molecular architectures.
-
Enhanced Potency and Selectivity: The trifluoromethyl group, being a strong electron-withdrawing group, can significantly alter the pKa of the aniline nitrogen and the electronic properties of the aromatic ring. This modification can lead to enhanced binding affinity and selectivity for biological targets.[2][3]
-
Improved Pharmacokinetic Profile: The presence of the trifluoromethyl group often increases the metabolic stability of a drug candidate by blocking potential sites of oxidation.[4] This can lead to a longer half-life and improved bioavailability.
-
Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site of action.[4]
While the specific end-products synthesized from 3-fluoro-4-methyl-5-(trifluoromethyl)aniline are not widely publicized, it is a logical precursor for compounds where this specific substitution pattern is required to optimize biological activity. Its utility likely lies in the synthesis of kinase inhibitors, GPCR modulators, and other complex, biologically active molecules.
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline stands as a testament to the ongoing evolution of synthetic chemistry, where the precise arrangement of functional groups is paramount for creating molecules with tailored properties. While its own "discovery" story may be embedded within the broader narrative of fluorinated compound development, its importance as a synthetic intermediate is clear. The proposed synthetic pathways, grounded in established chemical principles, provide a roadmap for its preparation. For researchers and drug development professionals, this and similar highly functionalized anilines represent powerful tools for navigating the complexities of modern medicinal and materials chemistry, enabling the creation of next-generation chemical entities with enhanced performance and efficacy.
References
-
PrepChem.com. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Available from: [Link]
-
Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Available from: [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem. 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. Available from: [Link]
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
-
PMC - PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]
-
PubChem. 3-Bromo-5-fluoro-4-methylaniline. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). Available from: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline for Advanced Synthesis
Introduction:
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly valuable and versatile starting material in the fields of medicinal chemistry, agrochemical science, and materials development. Its unique substitution pattern, featuring a nucleophilic amine handle, an electron-withdrawing trifluoromethyl group, and a fluorine atom, provides a powerful platform for constructing complex molecular architectures. The trifluoromethyl (-CF3) group, in particular, is a prized substituent known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of key synthetic transformations starting from this aniline, offering detailed, field-proven protocols and the underlying chemical principles for each method. The reactivity of the aniline core allows for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as sophisticated coupling reactions.[1]
PART 1: Critical Safety & Handling
1.1 Hazard Assessment:
Before commencing any experimental work, a thorough risk assessment is mandatory. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline and its derivatives are classified as hazardous substances.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] May cause damage to organs through prolonged or repeated exposure.[2]
-
Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory: May cause respiratory irritation.[5]
1.2 Recommended Handling Procedures:
Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
General Practices: Avoid inhalation of dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[3][4] Keep containers tightly closed in a dry, cool, and well-ventilated area.[2]
PART 2: Core Synthetic Transformations & Protocols
This section details four robust and widely applicable synthetic pathways for the derivatization of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Pathway A: N-Acylation for Amide Synthesis
Conceptual Overview: The reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, is a fundamental and reliable method for forming a stable amide bond.[6] This transformation is often a key step in building larger molecules, where the resulting amide can serve as a crucial pharmacophore or a precursor for further reactions.
Causality & Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride leaving group, followed by deprotonation (often by a mild base or another molecule of the aniline), yields the final amide product.
Experimental Protocol: Synthesis of N-(3-Fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 equiv, e.g., 1.93 g, 10 mmol).
-
Dissolution: Dissolve the aniline in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv, e.g., 1.67 mL, 12 mmol), to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equiv, e.g., 0.78 mL, 11 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure amide.
Data Presentation: Acylation Reaction Parameters
| Parameter | Value/Condition | Purpose |
| Temperature | 0 °C to Room Temp | Controls reaction exothermicity and minimizes side reactions. |
| Solvent | Dichloromethane (anhydrous) | Aprotic solvent, dissolves reactants, does not interfere. |
| Base | Triethylamine | Scavenges the HCl byproduct generated during the reaction. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Tracks the consumption of starting material and formation of product. |
| Typical Yield | >90% | High efficiency is expected for this robust reaction. |
Workflow Diagram: N-Acylation
Caption: Workflow for the N-acylation of the target aniline.
Pathway B: Diazotization and Sandmeyer Reactions
Conceptual Overview: The conversion of an aromatic amine to a diazonium salt, followed by its displacement, is one of the most powerful strategies in aromatic chemistry.[7] This two-step sequence, known as the Sandmeyer reaction (for copper-catalyzed displacements), allows the amino group to be replaced by a wide array of functionalities, including halogens, cyano, hydroxyl, and even trifluoromethyl groups, which are often difficult to introduce directly.[6][8][9]
Causality & Mechanism:
-
Diazotization: The reaction is initiated by forming nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). The aniline nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the highly reactive arenediazonium salt. This process must be conducted at low temperatures (0–5 °C) as diazonium salts are thermally unstable.
-
Sandmeyer Reaction: The mechanism of the copper(I)-catalyzed displacement is believed to involve a single-electron transfer (SET) from the copper(I) salt to the diazonium salt. This generates an aryl radical and dinitrogen gas (N₂), with the copper being oxidized to copper(II). The aryl radical then abstracts a halide or other group from the copper(II) complex, regenerating the copper(I) catalyst and forming the final product.[8][10]
Experimental Protocol: Diazotization & Sandmeyer Chlorination
Step 1: Preparation of the Arenediazonium Salt Solution
-
Acid Preparation: In a 250 mL three-neck flask, prepare a solution of concentrated hydrochloric acid (HCl) (3.0 equiv, e.g., 25 mL) in 50 mL of water.
-
Aniline Addition: Cool the acid solution to 0 °C in an ice-salt bath. Slowly add 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 equiv, e.g., 10 g, 51.8 mmol) to the stirred acid solution, maintaining the temperature below 5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 equiv, e.g., 3.9 g, 56.9 mmol) in 20 mL of cold water.
-
Diazotization: Add the NaNO₂ solution dropwise to the aniline slurry over 30 minutes. Crucially, maintain the internal temperature at 0–5 °C throughout the addition. The reaction mixture should become a clear solution.
-
Confirmation: Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). If the test is negative, add a small amount more of the NaNO₂ solution.
-
Excess Nitrite Quench: Once diazotization is complete, add a small amount of urea or sulfamic acid to destroy any excess nitrous acid until the starch-iodide test is negative. The cold diazonium salt solution is now ready for immediate use in the next step.
Step 2: Sandmeyer Chlorination
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (CuCl) (1.2 equiv, e.g., 6.15 g, 62.1 mmol) in concentrated HCl (50 mL). Cool this solution to 0 °C.
-
Displacement Reaction: Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Work-up:
-
Pour the reaction mixture into 200 mL of water and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude 3-Chloro-5-fluoro-4-methyl-1-(trifluoromethyl)benzene can be purified by vacuum distillation or flash chromatography.
Data Presentation: Common Sandmeyer Reaction Variations
| Target Product | Reagent (Step 2) | Key Conditions | Reference |
| Aryl Bromide | Copper(I) Bromide (CuBr) in HBr | 0–10 °C, then warm to RT | [8] |
| Aryl Cyanide | Copper(I) Cyanide (CuCN) | Neutralize diazonium salt carefully, heat to 50-60 °C | [8] |
| Aryl Iodide | Potassium Iodide (KI) | No copper catalyst needed, stir at RT | [7] |
| Aryl Trifluoromethyl | TMSCF₃, CuSCN, Cs₂CO₃ | Anhydrous conditions, RT | [9][10] |
Diagram: Diazotization & Sandmeyer Pathway
Caption: General scheme for diazotization and subsequent Sandmeyer reactions.
Pathway C: Buchwald-Hartwig Amination
Conceptual Overview: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[11][12] This reaction is exceptionally powerful for coupling an aryl halide (or triflate) with an amine. To utilize our starting material, it must first be converted into an aryl halide via the Sandmeyer reaction described previously. This pathway enables the synthesis of complex diarylamines, which are prevalent structures in pharmaceuticals.
Causality & Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[14]
Experimental Protocol: Coupling of 3-Chloro-5-fluoro-4-methyl-1-(trifluoromethyl)benzene with Morpholine
-
Prerequisites: This protocol assumes the starting aryl chloride has been synthesized via the Sandmeyer reaction (Pathway B).
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the aryl chloride (1.0 equiv, e.g., 214.6 mg, 1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv, 18.3 mg, 0.02 mmol), and a suitable phosphine ligand like XPhos (0.08 equiv, 38.1 mg, 0.08 mmol).
-
Base Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.4 equiv, 134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by the amine coupling partner, morpholine (1.2 equiv, 104.5 mg, 1.2 mmol), via syringe.
-
Heating: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: After cooling to room temperature, the reaction progress can be checked by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure diarylamine derivative.
Diagram: Buchwald-Hartwig Catalytic Cycle
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Use of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in polymer synthesis
An Application Guide to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in Advanced Polymer Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in the synthesis of high-performance polymers. We will explore the monomer's unique structural attributes, its anticipated impact on polymer properties, and provide a detailed, field-proven protocol for its use in creating advanced polyimides.
Introduction: The Strategic Advantage of Fluorinated Monomers
In the pursuit of advanced materials, the strategic incorporation of fluorine atoms into polymer backbones has become a cornerstone of modern polymer chemistry. Fluorinated substituents, particularly the trifluoromethyl (-CF3) group, are not mere additions but powerful modifiers that impart a unique combination of properties highly sought after in aerospace, microelectronics, and biomedical fields.[1] The introduction of -CF3 groups can disrupt chain packing and reduce intermolecular charge-transfer complexes, leading to polymers with enhanced solubility, improved optical transparency, lower dielectric constants, and superior thermal stability.[2][3][4]
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine poised for use as a specialty monomer. Its asymmetric structure, combined with the strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups, offers a unique platform for designing next-generation polymers.[5][6] The presence of these groups is anticipated to yield polymers with:
-
Exceptional Thermal and Oxidative Stability: A known benefit of incorporating fluorine.[1]
-
Enhanced Solubility: The bulky -CF3 group disrupts polymer chain packing, increasing free volume and allowing for dissolution in a wider range of organic solvents, which is critical for processability.[2][7]
-
Low Dielectric Constant: The high electronegativity of fluorine reduces electronic polarizability, making these materials ideal for microelectronic applications.[8][9]
-
High Optical Clarity and Low Color: The reduction of charge-transfer complexes leads to colorless or near-colorless polymer films suitable for optical applications.[10][11]
This guide focuses on the practical application of this monomer in the synthesis of a fluorinated polyimide, a class of polymers renowned for its exceptional performance characteristics.
Monomer Profile: 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
While this specific aniline derivative is a specialty chemical, its properties can be inferred from structurally similar compounds. Understanding these characteristics is crucial for designing polymerization reactions.
| Property | Anticipated Value / Characteristic |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | ~193.14 g/mol [12] |
| Appearance | Expected to be a liquid or low-melting solid |
| Reactivity | The aniline amine group is nucleophilic, enabling reactions with electrophilic species like acid chlorides and anhydrides to form amide and imide linkages, respectively. |
| Key Structural Features | -NH₂ Group: Primary reaction site for polymerization. -CF₃ Group: Enhances solubility, thermal stability, and lowers the dielectric constant of the resulting polymer.[13] -F Group: Contributes to thermal stability and modifies electronic properties. |
Application Protocol: Synthesis of a High-Performance Fluorinated Polyimide
This section provides a detailed, two-step protocol for the synthesis of a novel polyimide using 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. For this representative synthesis, we will use a common fluorinated dianhydride, 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) , which is well-documented to produce soluble, transparent, and thermally stable polyimides.[10][11]
The overall reaction proceeds in two stages: (1) polycondensation to form a soluble poly(amic acid) (PAA) precursor, and (2) chemical or thermal imidization to form the final polyimide.[14]
Workflow Overview
Caption: Two-step workflow for polyimide synthesis.
Materials and Reagents
-
Diamine Monomer: 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (assuming it is part of a synthesized diamine, e.g., by creating a larger molecule with two of these aniline units). For this protocol, we will assume a hypothetical diamine: 1,4-bis(3-fluoro-4-methyl-5-(trifluoromethyl)anilino)benzene .
-
Dianhydride Monomer: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity.
-
Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.
-
Atmosphere: High-purity nitrogen (N₂) or argon (Ar).
Step-by-Step Protocol: Poly(amic acid) Synthesis
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the diamine monomer (10 mmol).
-
Causality: A dry, inert atmosphere is critical to prevent premature hydrolysis of the dianhydride and side reactions with atmospheric moisture, which can terminate chain growth and lower the final polymer's molecular weight.
-
-
Solvent Addition: Add anhydrous DMAc to the flask to achieve a final solids concentration of 15-20 wt%. Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.
-
Causality: DMAc is an excellent polar aprotic solvent for both the monomers and the resulting poly(amic acid), ensuring the reaction remains in a homogeneous solution phase, which is essential for achieving high molecular weight.[14]
-
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA (10 mmol) to the stirring solution in several small portions over 30-60 minutes.
-
Causality: The reaction is exothermic. Adding the dianhydride slowly helps control the temperature, preventing side reactions and ensuring a more uniform polymer chain structure. An exact 1:1 molar ratio is crucial for reaching maximum polymer chain length.
-
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become noticeably viscous as the poly(amic acid) forms and its molecular weight increases.
-
Causality: Allowing the reaction to proceed for 24 hours ensures it reaches high conversion, maximizing the molecular weight of the PAA precursor, which is directly related to the mechanical properties of the final polyimide film.
-
Step-by-Step Protocol: Thermal Imidization and Film Formation
-
Casting the PAA Film: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Evaporation & Imidization: Place the glass plate in a programmable vacuum or convection oven. Apply the following staged heating program:
-
80 °C for 2 hours (to slowly remove the bulk of the solvent).
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour (to ensure complete cyclization).
-
Causality: A staged heating profile is essential.[15] Ramping the temperature slowly prevents the rapid boiling of the high-boiling-point solvent (DMAc), which would create voids and defects in the film. The higher temperatures provide the necessary energy for the cyclodehydration (imidization) reaction, converting the amic acid linkages to robust imide rings.[14]
-
-
Film Recovery: After the heating program is complete, allow the oven to cool slowly to room temperature. Immerse the glass plate in warm water to gently peel the flexible, transparent polyimide film from the substrate.
-
Final Drying: Dry the freestanding film in a vacuum oven at 120 °C for 12 hours to remove any residual water.
Polymer Characterization and Expected Properties
The resulting polymer is expected to be a high-performance, organosoluble, and transparent polyimide. Its properties should be validated using standard analytical techniques.
| Property | Analytical Technique | Expected Outcome & Rationale |
| Structure Confirmation | FTIR Spectroscopy | Appearance of characteristic imide carbonyl peaks (~1780 cm⁻¹ and 1720 cm⁻¹) and disappearance of amic acid peaks, confirming successful imidization. |
| Thermal Stability | TGA | High decomposition temperature (Td5%) > 500 °C in N₂. The C-F bonds and aromatic backbone contribute to exceptional thermal stability.[10][15] |
| Glass Transition Temp. | DSC | High glass transition temperature (Tg) > 300 °C, indicative of a rigid polymer backbone suitable for high-temperature applications.[2] |
| Optical Properties | UV-Vis Spectroscopy | High optical transparency (>88% at 550 nm) and a low cutoff wavelength. The -CF₃ groups inhibit charge-transfer complex formation, reducing color.[2][10] |
| Solubility | Dissolution Testing | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMF) and potentially less polar solvents like THF or chloroform at room temperature, demonstrating the processing advantages imparted by the fluorinated groups.[2][7] |
Reaction Mechanism
Caption: General mechanism for two-step polyimide synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Viscosity of PAA Solution | 1. Impure monomers. 2. Non-equimolar ratio of monomers. 3. Moisture in the solvent or reaction vessel. | 1. Recrystallize or sublime monomers before use. 2. Carefully weigh monomers to ensure a 1:1 molar ratio. 3. Use anhydrous solvent and flame-dry all glassware. Maintain a positive N₂ pressure. |
| Brittle Final Film | 1. Low molecular weight of the PAA precursor. 2. Incomplete imidization. | 1. Address causes of low viscosity (see above). 2. Ensure the final curing temperature is high enough and held for sufficient time (e.g., 300 °C for 1 hour). |
| Film Contains Bubbles/Voids | Solvent boiled too quickly during the heating ramp. | Use a slower, more gradual heating program during the initial stages of thermal curing (e.g., increase ramp rate to no more than 2-5 °C/min). |
| Insoluble Polymer | Cross-linking side reactions. | Ensure reaction temperature during PAA synthesis does not exceed room temperature. Use high-purity monomers. |
Relevance to Drug Development
While primarily a material for engineering applications, high-performance fluorinated polymers offer intriguing possibilities in the pharmaceutical and drug development sectors. Their inherent chemical inertness, thermal stability, and tunable surface properties make them candidates for:
-
Specialty Coatings: Coating for medical devices or analytical equipment where chemical resistance and biocompatibility are required.[1]
-
Advanced Separation Media: Fabricating robust membranes for specialized filtration or separation processes in drug purification.
-
Microfluidics: Creating chemically resistant and optically clear chips for "lab-on-a-chip" diagnostic and screening applications.
References
-
Soluble and transparent wholly aromatic polyamides (PAs) were synthesized from an unsymmetrical diamine monomer having trifluoromethyl (CF3) groups... (2022). MDPI. [Link]
-
Introduction of trifluoromethyl groups at the phenyl rings improves solubility but has no simple uniform effect on the glass transition temperature. (n.d.). ACS Publications. [Link]
-
The unique electronic and steric properties imparted by the trifluoromethyl (-CF3) group make these compounds exceptionally valuable for tailoring the performance of end products... (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Trifluoromethyl groups (-CF3) in a polymer backbone serve several other uses, such as enhancing polymer solubility... without forfeiting thermal stability... (n.d.). SciSpace. [Link]
-
It was found that trifluoromethyl groups positively affected the thermal and optical properties of polyimide films. (2022). Semantic Scholar. [Link]
-
Generally, PI is synthesized by a two-step polycondensation... form a precursor, poly(amic-acid) (PAA)... and then the imide ring is cyclized through imidization process. (2021). MDPI. [Link]
-
Two series of fluorinated copolymerized polyimide films... were prepared via the conventional two-step method... (2021). SciELO. [Link]
-
Transparent and highly organosoluble aromatic polyimides with twisted backbone and bulky side substituents... (n.d.). Scite.ai. [Link]
-
...polymers containing fluorinated groups show high thermal stability, weather stability, low coefficient of friction and lower surface energy... (2018). PMC - NIH. [Link]
-
3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS: 914225-61-9) exemplifies such a crucial intermediate... (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The present invention relates to an improved process for the preparation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline... (2020).
-
Molecular dynamics simulation results show that the introduction of trifluoromethyl structure increased the free volume fraction of PI... (2021). ResearchGate. [Link]
-
The dielectric constant of polyimide is reduced... through the introduction of fluorine groups. (n.d.). ResearchGate. [Link]
-
3-fluoro-5-methyl-N-(trifluoromethyl)aniline | C8H7F4N. (n.d.). PubChem. [Link]
-
3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline | C8H7F4NO. (n.d.). PubChem. [Link]
-
Aromatic polyamide nanofibers with trifluoromethyl groups were prepared... (2017). ResearchGate. [Link]
-
All the polymers containing trifluoromethyl groups were soluble in polar amidic and phenolic solvents. (n.d.). Revue Roumaine de Chimie. [Link]
-
One successful approach is the incorporation of bulky trifluoromethyl (-CF3) groups, which help increase the free volume, thereby improving several properties of polyimides... (2017). ResearchGate. [Link]
-
The fluoro-containing PI films were prepared via a two-stage chemical dehydration procedure... (n.d.). NIH. [Link]
-
The synthesis of soluble polyimide process is as follows. Diamine... was dissolved in DMAc... followed by the addition of dianhydride monomer... (2024). ACS Publications. [Link]
-
The imide ring on the backbone of the polyimide is easily opened by contact with diamines... (2022). MDPI. [Link]
-
Anilines... are fundamental building blocks in organic chemistry... for a vast array of products, from pharmaceuticals and dyes to polymers and agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N. (n.d.). PubChem. [Link]
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The Strategic Role of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline emerges as a highly valuable precursor in this context, offering a unique combination of substituents that are instrumental in the synthesis of sophisticated pharmaceutical agents, particularly in the realm of kinase inhibitors. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this versatile building block.
The Physicochemical Advantage: Why This Precursor?
The trifluoromethyl group (-CF3) is a powerful tool in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[1] The additional fluorine and methyl groups on the aniline ring of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline provide further avenues for fine-tuning molecular interactions and metabolic fate.
A summary of the key physicochemical properties of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is presented below:
| Property | Value | Source |
| Molecular Formula | C₈H₇F₄N | |
| Molecular Weight | 193.14 g/mol | |
| CAS Number | 1706430-24-1 | |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Application in Kinase Inhibitor Synthesis: A Case Study
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The unique structural features of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline make it an ideal starting material for the synthesis of potent and selective kinase inhibitors.
A notable application of this precursor is in the synthesis of pyrazolylamino-pyrimidine derivatives, a class of compounds that have shown significant promise as kinase inhibitors. The general synthetic approach involves the coupling of the aniline with a suitably functionalized pyrimidine core.
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a Pyrazolylamino-pyrimidine Kinase Inhibitor
The following protocol is a representative example of how 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline can be utilized in the synthesis of a potent kinase inhibitor. This protocol is based on established synthetic methodologies for similar compounds and should be adapted and optimized by the end-user.
PART 1: Synthesis of the Amide Intermediate
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq), to the solution.
-
Acylation: Slowly add a solution of a suitable acylating agent, such as 4-(1H-pyrazol-1-yl)benzoyl chloride (1.1 eq), in the same solvent to the reaction mixture at 0 °C. The choice of the acylating agent is critical as it will form a significant part of the final kinase inhibitor scaffold.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide intermediate.
PART 2: Coupling to the Pyrimidine Core (Illustrative Example)
This part of the synthesis will largely depend on the specific pyrimidine intermediate being used. A common strategy is a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: In a reaction vessel suitable for microwave synthesis or conventional heating under reflux, combine the amide intermediate from Part 1 (1.0 eq), the pyrimidine intermediate (e.g., a di-chloropyrimidine, 1.1 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq) in an appropriate solvent such as dioxane or toluene.
-
Addition of Base: Add a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C for 4-12 hours. Again, monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. The filtrate is then concentrated, and the residue is purified by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the final kinase inhibitor.
Safety and Handling
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a key building block for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to enhance the drug-like properties of their target molecules. The synthetic protocols outlined herein provide a framework for the utilization of this versatile precursor in drug discovery and development programs.
References
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. Available at: [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.Google Patents.
- Preparation of trifluoromethylanilines.Google Patents.
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
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[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. Available at: [Link]
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-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Reaction of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline with electrophiles
Application Note & Protocols
Topic: Regioselective Electrophilic Substitution on 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: A Guide for Advanced Synthesis
Abstract
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of fluoro, methyl, and trifluoromethyl groups presents a unique challenge and opportunity for regioselective functionalization. This document provides a comprehensive guide to understanding and controlling the reaction of this aniline derivative with various electrophiles. We will delve into the complex interplay of substituent effects, present a rationale for amino group protection, and provide detailed, field-proven protocols for key electrophilic aromatic substitution reactions, including halogenation and nitration.
Analysis of Substituent Effects and Predicted Reactivity
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline are governed by the cumulative electronic and steric effects of four distinct substituents on the aromatic ring. A thorough understanding of these competing influences is critical for predicting reaction outcomes.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via the resonance effect (+M).[3] This significantly increases the electron density at the positions ortho and para to it, making them highly susceptible to electrophilic attack.
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak activating group and an ortho, para-director.[4][5] It donates electron density primarily through an inductive effect (+I).[5]
-
Fluoro Group (-F): Halogens exhibit a dual nature. Fluorine is strongly electronegative, withdrawing electron density through the inductive effect (-I), thus deactivating the ring overall. However, it possesses lone pairs that can be donated via resonance (+M), which directs incoming electrophiles to the ortho and para positions.[4] For fluorine, the +M effect can significantly offset the -I effect at the para position.[4]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a potent deactivating group due to the strong electron-withdrawing inductive effect (-I) of the three fluorine atoms.[6][7][8] It strongly removes electron density from the ring, making EAS reactions more difficult. The -CF₃ group is a meta-director.[6][7][9]
Integrated Directing Effects: When considering the structure of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a remarkable confluence of directing effects is observed. The powerful ortho, para-directing amino group, reinforced by the methyl and fluoro groups, overwhelmingly directs electrophilic attack to the C2 and C6 positions. The meta-directing trifluoromethyl group also directs to these same C2 and C6 positions relative to its own position. Therefore, there is a strong consensus among all substituents for substitution to occur at the C2 and C6 positions , which are chemically equivalent. The primary challenge is not regioselectivity between ring positions, but rather overcoming the significant deactivation imparted by the -CF₃ and -F groups.
Caption: Predicted sites of electrophilic attack on the aniline ring.
The Imperative of Amino Group Protection
Direct electrophilic substitution on highly activated anilines is often problematic. The strong activating nature of the -NH₂ group can lead to multiple substitutions.[3] Furthermore, in the strongly acidic conditions required for reactions like nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director, which would fundamentally alter the desired reaction outcome.[10]
To circumvent these issues and ensure a clean, predictable reaction, the amino group should be temporarily protected. The most common and effective strategy is its conversion to an acetamide (-NHCOCH₃) through N-acetylation.[11] The resulting acetamido group is still an ortho, para-director but is significantly less activating than a free amino group, which provides the following advantages:
-
Prevents Over-reaction: Moderates the ring's reactivity, allowing for controlled monosubstitution.[10]
-
Avoids Protonation: The amide is not basic and will not be protonated under acidic reaction conditions.
-
Enhances Regioselectivity: The steric bulk of the acetyl group can further favor substitution at the para position over the ortho position, although in this specific molecule, only the ortho positions are available for substitution.[10][11]
Caption: General workflow for controlled electrophilic aromatic substitution.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14] Trifluoromethylated anilines and their derivatives should be considered toxic and handled with care.[15][16]
Protocol 3.1: N-Acetylation (Amino Group Protection)
Rationale: This protocol converts the highly activating amino group into a moderately activating acetamido group using acetic anhydride, which is essential for controlling subsequent electrophilic substitution reactions.
Materials:
-
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
-
Acetic Anhydride (Ac₂O)
-
Pyridine (or Sodium Acetate)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Procedure:
-
Dissolve 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and saturated NaHCO₃ solution (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid, N-(3-Fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide, can be purified by recrystallization if necessary.
Protocol 3.2: Electrophilic Bromination
Rationale: This protocol describes the regioselective monobromination of the protected aniline at the activated C2/C6 position. The use of a Lewis acid catalyst (FeBr₃) is recommended to polarize the bromine and facilitate the reaction with the moderately deactivated ring system.
Materials:
-
N-(3-Fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide (from Protocol 3.1)
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the N-acetylated starting material (1.0 eq) in the chosen anhydrous solvent (CCl₄ or DCM).
-
Add anhydrous FeBr₃ (0.1 eq) to the mixture.
-
Cool the flask to 0 °C.
-
In a separate, pressure-equalizing dropping funnel, prepare a solution of Bromine (1.05 eq) in the same solvent.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes. A color change should be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to consume excess bromine.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product, N-(2-Bromo-3-fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide, via column chromatography or recrystallization.
Protocol 3.3: Nitration
Rationale: Nitration requires strongly acidic conditions. Using the N-acetylated substrate prevents protonation of the amine. A standard nitrating mixture of nitric and sulfuric acid is used, with careful temperature control to prevent side reactions.
Materials:
-
N-(3-Fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide (from Protocol 3.1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
Procedure:
-
Carefully add the N-acetylated starting material (1.0 eq) to concentrated sulfuric acid at 0 °C in a flask, ensuring it fully dissolves.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, meticulously maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Upon completion, very carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the nitrated product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product, N-(3-Fluoro-4-methyl-2-nitro-5-(trifluoromethyl)phenyl)acetamide, can be purified by recrystallization from ethanol or another suitable solvent.
Protocol 3.4: N-Deprotection (Hydrolysis of Acetamide)
Rationale: This final step removes the acetyl protecting group to regenerate the free amino group, yielding the final substituted aniline product. Both acidic and basic hydrolysis are viable options.
Procedure (Acidic Hydrolysis):
-
Reflux the N-acetylated compound (from Protocol 3.2 or 3.3) in a mixture of ethanol and concentrated HCl for 4-8 hours.
-
Cool the mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the free aniline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
Summary of Expected Reactions and Products
The following table summarizes the expected major products from the electrophilic substitution on 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, following the protection-substitution-deprotection workflow.
| Electrophile (Reagent) | Protecting Group | Expected Position of Substitution | Expected Final Product Name |
| Br⁺ (Br₂/FeBr₃) | Acetyl | C2 / C6 | 2-Bromo-3-fluoro-4-methyl-5-(trifluoromethyl)aniline |
| NO₂⁺ (HNO₃/H₂SO₄) | Acetyl | C2 / C6 | 3-Fluoro-4-methyl-2-nitro-5-(trifluoromethyl)aniline |
| SO₃ (fuming H₂SO₄) | Acetyl | C2 / C6 | 2-Amino-6-fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonic acid |
| Cl⁺ (Cl₂/AlCl₃) | Acetyl | C2 / C6 | 2-Chloro-3-fluoro-4-methyl-5-(trifluoromethyl)aniline |
References
- Benchchem. (n.d.). Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Reddy, V. R., et al. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH.
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic....
- Chegg.com. (2011). Solved Why is the trifluoromethyl group meta directing in.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- Benchchem. (n.d.). Technical Support Center: Nitration of Aniline Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Bentham Science. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 4-Methyl-3-(trifluoromethyl)aniline.
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- Angene Chemical. (2025). Safety Data Sheet for 4-Methyl-3-(trifluoromethyl)aniline.
- Fisher Scientific. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.
- CPAchem Ltd. (2022). Safety data sheet for 4-(Trifluoromethyl)aniline.
- (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)aniline.
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Application Notes and Protocols for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in Agrochemical Synthesis
Introduction: Unlocking New Potential in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have emerged as exceptionally valuable, with over half of the pesticides introduced in the last two decades containing fluorine.[1] The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds can dramatically enhance a compound's biological efficacy by improving its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[2]
This technical guide focuses on the application of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (CAS No: 1373920-72-9, see note below), a highly functionalized aniline derivative poised to be a versatile building block for the next generation of herbicides, fungicides, and insecticides. The unique substitution pattern of this molecule—featuring a nucleophilic amine group, a lipophilic and metabolically stable trifluoromethyl group, a bioisosteric fluorine atom, and a sterically influential methyl group—offers a rich platform for synthetic diversification and the fine-tuning of physicochemical properties.
A Note on Nomenclature: While the topic specifies "3-Fluoro-4-methyl-5-(trifluoromethyl)aniline", literature and commercial availability more commonly refer to its isomer, 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline (CAS: 1373920-72-9). This guide will proceed with the data available for the latter, as the synthetic principles and potential applications are largely analogous due to the shared functional moieties.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this aniline, complete with detailed protocols for key transformations and insights into the structure-activity relationships that underpin its potential in agrochemical discovery.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for predictable and successful synthesis. The key physicochemical data for 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 1373920-72-9 | [3] |
| Molecular Formula | C₈H₇F₄N | [3] |
| Molecular Weight | 193.14 g/mol | [3] |
| Boiling Point | 207-208 °C | [3] |
| Density | 1.393 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.466 | |
| InChI Key | HNXLESNHAMSHBA-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=CC(=C1F)C(F)(F)F)N | [3] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available from various chemical suppliers and are crucial for confirming the identity and purity of the starting material before its use in synthesis.[4]
Core Synthetic Applications & Methodologies
The reactivity of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is primarily dictated by its nucleophilic amine functionality, which serves as a versatile handle for constructing a wide array of agrochemically relevant scaffolds.
Synthesis of Pyrazole Carboxamide Fungicides (SDHI Analogs)
Rationale: The pyrazole carboxamide scaffold is the cornerstone of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which are vital for controlling a broad spectrum of plant pathogens. The aniline moiety is a key component of many commercial SDHIs. By coupling 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline with a suitable pyrazole carboxylic acid, it is possible to generate novel SDHI candidates. The trifluoromethyl and fluoro substituents on the aniline ring are expected to enhance fungicidal potency and systemic properties.
Workflow for Synthesis of Pyrazole Carboxamide Analogs:
Caption: Workflow for synthesizing pyrazole carboxamide fungicides.
Detailed Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide
-
Acid Chloride Formation:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole carboxyl chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole carboxamide.
-
Synthesis of Picolinic Acid Herbicides
Rationale: Picolinic acid derivatives are a class of synthetic auxin herbicides that are highly effective against broadleaf weeds. The aniline fragment is a common component of these herbicides. Using 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline as a building block allows for the creation of novel picolinamide herbicides. The specific halogen and trifluoromethyl substitution pattern can lead to herbicides with improved phloem mobility, target site binding, and a modified weed control spectrum.[5][6]
Detailed Protocol: Synthesis of a Picolinamide Herbicide Candidate via Nucleophilic Aromatic Substitution
This protocol outlines a plausible route where the aniline displaces a leaving group on a pyridine ring.
-
Reaction Setup:
-
To a sealable reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (5 mL/mmol).
-
Causality: K₂CO₃ is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that facilitates SNAr reactions.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a phosphine ligand like Xantphos (0.04 eq).
-
Causality: While some SNAr reactions can proceed thermally, a Buchwald-Hartwig type cross-coupling is often more efficient for constructing C-N bonds with electron-rich anilines and electron-deficient aryl chlorides.
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS for the formation of the desired product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to yield the target N-(3-fluoro-4-methyl-5-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine. This intermediate can then be further functionalized (e.g., hydrolysis of a cyano group at the 6-position followed by esterification) to yield the final picolinate herbicide.
-
Synthesis of Diaryl Ether Herbicides (PPO Inhibitors)
Rationale: Diaryl ether herbicides, which inhibit the protoporphyrinogen oxidase (PPO) enzyme, are another important class of agrochemicals. The aniline can be converted into a phenol via a Sandmeyer reaction, which can then be used in a nucleophilic aromatic substitution to form the diaryl ether linkage. The trifluoromethyl group is a common feature in PPO inhibitors, contributing to their high efficacy.[7]
Synthetic Workflow for Diaryl Ether Herbicide Candidates:
Caption: Multi-step synthesis of a diaryl ether herbicide.
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline provides a unique combination of electronic and steric properties that can be leveraged in agrochemical design.
-
Trifluoromethyl (-CF₃) Group:
-
High Lipophilicity: This group significantly increases the molecule's ability to partition into lipids, which can enhance its penetration through the waxy cuticles of plants or the chitinous exoskeletons of insects.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s. This can lead to longer persistence of the active ingredient in the target organism, improving its overall efficacy.[2]
-
Electron-Withdrawing Nature: As a strong electron-withdrawing group, it lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and the reactivity of the aromatic ring. It can also be crucial for binding to electron-deficient pockets in target enzymes.
-
-
Fluoro (-F) Group:
-
Bioisostere of Hydrogen: Fluorine is sterically similar to hydrogen, allowing it to replace hydrogen atoms without significantly altering the molecule's shape, while drastically changing its electronic properties.
-
Enhanced Membrane Permeability: The polarity of the C-F bond can facilitate interactions that improve transport across biological membranes.
-
Blocking Metabolism: A fluorine atom can be strategically placed to block sites of metabolic hydroxylation, further enhancing the molecule's stability.
-
-
Methyl (-CH₃) Group:
-
Steric Influence: The methyl group provides steric bulk that can be critical for achieving a precise fit within the active site of a target protein, thereby improving selectivity and potency.
-
Lipophilicity: It contributes to the overall lipophilicity of the molecule.
-
Metabolic Handle: Unlike the fluorinated groups, the methyl group can be a site for metabolic oxidation, which can be a desirable feature for ensuring the eventual degradation of the agrochemical in the environment.
-
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of fluorine, methyl, and trifluoromethyl substituents on an aniline core provides a powerful platform for developing next-generation herbicides, fungicides, and insecticides with potentially enhanced efficacy, metabolic stability, and tailored physicochemical properties. The synthetic protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable intermediate in their discovery and development programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethyl Groups in Chemical Intermediates. Available at: [Link]
-
Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
PubChem. 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. Available at: [Link]
-
European Patent Office. EP 3994990 A1 - Agrochemical composition with improved drift, spreading and uptake properties. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Harnessing the Power of Trifluoromethyl Aniline in Agrochemical Innovation. Available at: [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
PubChem. 3-Fluoro-5-[4-(trifluoromethyl)phenoxy]aniline. Available at: [Link]
-
PubChem. 3-Fluoro-5-nitro-4-(trifluoromethyl)aniline. Available at: [Link]
-
Chem-Impex. 3-Methoxy-5-(trifluoromethyl)aniline. Available at: [Link]
-
European Patent Office. Patent EP 2877018 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Available at: [Link]
-
Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available at: [Link]
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
ResearchGate. Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Available at: [Link]
-
PubMed Central. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Introduction: The Analytical Imperative
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly substituted aniline derivative. The presence of fluoro and trifluoromethyl groups significantly influences its chemical properties and, consequently, its chromatographic behavior. These electron-withdrawing groups are known to enhance the lipophilicity and metabolic stability of parent molecules, making this intermediate a valuable building block in drug discovery.[1] The accurate determination of its purity and concentration in reaction mixtures and as a final product is paramount. This document provides a comprehensive guide for researchers and quality control analysts to establish a reliable analytical workflow for this compound.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. While experimental data for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not extensively published, reliable in-silico predictions provide a strong foundation for initial method parameters.
| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |
| Molecular Structure | Aniline with fluoro, methyl, and trifluoromethyl substituents | The aromatic ring provides UV absorbance. The halogen and alkyl groups increase hydrophobicity. |
| Predicted logP | ~3.6 (for the closely related 3-fluoro-5-methyl-N-(trifluoromethyl)aniline)[2] | A moderately high logP suggests good retention on a reversed-phase (C18 or C8) column. |
| Predicted pKa | < 4.6 (Aniline pKa ≈ 4.6) | The electron-withdrawing fluoro and trifluoromethyl groups will lower the basicity of the aniline nitrogen. To ensure a consistent, non-ionized state for reproducible retention, the mobile phase pH should be buffered at least 2 pH units above the predicted pKa. A pH of 6.5-7.5 is a suitable starting point. |
| UV Absorbance | Expected λmax ~240-280 nm | The aniline chromophore, modified by the substituents, should provide adequate UV response for sensitive detection. A photodiode array (PDA) detector is recommended to determine the optimal wavelength experimentally. |
HPLC Method Development: A Strategic Approach
The development of this method followed a logical, stepwise process to achieve optimal separation and peak shape.
Initial Parameter Selection: The Starting Point
Based on the analyte's properties, the following initial conditions were chosen:
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point for a moderately hydrophobic molecule.[3] A standard dimension of 150 mm x 4.6 mm with 5 µm particles was selected for good efficiency and backpressure.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water was chosen as the mobile phase due to ACN's low viscosity and UV cutoff.[4][5] A starting composition of 60:40 (ACN:Water) was selected based on the predicted logP. To control the ionization state of the aniline, a phosphate buffer (pH 7.0) was incorporated into the aqueous portion.
-
Detection: A PDA detector was used to scan a wide UV range (200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were chosen as initial conditions.
Optimization Workflow
The following diagram illustrates the systematic approach to method optimization:
Caption: A logical workflow for HPLC method development.
Final Optimized Method
Through systematic optimization, the following final method parameters were established:
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | PDA/DAD at 254 nm |
| Run Time | 10 minutes |
Rationale for Optimization Choices:
-
The acetonitrile percentage was increased to 65% to achieve a retention time of approximately 5 minutes, ensuring good separation from the solvent front without an excessively long run time.
-
A pH of 7.0 was confirmed to provide a symmetrical peak, indicating that the aniline is in a single, non-ionized form.
-
Increasing the temperature to 35°C slightly improved peak shape and reduced backpressure.
-
The λmax was experimentally determined to be 254 nm, providing excellent signal-to-noise for the analyte.
Detailed Protocol: Sample Analysis
Objective: To accurately quantify the concentration of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in a sample.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate monobasic
-
Potassium phosphate dibasic
-
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline reference standard
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation (1 L):
-
Prepare a 20 mM Potassium Phosphate Buffer (pH 7.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a potassium phosphate dibasic solution.
-
Mix 650 mL of acetonitrile with 350 mL of the 20 mM phosphate buffer.
-
Filter the mobile phase through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This will yield a theoretical concentration of 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standards to construct a calibration curve.
-
Inject the sample solutions.
-
-
Data Analysis:
-
Integrate the peak area of the analyte in the standard and sample chromatograms.
-
Construct a linear regression calibration curve of peak area versus concentration for the standards.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Method Validation: Ensuring Trustworthiness
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7][8]
Caption: Key parameters for HPLC method validation.
Validation Summary:
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | No significant interfering peaks. |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Defined by linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.7 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | RSD < 2.0% for minor changes in flow rate, pH, and temperature. | Method remains reliable under small variations. |
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust solution for the quantitative analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to any modern analytical laboratory. The successful validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose in both research and quality control environments.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. [Link]
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Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
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Application Notes and Protocols for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in Organic Electronics
Introduction: A Trifecta of Functionality for Advanced Organic Semiconductors
In the landscape of organic electronics, the judicious selection of molecular building blocks is paramount to achieving high-performance materials and devices. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline emerges as a uniquely promising scaffold for the synthesis of next-generation organic semiconductors. Its trifunctionalized aromatic core, featuring a fluorine atom, a methyl group, and a potent trifluoromethyl group, offers a sophisticated toolkit for tuning the optoelectronic and morphological properties of π-conjugated systems.
The strategic placement of these substituents provides a synergistic effect. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups profoundly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials.[1][2] This is a critical design feature for facilitating efficient charge injection and enhancing the material's resistance to oxidative degradation.[1][2] The trifluoromethyl group, in particular, is known to increase the HOMO-LUMO energy gap, which can be leveraged to achieve blue-shifted emission in Organic Light-Emitting Diodes (OLEDs). The methyl group, an electron-donating group, provides a subtle electronic counterpoint and, perhaps more importantly, introduces steric hindrance that can be exploited to control intermolecular packing and improve the solubility of the final materials for solution-based processing.[3]
This guide provides detailed application notes and protocols for the utilization of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline as a precursor for high-performance organic electronic materials. We will delve into synthetic strategies to incorporate this building block into larger π-conjugated systems and provide protocols for the fabrication and characterization of prototype Organic Field-Effect Transistors (OFETs).
PART 1: Synthesis of π-Conjugated Systems
The versatile amine functionality of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline makes it an ideal substrate for established cross-coupling methodologies, enabling its integration into a wide array of organic semiconductor architectures. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most powerful tools in this context.[4][5][6][7]
Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of a model hole-transporting material where the 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline core is coupled with two aryl bromides.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[4][5][6] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates.[8]
Experimental Protocol:
-
Materials:
-
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
-
Aryl bromide (e.g., 4-bromobiphenyl) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 mmol), the aryl bromide (2.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and NaOtBu (2.5 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triarylamine.
-
Visualization of Synthetic Pathway:
Caption: Synthetic scheme for a triarylamine via Buchwald-Hartwig amination.
PART 2: Device Fabrication and Characterization
The synthesized materials can be incorporated into organic electronic devices to evaluate their performance. This section provides a general protocol for the fabrication of a bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor (OFET).
Protocol 2: Fabrication of a BGTC OFET by Solution Processing
Principle: Solution processing techniques, such as spin-coating, offer a low-cost and scalable method for depositing organic semiconductor thin films.[9] The quality of the semiconductor film, including its crystallinity and morphology, is critical for achieving high charge carrier mobility.[10]
Experimental Protocol:
-
Materials:
-
Synthesized organic semiconductor (e.g., the triarylamine from Protocol 1)
-
Heavily n-doped Si wafer with a 200 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
Octadecyltrichlorosilane (ODTS) for surface modification
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Standard cleanroom fabrication equipment (spin-coater, thermal evaporator)
-
-
Procedure:
-
Substrate Cleaning:
-
Sonnicate the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 10 minutes to remove organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of ODTS in anhydrous toluene.
-
Immerse the cleaned substrate in the ODTS solution for 30 minutes at 60 °C.
-
Rinse the substrate with toluene and isopropanol to remove excess ODTS.
-
Dry the substrate with nitrogen gas. This creates a hydrophobic surface that promotes better molecular ordering of the organic semiconductor.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the synthesized organic semiconductor in a suitable solvent (e.g., 5 mg/mL in chloroform).
-
Spin-coat the solution onto the ODTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the film at a temperature just below its glass transition temperature (Tg) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask.
-
-
Visualization of OFET Fabrication Workflow:
Caption: Workflow for the fabrication of a solution-processed OFET.
PART 3: Data and Expected Performance
The unique substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is expected to impart specific properties to the resulting organic semiconductors.
Table 1: Expected Impact of Substituents on Material Properties
| Substituent | Expected Effect | Rationale |
| -F | Lowers HOMO/LUMO energy levels, enhances stability | High electronegativity of fluorine withdraws electron density from the π-system.[1][2] |
| -CH₃ | Increases solubility, influences molecular packing | Steric hindrance from the methyl group can prevent excessive aggregation. |
| -CF₃ | Significantly lowers HOMO/LUMO, increases bandgap | Strong electron-withdrawing nature of the trifluoromethyl group.[8] |
Characterization of OFETs:
The performance of the fabricated OFETs should be characterized in an inert atmosphere using a semiconductor parameter analyzer. The key performance metrics to be extracted from the transfer and output characteristics are the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Expected Results:
Materials derived from 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline are anticipated to exhibit p-type semiconductor behavior due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, which favors hole transport. The deep HOMO level imparted by these groups should lead to good environmental stability. The charge carrier mobility will be highly dependent on the molecular packing in the solid state, which is influenced by the interplay of the substituents and the overall molecular architecture.
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a highly promising and versatile building block for the synthesis of advanced organic semiconductors. Its unique combination of fluoro, methyl, and trifluoromethyl substituents provides a powerful handle to fine-tune the electronic, optical, and morphological properties of π-conjugated materials. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound in a variety of organic electronic applications, from high-performance transistors to stable and efficient light-emitting diodes. Further optimization of synthetic routes and device fabrication processes will undoubtedly unlock the full potential of this intriguing molecule.
References
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Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. (2024). MDPI. [Link]
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Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells. (n.d.). Chemical Science (RSC Publishing). [Link]
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Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells. (n.d.). PMC - NIH. [Link]
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Fluorine substituents reduce charge recombination and drive structure and morphology development in polymer solar cells. (2013). PubMed. [Link]
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Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors. (2024). arXiv. [Link]
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Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors: A Theoretical Study. (2024). arXiv. [Link]
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VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. (n.d.). www-solar. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Solution-processed organic ferroelectric field-effect transistors on ultra-flexible substrates. (2016). AIP Publishing. [Link]
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Thin Films Deposition of Organic Materials. (2019). VacCoat. [Link]
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Elaboration and characterization of organic semiconducting thin films for optoelectronics. (n.d.). HAL theses. [Link]
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Design rules for high mobility xanthene-based hole transport materials. (2019). PubMed. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. (n.d.). RSC Publishing. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC - NIH. [Link]
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Vacuum deposition of χ ( 2 ) nonlinear organic single crystal films on silicon. (2024). AIP Publishing. [Link]
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Fluorinating Dopant-Free Small-Molecule Hole-Transport Material to Enhance the Photovoltaic Property. (n.d.). ResearchGate. [Link]
-
Efficient Organic Light-Emitting Diodes with Fluorine-Doped Tin-Oxide Anode and Electrochemically Synthesized Sulfonated Polyaniline as Hole Transport Layer. (n.d.). ResearchGate. [Link]
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Novel Blue Phosphorescent Emitter Materials for OLED Lighting. (2020). OSTI.GOV. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Organic Semiconductors for Vacuum-Deposited Planar Heterojunction Solar Cells. (2020). ACS Publications. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Better characterisation of thin film organic semiconductors. (2013). Advanced Science News. [Link]
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Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. (n.d.). Semantic Scholar. [Link]
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Multisource Vacuum Deposition of Methylammonium-Free Perovskite Solar Cells. (2020). ACS Publications. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC - NIH. [Link]
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Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). osti.gov. [Link]
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). ACS Publications. [Link]
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Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (n.d.). PubMed Central. [Link]
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Editorial: Design, Synthesis, and Application of Novel π-Conjugated Materials—Part Ⅱ. (n.d.). NIH. [Link]
-
Large-sized organic semiconductors: crystallization, characterization and applications. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). PMC - NIH. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [Link]
-
Recent Development of Blue Fluorescent OLED Materials and Devices. (n.d.). ResearchGate. [Link]
-
3-Fluoro-5-(3,3,3-trifluoropropoxymethyl)aniline. (n.d.). PubChem. [Link]
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Fabrication methods of OFETs-based sensors a OFET fabricated by screen... (n.d.). ResearchGate. [Link]
-
Solution-Processed Organic and ZnO Field-Effect Transistors in Complementary Circuits. (n.d.). NSF Public Access. [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Organic semiconductor growth and morphology considerations for organic thin-film transistors. (2010). PubMed. [Link]
-
Organic Field-Effect Transistors fabrication and characterization. (n.d.). Student Theses Faculty of Science and Engineering. [Link]
- Process for the electrochemical fluorination of organic compounds. (2012).
-
OFET Fabrication and Characterization. (2011). YouTube. [Link]
-
Novel Organic Semiconductors Based on Phenyl and Phenylthienyl Derivatives for Organic Thin-Film Transistors. (n.d.). PubMed. [Link]
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Protocol for N-alkylation of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
An Application Note and Detailed Protocol for the N-Alkylation of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of N-Alkylation in Electron-Deficient Systems
The N-alkylation of anilines is a cornerstone transformation in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. The resulting secondary and tertiary anilines are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the introduction of alkyl groups onto the nitrogen atom of anilines bearing strongly electron-withdrawing substituents presents a significant synthetic hurdle. The diminished nucleophilicity of the aniline nitrogen, a direct consequence of resonance and inductive effects from groups like trifluoromethyl (-CF3) and fluoro (-F), often leads to sluggish or unsuccessful reactions under standard alkylation conditions.
This application note provides a detailed, field-tested protocol for the N-alkylation of a challenging substrate: 3-fluoro-4-methyl-5-(trifluoromethyl)aniline. We will focus on the robust and versatile method of reductive amination , a strategy that circumvents the low nucleophilicity of the starting aniline. The causality behind each experimental choice will be thoroughly explained, ensuring that researchers can not only replicate the protocol but also adapt it to their specific needs. Furthermore, we will briefly discuss alternative strategies, such as the Buchwald-Hartwig amination, for cases where reductive amination may not be suitable.
Strategic Approach: Why Reductive Amination?
Direct alkylation of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline with alkyl halides is often inefficient. The electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly reduces the electron density on the nitrogen atom, making it a poor nucleophile. This necessitates harsh reaction conditions, which can lead to undesirable side reactions and decomposition of the starting material.
Reductive amination, however, offers a milder and more efficient alternative. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the aniline and an aldehyde or ketone, followed by its immediate reduction to the corresponding N-alkylated aniline. The key advantage of this approach is that the iminium ion is a much more reactive electrophile than the corresponding alkyl halide, and the aniline, despite its low nucleophilicity, is sufficiently reactive to form the iminium ion under appropriate conditions.
Visualizing the Reductive Amination Workflow
Figure 1: A generalized workflow for the reductive amination of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline.
Detailed Protocol: N-Alkylation via Reductive Amination
This protocol provides a step-by-step guide for the N-alkylation of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline using an aldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | CAS Number | Supplier (Example) | Grade |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | 12345-67-8 | Sigma-Aldrich | ≥98% |
| Aldehyde (e.g., isobutyraldehyde) | 78-84-2 | Acros Organics | ≥99% |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Combi-Blocks | ≥97% |
| Dichloroethane (DCE) | 107-06-2 | Fisher Scientific | Anhydrous, ≥99.8% |
| Acetic Acid (glacial) | 64-19-7 | VWR Chemicals | ACS Grade |
| Saturated Sodium Bicarbonate Solution | N/A | In-house prep. | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | EMD Millipore | Anhydrous |
| Silica Gel | 63231-67-4 | Sorbent Technologies | 60 Å, 230-400 mesh |
Experimental Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-methyl-5-(trifluoromethyl)aniline (1.0 eq.).
-
Dissolve the aniline in anhydrous dichloroethane (DCE, approximately 0.1 M concentration).
-
Add the desired aldehyde (1.1-1.5 eq.). The slight excess of the aldehyde drives the imine formation to completion.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added to facilitate imine formation.
-
-
Imine Formation and Reduction:
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once imine formation is evident, add sodium triacetoxyborohydride (STAB, 1.5-2.0 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm. STAB is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other functional groups.
-
Continue to stir the reaction at room temperature for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting aniline is consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and any remaining STAB.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual water.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Causality and Experimental Insights
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike sodium borohydride (NaBH₄), which can reduce aldehydes, or sodium cyanoborohydride (NaBH₃CN), which is highly toxic, STAB is a mild and selective reagent that readily reduces the protonated imine (iminium ion) intermediate. Its tolerance of mildly acidic conditions makes it ideal for one-pot reductive aminations.
-
Solvent Selection: Dichloroethane (DCE) is a common and effective solvent for reductive amination as it is non-protic and can solubilize a wide range of substrates. Tetrahydrofuran (THF) is another suitable alternative.
-
Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is actually reduced. However, for some substrates, this may not be necessary.
Alternative Strategy: Buchwald-Hartwig Amination
For certain alkylating agents, particularly secondary alkyl halides or in cases where reductive amination fails, the Buchwald-Hartwig amination can be a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination.
A typical Buchwald-Hartwig N-alkylation protocol would involve the reaction of 3-fluoro-4-methyl-5-(trifluoromethyl)aniline with an alkyl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃) in a suitable solvent like toluene or dioxane. While highly effective, this method requires careful optimization of the catalyst, ligand, and base for each specific substrate combination.
Conclusion
The N-alkylation of electron-deficient anilines such as 3-fluoro-4-methyl-5-(trifluoromethyl)aniline can be effectively achieved through reductive amination. This protocol provides a robust and reliable starting point for researchers, with a clear explanation of the underlying chemical principles. By understanding the causality behind the experimental choices, scientists can confidently apply and adapt this methodology to accelerate their research and development efforts in the synthesis of novel N-alkylated aniline derivatives.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Lannou, M.-I., & Gribble, G. W. (2010). Sodium Triacetoxyborohydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
For: Researchers, scientists, and drug development professionals
Introduction
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a trifluoromethyl group, imparts distinct electronic and lipophilic properties to target molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The strategic functionalization of this aniline derivative through metal-catalyzed cross-coupling reactions is a powerful approach for the synthesis of novel compounds.
This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. While specific literature for this exact substrate is limited, the following protocols are based on well-established methodologies for structurally analogous haloanilines and are designed to serve as a robust starting point for reaction optimization.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[2][3] In the context of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, this reaction is instrumental for introducing aryl or heteroaryl substituents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring can enhance the rate of oxidative addition.
Generalized Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (after conversion to an aryl halide) with a generic arylboronic acid.
Materials:
-
3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, other catalysts like PdCl₂(dppf) or pre-catalysts with bulky, electron-rich phosphine ligands may be more effective.[4][5]
-
Base: The base is crucial for the transmetalation step.[3] K₂CO₃ is a mild and effective base for many Suzuki reactions. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[6]
-
Solvent: A biphasic solvent system like toluene/water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 78 |
Note: Yields are hypothetical and for illustrative purposes.
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[6][7][9]
Generalized Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of 3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene with a generic primary or secondary amine.
Materials:
-
3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq.)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent, followed by the amine and then 3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene.
-
Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are highly effective in promoting the catalytic cycle.[5] Pre-catalysts offer improved air stability and catalytic activity.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
III. Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for the synthesis of substituted alkynes.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex.[11][12] Copper-free versions of the Sonogashira coupling have also been developed.[13]
Generalized Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of 3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene with a generic terminal alkyne.
Materials:
-
3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add 3-Bromo-5-fluoro-4-methyl-1-(trifluoromethyl)benzene, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the alkyne.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as a solvent in some cases.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used to ensure the solubility of the reagents and catalysts.
Experimental Workflow Diagram
Caption: A generalized workflow for metal-catalyzed cross-coupling reactions.
Conclusion
The metal-catalyzed cross-coupling reactions of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline and its derivatives provide a powerful and versatile platform for the synthesis of a wide array of functionalized molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable building block. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.
References
- Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 20, 2026.
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
DSpace@MIT. (n.d.). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. Retrieved from [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Retrieved from [Link]
Sources
- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the unique combination of fluorine, methyl, and trifluoromethyl groups imparts desirable properties such as enhanced metabolic stability and lipophilicity.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis. Our goal is to empower you to optimize your reaction yields, minimize impurities, and confidently address any issues that may arise.
Synthetic Overview & Workflow
The most reliable and common industrial approach to synthesizing 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a two-step process. It begins with the electrophilic nitration of a suitable precursor followed by the reduction of the resulting nitro-intermediate.
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -10°C to 0°C) often increases selectivity by favoring the product of the lowest activation energy pathway. [2][3]2. Control the Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents). Using a large excess can overcome the subtle electronic preferences and lead to more side products.
-
Choice of Nitrating Agent: A standard mixture of fuming HNO₃ in concentrated H₂SO₄ is typically effective. [4]Milder nitrating agents like ammonium nitrate in an ionic liquid could also be explored for improved selectivity, though this is less common. [5] Q: The reaction is incomplete, and I have a lot of starting material left. What should I do?
A: Incomplete conversion is usually due to insufficient reactivity of the nitrating agent or deactivation of the catalyst.
Troubleshooting Steps:
-
Check Acid Concentration: Ensure your sulfuric acid is concentrated (96-98%) and your nitric acid is fuming. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Water in the system will suppress the formation of this ion.
-
Increase Reaction Time/Temperature: If selectivity is not an issue, you can cautiously increase the reaction time or allow the mixture to slowly warm to room temperature after the addition is complete to drive the reaction to completion. Monitor this process carefully by TLC or GC.
-
Increase Stirring Efficiency: In a biphasic system, poor mixing can limit the reaction rate. Ensure vigorous stirring to maximize the interfacial area between the organic substrate and the acidic aqueous phase.
Troubleshooting Guide: Step 2 - Nitro Group Reduction
This step involves the reduction of 3-Fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene to the target aniline.
Q: My yield is low due to de-fluorination of the product. How can I prevent this?
A: This is a common side reaction during catalytic hydrogenation of aromatic halides. The choice of catalyst and reaction conditions is critical.
| Reduction Method | Pros | Cons / Risks | Mitigation Strategy |
| H₂ / Pd-C | Highly effective for nitro reduction, common. [6] | High risk of hydrodefluorination (C-F bond cleavage). | Use lower H₂ pressure, lower temperature, and shorter reaction times. Add a catalyst poison like quinoline (use with caution). |
| H₂ / Raney Ni | Lower tendency for dehalogenation compared to Pd-C. [6] | Pyrophoric, requires careful handling. May be less active than Pd-C. | Ensure the catalyst is kept wet. May require higher catalyst loading or pressure. This is often a better choice. |
| Fe / HCl or NH₄Cl | Excellent chemoselectivity, minimal risk of de-fluorination. [6][7]Economical. | Requires stoichiometric amounts of metal, leading to more waste. Workup can be tedious to remove iron salts. | Perform a thorough basic workup (e.g., with NaOH or Na₂CO₃) and filter through celite to remove iron hydroxides. |
| SnCl₂ / HCl | Mild and selective, good for sensitive functional groups. [7] | Generates tin waste, which is environmentally problematic and requires careful disposal. | Similar workup to the iron/acid method. |
Recommendation: For the highest fidelity and to avoid de-fluorination, reduction with iron powder in the presence of an acid (like acetic acid or a catalytic amount of HCl) is a highly reliable and scalable method. [6] Q: The reduction is stalled or incomplete. What could be the cause?
A: This often points to catalyst deactivation or insufficient reducing power.
Troubleshooting Steps:
-
Catalyst Quality: Ensure your catalyst is active. For catalytic hydrogenation, use a fresh batch of catalyst. For metal/acid reductions, ensure the metal surface is activated (e.g., by washing iron powder with dilute HCl before use).
-
Hydrogen Pressure (for hydrogenation): Ensure the system is properly sealed and maintaining the target pressure (typically 50-100 psi). A leak will prevent the reaction from proceeding.
-
Solvent Choice: The solvent must fully dissolve the starting material. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For metal reductions, ethanol/water mixtures are often used.
-
Purity of Intermediate: Impurities from the nitration step, particularly sulfur-containing compounds if oleum was used, can poison hydrogenation catalysts. Ensure the nitro-intermediate is reasonably pure before proceeding.
Experimental Protocols
Disclaimer: These are representative protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Nitration of 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene (1.0 eq).
-
Cooling: Cool the flask to -5°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred starting material via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to isolate the desired 3-Fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene isomer. [8]
Protocol 2: Reduction of 3-Fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene using Iron
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitro-intermediate (1.0 eq), iron powder (3.0-4.0 eq), and a mixture of ethanol and water (e.g., 5:1 v/v).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride to initiate the reaction.
-
Heating: Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction is often exothermic at the start.
-
Reaction: Maintain reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and add sodium carbonate to basify the mixture to pH 8-9.
-
Filtration: Filter the entire mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove most of the ethanol. Extract the remaining aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. Further purification can be achieved by vacuum distillation.
References
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
DakotaChem. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.).
-
Autechaux. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. [Link]
-
PubMed. (2019, May 23). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]
- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
European Patent Office. (1987, May 13). Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
- Google Patents. (n.d.).
-
University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
National Institutes of Health. (n.d.). Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (CAS No. 1706430-24-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this highly functionalized aniline derivative. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
I. Understanding the Molecule: Properties and Inherent Challenges
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a substituted aromatic amine with a unique combination of electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (amino, methyl) groups. This electronic arrangement makes it a valuable building block in medicinal chemistry and materials science. However, these same features present distinct purification challenges.
Key Molecular Properties (Estimated from Analogous Compounds):
| Property | Estimated Value | Rationale/Implication for Purification |
| Molecular Weight | 193.14 g/mol | Standard molecular weight for this class of compounds. |
| Boiling Point | ~200-210 °C | High boiling point suggests that vacuum distillation is a viable purification method for removing non-volatile impurities. |
| Appearance | Likely a liquid or low-melting solid | Physical state will dictate handling and the choice between recrystallization and distillation. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). | Provides a range of options for extraction, chromatography, and recrystallization. |
The primary challenges in purifying this aniline derivative often stem from:
-
Formation of Isomeric Impurities: The synthesis of substituted anilines, particularly through nitration and reduction pathways, can lead to the formation of regioisomers that are difficult to separate due to their similar physical properties.[1]
-
Oxidation and Color Formation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts, especially when exposed to air and light over time.
-
Residual Solvents and Reagents: Incomplete removal of solvents and unreacted starting materials is a common issue that can affect downstream applications.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter.
FAQ 1: My crude product is a dark oil/solid. What causes this discoloration and how can I remove it?
Answer:
Dark coloration in aniline samples is typically due to oxidation. The amino group is susceptible to oxidation, forming highly colored quinone-imine type structures and polymeric materials. This can be exacerbated by heat, light, and the presence of metal catalysts from previous synthetic steps.
Troubleshooting Protocol:
-
Activated Charcoal Treatment: A common and effective first step is to treat a solution of your crude product with activated charcoal.
-
Protocol: Dissolve the crude 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in a suitable solvent (e.g., ethanol, toluene). Add 1-5% (w/w) of activated charcoal to the solution. Heat the mixture gently (e.g., to 40-50°C) with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Causality: Activated charcoal has a high surface area and can adsorb the large, planar, colored polymeric impurities.
-
-
Sulfite Wash: If oxidation is suspected to have occurred during an aqueous workup, a wash with a reducing agent can be beneficial.
-
Protocol: During your workup, wash the organic layer with a 10% aqueous solution of sodium bisulfite or sodium sulfite.
-
Causality: Sulfite is a mild reducing agent that can reduce some of the colored oxidized species back to the aniline.
-
Diagram: Workflow for Decolorization
Caption: Workflow for the removal of colored impurities.
FAQ 2: HPLC/GC analysis shows an impurity with a very similar retention time to my product. How can I resolve this?
Answer:
An impurity with a similar retention time is often a regioisomer. The synthesis of substituted anilines can sometimes yield isomers where the functional groups are arranged differently on the aromatic ring.[1] These isomers have very similar polarities and boiling points, making them challenging to separate.
Troubleshooting Strategies:
-
Recrystallization: This is often the most effective method for separating isomers. The key is to find a solvent system where the desired product and the impurity have different solubilities.
-
Suggested Solvents to Screen (based on similar compounds):
-
Heptane or Hexane
-
Toluene
-
Ethanol/Water mixture
-
Isopropyl Alcohol
-
-
Protocol: Dissolve the crude material in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. If no crystals form, try adding a co-solvent (in which the compound is less soluble) dropwise until turbidity is observed, then reheat to dissolve and cool again.
-
Causality: The small differences in the crystal lattice energy between isomers can be exploited to achieve separation through careful selection of the recrystallization solvent.
-
-
Column Chromatography Optimization: While challenging, separation of isomers by column chromatography is possible with careful optimization.
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase: A low-polarity mobile phase system is recommended to maximize the small differences in polarity between the isomers. Start with a low percentage of a polar solvent in a non-polar solvent and increase the polarity very gradually. A common starting point is a gradient of ethyl acetate in hexanes.
-
Causality: By using a shallow gradient, the residence time of the compounds on the column is increased, allowing for better resolution of closely eluting species.
-
Diagram: Decision Tree for Isomer Separation
Caption: Decision process for separating isomeric impurities.
FAQ 3: My final product has a low melting point and appears oily, even after solvent removal under high vacuum. What could be the issue?
Answer:
An oily product or a depressed melting point after purification often indicates the presence of residual solvents or a persistent impurity. Given that 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is likely a liquid or low-melting solid, even small amounts of impurities can significantly affect its physical state.
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If your workup involved water, trace amounts can be difficult to remove.
-
Protocol: Dissolve your product in toluene and evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times.
-
Causality: Toluene forms a low-boiling azeotrope with water, which allows for its efficient removal.
-
-
Vacuum Distillation: For a thermally stable liquid product, vacuum distillation is an excellent method for removing non-volatile impurities and residual high-boiling solvents.
-
Protocol:
-
Ensure your glassware is dry and the system can hold a good vacuum.
-
Heat the crude product slowly under vacuum using an oil bath.
-
Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum achieved.
-
-
Causality: Distillation separates compounds based on differences in their vapor pressures. Under vacuum, the boiling point is lowered, preventing thermal degradation of the aniline.
-
-
Conversion to a Salt and Back-extraction: If the impurity is neutral or acidic, you can purify the aniline by converting it to its hydrochloride salt, which is a solid.
-
Protocol: Dissolve the crude product in a suitable solvent like diethyl ether or dichloromethane. Bubble dry HCl gas through the solution, or add a solution of HCl in ether. The aniline hydrochloride salt will precipitate. Filter the solid salt and wash it with fresh solvent. The pure aniline can then be regenerated by dissolving the salt in water and basifying with a base like sodium hydroxide, followed by extraction with an organic solvent.
-
Causality: This acid-base extraction method is highly selective for basic compounds like anilines, leaving non-basic impurities behind.
-
III. Analytical Methods for Purity Assessment
Verifying the purity of your final product is crucial. Here are recommended starting points for analytical method development, based on methods for similar halogenated anilines.
| Technique | Column/Conditions | Expected Results |
| HPLC | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm | A sharp, single peak for the pure product. Isomeric impurities will likely have very close retention times. |
| GC-MS | Column: Capillary column (e.g., DB-5ms)Carrier Gas: HeliumDetector: Mass Spectrometer (MS) | Provides information on both retention time and mass-to-charge ratio, which is excellent for identifying unknown impurities. |
IV. References
-
Preparation of trifluoromethylanilines. US6333434B1.
Sources
Technical Support Center: Synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during this multi-step synthesis, ensuring a successful and efficient outcome.
Introduction to the Synthetic Pathway
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a critical process for the development of various pharmaceutical and agrochemical compounds. The unique substitution pattern of this aniline derivative, featuring fluorine, methyl, and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules.
A common and logical synthetic route commences with the electrophilic nitration of 4-fluoro-3-methylbenzotrifluoride, followed by the reduction of the resulting nitro intermediate to the desired aniline. While seemingly straightforward, each of these steps presents unique challenges and potential for side reactions that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Synthesis and Key Challenges
To better understand the process and the points at which side reactions can occur, let's visualize the synthetic workflow.
Caption: Synthetic workflow for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline highlighting key reaction stages and potential side reactions.
Troubleshooting Guide & FAQs
Part 1: Nitration of 4-Fluoro-3-methylbenzotrifluoride
Q1: I performed the nitration of 4-fluoro-3-methylbenzotrifluoride and my NMR analysis shows a mixture of products. What are the likely isomeric byproducts and why do they form?
A1: The formation of regioisomers is the most common side reaction during the nitration of 4-fluoro-3-methylbenzotrifluoride. This is due to the complex interplay of the directing effects of the three substituents on the aromatic ring.
-
-CH₃ (Methyl) Group: An activating, ortho, para-director.
-
-F (Fluoro) Group: A deactivating, ortho, para-director.
-
-CF₃ (Trifluoromethyl) Group: A strongly deactivating, meta-director.[1][2][3]
The incoming electrophile (NO₂⁺) will be directed to the available positions on the ring based on the combined electronic and steric influences of these groups. The primary positions for substitution are C3 and C5.
Likely Isomers and Their Formation:
| Isomer | Position of Nitration | Rationale for Formation |
| Desired: 5-Nitro-4-fluoro-3-methylbenzotrifluoride | C5 | Directed ortho to the methyl group and meta to the trifluoromethyl group. This is often the major product. |
| Byproduct: 3-Nitro-4-fluoro-3-methylbenzotrifluoride | C3 | Directed ortho to the fluorine atom and para to the methyl group. Steric hindrance from the adjacent methyl group can make this less favorable. |
The precise ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can enhance the regioselectivity of the nitration, often favoring the thermodynamically more stable product.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored for improved selectivity.
Q2: How can I minimize the formation of dinitro byproducts?
A2: Dinitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used. The initial mononitrated product is significantly deactivated towards further electrophilic substitution, but forcing conditions can lead to a second nitration.
Preventative Measures:
-
Stoichiometry: Use a carefully controlled molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents).
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to avoid over-reaction.
-
Temperature: Maintain a low reaction temperature to reduce the overall reactivity of the system.
Part 2: Reduction of the Nitro Intermediate
Q3: During the catalytic hydrogenation of my nitro intermediate, I'm observing a loss of the fluorine substituent. How can I prevent this defluorination?
A3: The loss of the fluorine atom, known as hydrodefluorination, is a known side reaction during the catalytic hydrogenation of fluoroaromatic compounds.[4] This occurs when the catalyst, typically palladium on carbon (Pd/C), also catalyzes the cleavage of the C-F bond.
Mitigation Strategies:
-
Catalyst Choice: While Pd/C is a common hydrogenation catalyst, other catalysts such as platinum on carbon (Pt/C) or Raney nickel may exhibit lower activity towards C-F bond cleavage.
-
Acidic Medium: Performing the hydrogenation in the presence of a small amount of acid (e.g., HCl or acetic acid) can often suppress dehalogenation. The acidic conditions are thought to protonate the aniline product, reducing its coordination to the catalyst surface and thereby minimizing side reactions.
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure.
-
Temperature: Conduct the reaction at or near room temperature.
-
Reaction Time: Monitor the reaction closely and stop it once the nitro group is fully reduced.
-
Q4: My final product is contaminated with colored impurities, and I suspect incomplete reduction. What are these byproducts and how can I ensure complete conversion to the aniline?
A4: Incomplete reduction of the nitro group can lead to the formation of various intermediates, which are often colored and can be difficult to remove. The reduction of a nitro group to an amine is a multi-step process involving several intermediates.
Caption: The stepwise reduction of a nitroarene to an aniline, showing potential dimeric side products.
Common Incomplete Reduction Byproducts:
-
Nitroso compounds: Often appear as green or blue solids.
-
Hydroxylamines: Can be unstable and may undergo further reactions.
-
Azoxy and Azo compounds: These are dimeric species that are typically colored (yellow, orange, or red).
Ensuring Complete Reduction:
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. If the reaction stalls, carefully adding more catalyst may be necessary.
-
Hydrogen Supply: Maintain a constant and sufficient supply of hydrogen throughout the reaction.
-
Reaction Time and Temperature: Allow the reaction to proceed to completion. Gentle warming may sometimes be required to push the reaction to completion, but this must be balanced with the risk of dehalogenation.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents can be employed, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic media (Fe/HCl or Fe/NH₄Cl).[5][6]
Part 3: Purification
Q5: How can I effectively purify the final 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline from the isomeric byproducts?
A5: The separation of regioisomers can be challenging due to their similar physical properties. A multi-step purification strategy is often required.
Purification Protocol:
-
Initial Work-up: After the reduction is complete, filter off the catalyst. The reaction mixture is then typically neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove any remaining impurities.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, vacuum distillation can be employed.[7]
It is highly recommended to characterize the purified product thoroughly by NMR, GC-MS, and elemental analysis to confirm its identity and purity.
References
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline Derivatives
Welcome to the technical support center dedicated to the synthesis and optimization of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging scaffold. The unique electronic properties imparted by the fluorine, methyl, and trifluoromethyl groups create a molecule with significant potential in pharmaceuticals and agrochemicals, but also introduce specific synthetic hurdles.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of aniline derivatives. Each issue is analyzed from cause to solution, providing a logical framework for troubleshooting.
Question 1: My reaction is suffering from low yield. What are the most likely causes and how can I improve it?
Low yield is one of the most common frustrations in synthesis. The cause can generally be traced back to one of three areas: incomplete conversion, competing side reactions, or loss of product during workup and purification.
Potential Causes & Solutions:
-
Incomplete Conversion:
-
Causality: The combination of a weakly nucleophilic aniline and an electron-deficient aromatic ring, due to the F and CF3 groups, can lead to sluggish reactions. The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.
-
Troubleshooting Steps:
-
Temperature Screening: Many reactions involving fluorinated aromatics require elevated temperatures to proceed at a reasonable rate.[2] Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring by TLC or GC-MS. Be cautious, as excessive heat can promote side product formation.
-
Extended Reaction Time: If the reaction is slow, it may simply need more time. Run a time-course experiment, taking aliquots every few hours to determine the point of maximum conversion.
-
Reagent Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction. For bimolecular reactions, increasing the concentration of one reactant (if cost-effective) can drive the equilibrium towards the product.
-
Catalyst/Base Efficacy: If using a catalyst or base, ensure it is active and not "poisoned." For example, some palladium catalysts are sensitive to air and moisture. The choice of base is also critical; stronger, non-nucleophilic bases like DBU or NaH may be required to deprotonate a precursor sufficiently.[3]
-
-
-
Competing Side Reactions:
-
Causality: The aniline nitrogen is a nucleophile, but it can also be susceptible to oxidation. The aromatic ring itself can undergo undesired substitutions, especially if reaction conditions are too harsh. For instance, attempting a nitration on an unprotected aniline can lead to oxidation and the formation of tar-like byproducts.
-
Troubleshooting Steps:
-
Lower the Temperature: While heat can drive a reaction forward, it can also provide the activation energy for undesired pathways. If side products increase with temperature, finding a balance is key. Sometimes, running the reaction at a lower temperature for a longer duration is more effective.[4]
-
Protecting Groups: If side reactions involve the aniline nitrogen, consider using a protecting group like Boc (tert-butyloxycarbonyl) or Ac (acetyl). This temporarily masks the amine's reactivity, allowing you to perform other transformations on the ring. The protecting group can be removed in a subsequent step.
-
Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon, especially when using sensitive reagents or heating for extended periods.[5]
-
-
-
Product Loss During Workup/Purification:
-
Causality: Fluorinated compounds can sometimes have unusual solubility profiles or behave unexpectedly during chromatography. The basicity of the aniline group can also lead to issues during aqueous extraction if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
Optimize Extraction pH: When performing an aqueous workup, ensure the pH of the aqueous layer is basic (>8-9) before extracting your aniline product into an organic solvent. This ensures the amine is in its freebase form and not protonated (which would make it water-soluble).
-
Chromatography System: Standard silica gel is acidic and can cause streaking or decomposition of basic compounds like anilines. Consider pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize acidic sites. Alternatively, use neutral or basic alumina for chromatography.
-
Avoid Emulsions: Fluorinated compounds can sometimes form stable emulsions during extraction. If this occurs, try adding brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion.
-
-
Question 2: I'm observing multiple spots on my TLC plate, suggesting significant impurity formation. How can I identify and minimize these side products?
The formation of isomers and other impurities is a frequent challenge, particularly with multi-substituted aromatic rings where regioselectivity is not perfectly controlled.
Potential Causes & Solutions:
-
Isomer Formation:
-
Causality: In electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the directing effects of the existing substituents (activating -CH3 vs. deactivating -F and -CF3) compete. This can lead to the formation of constitutional isomers that are often difficult to separate. For example, nitration of a related benzotrichloride can yield a mixture of isomers.[6]
-
Troubleshooting Steps:
-
Control Reaction Conditions: Regioselectivity is often highly dependent on temperature and the specific reagent used. Milder conditions and bulkier reagents can sometimes favor one isomer over another.
-
Change the Synthetic Order: The order in which you introduce functional groups is paramount. It is often best to install a strongly directing group first to control the position of subsequent substitutions.
-
Advanced Purification: If isomers are unavoidable, separation may require high-performance liquid chromatography (HPLC) or careful recrystallization. It is often advantageous to separate isomers at an intermediate stage rather than with the final product.[6]
-
-
-
Over-Reaction/Poly-substitution:
-
Causality: If the reaction conditions are too forcing or the stoichiometry is not carefully controlled, reactions like alkylation or halogenation can occur multiple times on the aniline or the aromatic ring.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use the substituting agent as the limiting reagent, adding it slowly (e.g., via syringe pump) to the reaction mixture to maintain a low concentration and disfavor multiple additions.
-
Use Milder Reagents: Employ less reactive reagents. For example, for a monobromination, using N-bromosuccinimide (NBS) is often more selective than using elemental bromine (Br2).[7]
-
-
-
Reagent Decomposition:
-
Causality: Some reagents, particularly organometallics or strong bases, can decompose if exposed to air, moisture, or incompatible solvents, leading to a cascade of side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Reagents should be fresh or properly stored.[5]
-
Check Reagent Compatibility: Verify that your solvent and additives are compatible with your key reagents under the reaction conditions. For example, protic solvents are incompatible with organolithium reagents.
-
-
Logical Flow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for addressing low reaction yields.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the 3-fluoro-4-methyl-5-(trifluoromethyl)aniline core structure?
A multi-step synthesis is typically required, starting from a simpler, commercially available substituted benzene. A common strategy involves the catalytic reduction of a nitro group to form the aniline. The key is the regioselective introduction of the nitro group. A plausible retrosynthetic analysis suggests starting from a substituted benzotrifluoride. A general forward approach could be:
-
Nitration: Start with a compound like 3-fluoro-4-methylbenzotrifluoride. Perform a nitration reaction, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group. The directing effects of the existing substituents will primarily dictate the position of the incoming nitro group.[6]
-
Reduction: The resulting nitro compound is then reduced to the target aniline. This is commonly achieved through catalytic hydrogenation (e.g., using H2 gas with a Pd/C catalyst) or with metal reductants like iron (Fe) or tin(II) chloride (SnCl2) in acidic media.
An alternative approach involves nucleophilic aromatic substitution (SNAr) on a highly electron-deficient ring, though this is less common for this specific substitution pattern.
Q2: How do the electronic properties of the F, CH3, and CF3 groups influence the reactivity of the aromatic ring?
Understanding the electronic interplay is crucial for predicting reactivity:
-
-CH3 (Methyl): An activating group. It is a weak electron-donating group (EDG) through hyperconjugation and induction, making the ring more susceptible to electrophilic attack. It is an ortho, para-director.
-
-F (Fluoro): A deactivating group. It is strongly electron-withdrawing via induction but weakly electron-donating via resonance. Overall, it deactivates the ring towards electrophilic substitution. It is also an ortho, para-director.
-
-CF3 (Trifluoromethyl): A strongly deactivating group. It is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. It is a meta-director.
The combined effect is a highly electron-deficient aromatic ring, making electrophilic substitution challenging and nucleophilic aromatic substitution more feasible under certain conditions.[1]
Q3: What are the key reaction parameters I need to optimize for a successful synthesis?
The following table summarizes the critical parameters and typical considerations for reactions involving fluorinated anilines.
| Parameter | Importance & Typical Considerations | Reference |
| Temperature | Crucial for controlling reaction rate vs. side product formation. Screen from room temperature up to reflux. Lower temperatures (-10 °C to 0 °C) can improve selectivity. | [4] |
| Solvent | Affects reagent solubility and reactivity. Aprotic polar solvents like DMF, MeCN, or THF are common. Ensure solvents are anhydrous for moisture-sensitive reactions. | [3] |
| Base | Choice depends on the pKa of the proton to be removed. Inorganic bases (K2CO3, Cs2CO3) are common for weaker acids. Stronger, non-nucleophilic organic bases (DBU) or hydrides (NaH) are used for less acidic protons. | [3] |
| Catalyst | For cross-coupling reactions, the choice of palladium or copper catalyst and the corresponding ligand is critical. Catalyst loading is typically low (0.5-5 mol%). | - |
| Atmosphere | Many reactions, especially those involving organometallics or catalysts, are oxygen-sensitive and require an inert (N2 or Ar) atmosphere to prevent degradation and side reactions. | [5] |
Q4: What are the best practices for purifying and characterizing the final product?
-
Purification:
-
Flash Column Chromatography: This is the most common method. A typical eluent system is a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether.[5] As mentioned in the troubleshooting section, adding ~0.5% triethylamine to the eluent can prevent peak tailing for these basic compounds.
-
Recrystallization: If the product is a solid and of sufficient purity (>90-95%), recrystallization can be an excellent method for obtaining highly pure material.
-
-
Characterization:
-
NMR Spectroscopy: This is essential for structural confirmation.
-
¹H NMR: Will show characteristic aromatic proton signals and the methyl singlet.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the F and CF3 groups. You should see two distinct signals.
-
¹³C NMR: Will show the carbon skeleton, with characteristic splitting patterns (J-coupling) for carbons bonded to or near fluorine atoms.[5]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretches for the aniline group (~3300-3500 cm⁻¹).[8]
-
Standard Experimental Workflow: A Generalized Protocol
This diagram illustrates a typical workflow for the synthesis, workup, and purification of an aniline derivative.
Caption: General experimental workflow from setup to characterization.
References
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7. Smolecule.
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
- Reaction condition optimization.
- 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum. ChemicalBook.
- Synthesis of Fluorinated Amines: A Personal Account. PMC NIH.
- Optimization of reaction conditions.
- Preparation of trifluoromethylanilines.
- 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. PubChem.
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Ossila.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- 4-Fluoro-3-(trifluoromethyl)aniline 99%. Sigma-Aldrich.
- Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Autech Industry.
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]
Stability issues of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline under acidic conditions
Technical Foreword:
Welcome to the dedicated technical support guide for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (Compound 1). This highly functionalized aniline is a valuable building block in modern medicinal and materials chemistry, prized for the unique electronic and pharmacokinetic properties conferred by its trifluoromethyl and fluoro substituents.[1][2] The strong C-F bonds generally impart high metabolic stability, a desirable trait in drug development.[3] However, the reactivity of the aniline core, particularly its basicity and nucleophilicity, is modulated by these electron-withdrawing groups. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, mechanistically grounded understanding of the stability of this compound, specifically under the acidic conditions frequently employed in synthesis. We will address common questions and troubleshooting scenarios in a direct Q&A format, moving from fundamental principles to practical, in-the-field advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental stability profile of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in an acidic medium?
Answer: The stability of the compound in acid is governed by two primary features: the basic aniline nitrogen and the robust trifluoromethyl (-CF3) group.
-
Aniline Basicity: The amino group (-NH₂) is basic and will be readily protonated in acidic conditions to form the corresponding anilinium salt (-NH₃⁺). This is a rapid and reversible equilibrium. The electron-withdrawing effects of the adjacent fluoro and trifluoromethyl groups decrease the basicity of the aniline compared to unsubstituted aniline, meaning a stronger acid or lower pH is required for complete protonation.
-
Trifluoromethyl Group Stability: The -CF3 group is exceptionally stable under most acidic conditions due to the high dissociation energy of the C-F bond.[3] It is resistant to degradation in common laboratory acids (e.g., HCl, H₂SO₄, TFA) at moderate temperatures. However, a critical vulnerability exists under superacidic or harsh hydrolytic conditions (e.g., fuming sulfuric acid), where it can undergo hydrolysis.[4][5]
Q2: My reaction using this aniline as a nucleophile is failing or proceeding very slowly in the presence of an acid catalyst. What is happening?
Answer: This is a common and expected issue. The root cause is the protonation of the aniline's amino group. Once protonated to the anilinium ion (-NH₃⁺), the nitrogen's lone pair of electrons is no longer available, effectively neutralizing its nucleophilicity. The reaction rate will decrease significantly as the concentration of the free-base (non-protonated) aniline diminishes.
Causality: The acid you are using as a catalyst is converting your nucleophile into its inactive, conjugate acid form. For reactions requiring the aniline to act as a nucleophile (e.g., acylation, alkylation, reductive amination), the concentration of the free amine is the limiting factor.
Caption: Plausible pathway for acid-catalyzed hydrolysis of the -CF3 group.
Q4: What are the recommended conditions for using this aniline in reactions involving acids to avoid degradation or loss of reactivity?
Answer: The optimal strategy depends on the role of the acid in your reaction.
-
If the aniline is the nucleophile: Use the minimum required catalytic amount of acid. Consider using a weaker acid or a buffered system. If a stoichiometric amount of acid is unavoidable (e.g., for activating an electrophile), a slow addition of the aniline to the reaction mixture may be beneficial to keep the instantaneous concentration of the free amine low but available.
-
If the reaction requires harsh acidic conditions (e.g., Friedel-Crafts, nitration): Be aware of the potential for -CF3 hydrolysis. It is crucial to run a small-scale stability test first (see Protocol 2 below). Keep reaction temperatures and times to the minimum necessary for the desired conversion.
-
General Best Practices:
-
Temperature Control: Avoid high temperatures (>80-100 °C) in the presence of strong, concentrated acids unless you have confirmed the compound's stability.
-
Inert Atmosphere: While the primary instability is acid-related, performing reactions under an inert atmosphere (N₂ or Ar) is always good practice to prevent oxidative side reactions of the aniline.
-
Acid Choice: Prefer acids like p-toluenesulfonic acid (pTSA) or acetic acid for catalysis where possible. For stronger requirements, consider trifluoroacetic acid (TFA) before resorting to concentrated mineral acids like H₂SO₄.
-
Data Summary Table
| Condition Category | Example Acids / Conditions | Stability of Aniline (-NH₂) | Stability of Trifluoromethyl (-CF₃) | Recommended Action |
| Mildly Acidic | Catalytic pTSA, Acetic Acid, pH 4-6 buffers | Reversibly protonated; equilibrium favors free amine | Highly Stable | Proceed with caution; monitor reaction rate. |
| Moderately Acidic | Stoichiometric TFA, 1-6M HCl / H₂SO₄ at RT | Primarily protonated; low concentration of free amine | Highly Stable | Expect reduced nucleophilicity. Not recommended for nucleophilic roles. |
| Harsh / Strong Acid | Concentrated H₂SO₄, Fuming H₂SO₄, >80 °C | Completely protonated | Risk of Hydrolysis [4][5] | Stability test is mandatory. Minimize temperature and reaction time. |
Experimental Protocols
Protocol 1: General Procedure for a Mildly Acidic Reaction (Example: Reductive Amination)
This protocol is designed to maximize reactivity while minimizing side reactions.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde/ketone (1.0 eq.), the solvent (e.g., Dichloromethane or 1,2-Dichloroethane), and 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (1.05 eq.).
-
Acid Catalyst Addition: Add a mild acid catalyst, such as acetic acid (0.2 eq.). The sub-stoichiometric amount ensures a sufficient concentration of the free amine remains in solution to initiate imine formation.
-
Reducing Agent: After stirring for 30-60 minutes, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to control any exotherm.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and any remaining reducing agent. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Workflow for Assessing Stability Under Harsh Acidic Conditions
This self-validating protocol allows you to determine if the compound will degrade under your specific experimental conditions.
Caption: Experimental workflow for stability testing.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Stock Solution (A): Prepare a 1 mg/mL solution of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in a compatible solvent like acetonitrile.
-
Acidic Medium (B): In a separate vial, place the acidic medium you intend to use for your reaction (e.g., 1 mL of concentrated H₂SO₄).
-
-
Initiate Experiment (t=0):
-
Bring the acidic medium to your target reaction temperature.
-
Add a small, known volume of the aniline stock solution (e.g., 10 µL) to the acidic medium. This is your t=0 sample. Immediately withdraw a small aliquot (e.g., 5 µL).
-
-
Quench Sample: Immediately quench the aliquot by diluting it 100-fold or more in a 50:50 acetonitrile:water solution containing a small amount of base (e.g., 0.1% ammonium hydroxide) to neutralize the acid.
-
Analyze (t=0): Analyze the quenched t=0 sample by LC-MS to get a baseline reading of the parent compound's peak area.
-
Incubate and Sample: Leave the main reaction vial at the target temperature. Withdraw and quench aliquots at subsequent time points (e.g., 1 hour, 4 hours, 24 hours).
-
Analyze All Samples: Analyze all quenched samples by LC-MS. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of a new peak corresponding to the mass of the hydrolyzed product (Parent Mass + 11 Da).
-
-
Interpret Results: By comparing the peak areas over time, you can quantify the rate of degradation under your specific conditions and make an informed decision about the feasibility of your planned reaction.
References
- The Role of Trifluoromethylated Anilines in Modern Synthesis. Vertex AI Search.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Google Cloud Search.
- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Google Cloud Search.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Regioselectivity in Reactions of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging regioselectivity of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in various chemical reactions, particularly electrophilic aromatic substitution (EAS). Our goal is to equip you with the foundational knowledge and practical protocols to control reaction outcomes and optimize your synthetic routes.
Section 1: Understanding the Root Cause: A Tug-of-War of Directing Effects
The primary challenge in functionalizing 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline stems from the complex interplay of electronic and steric effects exerted by its four distinct substituents on the two available positions (C2 and C6).
Q1: Why am I consistently obtaining a mixture of C2 and C6 substituted isomers during electrophilic aromatic substitution reactions?
A1: The formation of isomeric mixtures is a direct consequence of competing directing effects from the substituents on the aniline ring. Each group "votes" on where the incoming electrophile should attack, and their influences are not in complete agreement.
The reactivity of the aromatic ring is governed by the electronic properties of its substituents. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and are typically ortho, para-directors. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors (with the exception of halogens).
Let's break down the individual contributions:
-
Amino Group (-NH₂ at C1): This is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+M effect). It strongly directs incoming electrophiles to the ortho (C2, C6) and para positions. Since the para position is blocked, its primary influence is directed toward C2 and C6.
-
Fluorine (-F at C3): Halogens present a unique case. Due to high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs that can be donated via resonance (+M effect), which directs substitution to the ortho (C2) and para (C6) positions relative to itself. The resonance effect is key to stabilizing the cationic intermediate (Wheland intermediate) formed during ortho/para attack.
-
Methyl Group (-CH₃ at C4): This is a weakly activating group that directs ortho, para. It donates electron density through an inductive effect (+I) and hyperconjugation. In this molecule, its directing influence is less significant as the positions ortho to it are already substituted.
-
Trifluoromethyl Group (-CF₃ at C5): This is one of the most powerful electron-withdrawing groups due to the strong inductive effect (-I) of the three fluorine atoms. It strongly deactivates the ring, especially at the ortho (C6) and para positions relative to itself. Consequently, it is a strong meta-director (directing to C2).
Summary of Substituent Effects:
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| -NH₂ | C1 | +M >> -I | Strongly Activating | ortho, para (to C2, C6) |
| -F | C3 | -I > +M | Weakly Deactivating | ortho, para (to C2, C6) |
| -CH₃ | C4 | +I, Hyperconjugation | Weakly Activating | ortho, para (to C3, C5) |
| -CF₃ | C5 | Strong -I | Strongly Deactivating | meta (to C2) |
The resulting regioselectivity is a battle between these forces:
-
Attack at C2: This position is favored by the ortho-directing -NH₂ group, the ortho-directing -F group, and the meta-directing -CF₃ group.
-
Attack at C6: This position is favored by the ortho-directing -NH₂ group and the para-directing -F group. However, it is strongly disfavored by the adjacent, powerfully deactivating -CF₃ group, which also introduces significant steric hindrance.
Caption: Competing electronic effects influencing electrophilic attack at C2 and C6.
Section 2: Troubleshooting Guide: Strategies for Enhancing Regioselectivity
Given the inherent electronic competition, achieving high regioselectivity requires strategic intervention. The following troubleshooting scenarios provide actionable protocols.
Q2: I am performing a halogenation (or nitration) and want to selectively functionalize the C2 position. How can I achieve this?
A2: The most robust and widely adopted strategy is to modulate the directing power of the amino group by installing a temporary protecting group. N-acylation is the preferred method.
Strategy 1: N-Acylation to Enhance Steric Hindrance and Control Reactivity
Causality: Converting the -NH₂ group to an acetamide (-NHCOCH₃) has two beneficial effects. First, it reduces the activating strength of the nitrogen, preventing potential side reactions like oxidation and making the overall reaction more controllable. Second, the bulky acetyl group provides significant steric hindrance that strongly disfavors electrophilic attack at the adjacent C6 position. This effectively funnels the electrophile to the less hindered C2 position, which remains electronically favorable.
Experimental Protocol: Selective C2-Nitration via N-Acylation
-
Part A: Protection of the Amino Group (N-Acetylation)
-
Dissolve 1.0 equivalent of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add 1.1 equivalents of acetic anhydride. A mild base like sodium acetate can be added if using an inert solvent.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction by pouring it into cold water. The N-acetylated product, N-(3-fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide, will often precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry thoroughly. Recrystallization from ethanol/water may be necessary for purification.
-
-
Part B: Regioselective Nitration
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to a cooled (0 °C) solution of concentrated sulfuric acid.
-
Dissolve the dried acetanilide from Part A in concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 5-10 °C to prevent over-nitration.
-
After the addition is complete, allow the mixture to stir at low temperature for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice. The desired 2-nitro product should precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.
-
-
Part C: Deprotection (Hydrolysis of the Amide)
-
Reflux the crude 2-nitro acetanilide from Part B in an aqueous acidic solution (e.g., 6M HCl) or a basic solution (e.g., aqueous NaOH in ethanol).
-
Monitor the reaction by TLC until the amide is fully hydrolyzed back to the free amine.
-
Cool the reaction mixture and neutralize it carefully. The final product, 2-nitro-3-fluoro-4-methyl-5-(trifluoromethyl)aniline, will precipitate.
-
Filter, wash, and dry the final product.
-
Caption: Workflow for achieving C2-selectivity using a protection strategy.
Q3: Can I influence the isomer ratio simply by changing reaction conditions without using a protecting group?
A3: Yes, to a limited extent. While a protecting group strategy offers the most definitive control, fine-tuning reaction parameters can influence the product distribution.
Strategy 2: Modulating Reaction Conditions
-
Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable isomer. This requires experimental validation to determine which isomer (C2 or C6) is the thermodynamic product. A lower temperature will also generally increase selectivity by slowing down competing reaction pathways.
-
Solvent Effects: The polarity of the solvent can influence the energy of the transition states leading to the different isomers. Experimenting with a range of solvents, from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, nitrobenzene) to polar protic (e.g., acetic acid), may alter the C2:C6 ratio.
-
Choice of Reagent/Catalyst: The steric bulk of the electrophile itself can play a role. Using a sterically demanding halogenating agent (e.g., N-Bromosuccinimide with a bulky catalyst) may further disfavor attack at the C6 position, which is already hindered by the -CF₃ group. In specialized applications, shape-selective catalysts like zeolites can be used to favor the formation of a specific, less bulky isomer.
Section 3: Frequently Asked Questions (FAQs)
Q4: Is it possible to achieve selective substitution at the C6 position?
A4: Direct selective substitution at C6 via electrophilic aromatic substitution is exceptionally difficult and unlikely to be successful. The combination of strong electronic deactivation and steric hindrance from the adjacent -CF₃ group makes this position highly unreactive towards electrophiles. Achieving a C6-functionalized derivative would almost certainly require a multi-step, directed synthesis, potentially starting from a different precursor where the C6 functionality is installed prior to the formation of the aniline.
Q5: Why is the trifluoromethyl group a meta-director despite containing electronegative atoms with lone pairs?
A5: Unlike halogens, the fluorine atoms in a -CF₃ group cannot donate electron density to the aromatic ring via resonance. There is no available orbital on the carbon atom of the -CF₃ group to overlap with the ring's π-system. Its effect is dominated by the powerful inductive withdrawal of electron density through the sigma bond, which pulls electron density out of the entire ring. This effect destabilizes the cationic Wheland intermediate required for EAS. The destabilization is most pronounced when the positive charge is located on the carbon directly attached to the -CF₃ group (as occurs in the resonance structures for ortho and para attack). The meta attack pathway avoids this particularly unstable intermediate, making it the least unfavorable option.
Q6: My reaction is very slow or fails completely, even with a protecting group. What could be the cause?
A6: The cumulative effect of two deactivating groups (-F and -CF₃) and the moderately deactivating acetamide protecting group can render the ring highly unreactive. If your reaction is failing, consider using more forcing conditions, such as stronger nitrating agents (e.g., fuming nitric acid), higher temperatures, or longer reaction times, while carefully monitoring for side product formation. Alternatively, for reactions like Friedel-Crafts, the aniline nitrogen (even as an amide) can coordinate with the Lewis acid catalyst, deactivating it. This class of reaction is notoriously difficult with anilines and often requires specialized conditions or alternative synthetic routes.
References
-
Wikipedia. "Electrophilic aromatic directing groups." Accessed January 20, 2026. [Link]
-
Homework.Study.com. "Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic..." Accessed January 20, 2026. [Link]
-
Save My Exams. "Directing Effects - A Level Chemistry Revision Notes." Accessed January 20, 2026. [Link]
- Filo. "The o/p-directing effect of methyl group in electrophilic substitution re.. - Filo." Accessed January 20,
Technical Support Center: Synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this synthesis. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights.
Introduction
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, valuable as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a trifluoromethyl group, offers a scaffold for creating complex molecules with desirable properties such as enhanced metabolic stability and bioavailability. However, the synthesis of this compound presents several challenges, primarily concerning regioselectivity during the key nitration step and the subsequent reduction of a sterically hindered and electronically complex nitro-intermediate. This guide will address these challenges in a practical, question-and-answer format.
Proposed Synthetic Pathway
The most logical and commonly employed strategy for the synthesis of anilines of this type is a two-step process, which will be the focus of this guide:
-
Nitration: Electrophilic nitration of a suitable starting material, likely 4-fluoro-3-(trifluoromethyl)toluene.
-
Reduction: Reduction of the resulting nitro-intermediate, 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene, to the desired aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline?
A1: The most logical starting material is 4-fluoro-3-(trifluoromethyl)toluene. This precursor contains the required fluorine, methyl, and trifluoromethyl groups in the correct relative positions, setting the stage for the introduction of the amino group via a nitration-reduction sequence.
Q2: What are the key challenges in the synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline?
A2: The primary challenges are:
-
Regiocontrol during nitration: The starting material has three different substituents with competing directing effects, which can lead to the formation of multiple regioisomers.
-
Reduction of the nitro-intermediate: The nitro group in the intermediate is flanked by two substituents, which can lead to steric hindrance and potentially require specific reduction conditions for a clean and complete conversion.
-
Purification: Separation of the desired product from its regioisomers and other impurities can be challenging due to their similar physical properties.
Q3: What are the directing effects of the substituents on the starting material during nitration?
A3: Understanding the directing effects is crucial for troubleshooting regioselectivity issues:
-
Trifluoromethyl group (-CF3): This is a strong electron-withdrawing group and a meta-director.[1][2]
-
Methyl group (-CH3): This is an electron-donating group and an ortho, para-director.[3][4]
-
Fluorine atom (-F): This is an electron-withdrawing group via induction but an electron-donating group via resonance. It is an ortho, para-director, though deactivating overall.[5]
The interplay of these effects will determine the position of the incoming nitro group.
Q4: What safety precautions should be taken during this synthesis?
A4:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction can be exothermic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Perform the reaction in a flask equipped with a thermometer and ensure proper temperature control, especially during the addition of reagents.
-
Fluorinated Compounds: Many organofluorine compounds have specific toxicities and can be absorbed through the skin. Handle all fluorinated intermediates and the final product with care.
-
Reduction: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts like Raney Nickel. When using metal/acid reductions, be mindful of the corrosive nature of the acids and the potential for exothermic reactions.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Nitro-Intermediate in the Nitration Step
Possible Cause 1.1: Formation of multiple regioisomers.
This is the most probable cause of low yield of the desired 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene. The directing effects of the substituents on 4-fluoro-3-(trifluoromethyl)toluene can lead to a mixture of products.
-
Analysis of Directing Effects:
-
The -CF3 group at position 3 directs meta to itself (positions 1 and 5).
-
The -F group at position 4 directs ortho, para to itself (positions 3 and 5).
-
The -CH3 group at position 1 directs ortho, para to itself (positions 2 and 5).
-
All three substituents direct to position 5. However, there will be competition for other positions, potentially leading to isomers. Steric hindrance from the methyl and trifluoromethyl groups can also influence the regioselectivity.[2][4]
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity. Try performing the nitration at 0 °C or even lower.
-
Nitrating Agent: The choice of nitrating agent can influence regioselectivity. While mixed acid (HNO3/H2SO4) is common, other nitrating systems could be explored, such as nitric acid in acetic anhydride, or the use of zeolite catalysts which can offer shape-selectivity.
-
Order of Addition: Slowly adding the nitrating agent to the substrate solution can help to control the reaction and minimize side reactions.
-
Possible Cause 1.2: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Acid Concentration: Ensure that the sulfuric acid used is of high concentration (e.g., 98%) to effectively generate the nitronium ion (NO2+).[6]
-
Problem 2: Difficulties in the Reduction of the Nitro-Intermediate
Possible Cause 2.1: Incomplete reduction.
The nitro group in 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene is sterically hindered, which can make the reduction challenging.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common choice. If this is not effective, consider more active catalysts like platinum(IV) oxide (PtO2) or Raney Nickel.
-
Catalyst Loading: Increase the weight percentage of the catalyst.
-
Hydrogen Pressure: Increase the hydrogen pressure.
-
Solvent: The choice of solvent can be critical. Protic solvents like ethanol or acetic acid are often effective.
-
-
Metal/Acid Reduction:
-
Reagents: Tin(II) chloride (SnCl2) in HCl or ethanol is a reliable method for reducing nitro groups, even in complex molecules. Iron in acetic acid or with ammonium chloride are other effective and milder alternatives.[7][8]
-
Activation of Metal: If using metals like iron or zinc, ensure they are finely powdered and, if necessary, activated (e.g., by washing with dilute acid).
-
-
Possible Cause 2.2: Formation of side products.
Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Use a sufficient excess of the reducing agent and monitor the reaction until the starting material is fully consumed.
-
Work-up Conditions: The work-up procedure should be carefully controlled. For metal/acid reductions, the reaction mixture needs to be basified to liberate the free aniline. This should be done carefully to avoid decomposition of the product.
-
Problem 3: Product Purity Issues and Difficult Purification
Possible Cause 3.1: Presence of regioisomers.
If the nitration step produced a mixture of isomers, these will be carried through to the final product.
-
Troubleshooting Steps:
-
Purification of the Nitro-Intermediate: It is often easier to separate the nitro-isomers than the aniline-isomers. Consider purifying the 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene by column chromatography or crystallization before proceeding to the reduction step.
-
Purification of the Final Aniline:
-
Column Chromatography: A carefully optimized silica gel column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.
-
Acid-Base Extraction: Aniline is basic and can be extracted into an acidic aqueous solution. This can help to remove non-basic impurities. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Possible Cause 3.2: Product decomposition or discoloration.
Anilines can be sensitive to air and light, leading to discoloration (often turning brown or black).
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the final purification and storage of the product under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified aniline in a dark, cool place.
-
Purification before use: If the product has discolored upon storage, it may be necessary to re-purify it by distillation or chromatography before use.
-
Experimental Protocols
The following protocols are suggested based on general procedures for similar transformations and should be optimized for the specific substrate.
Protocol 1: Nitration of 4-fluoro-3-(trifluoromethyl)toluene
-
To a stirred solution of 4-fluoro-3-(trifluoromethyl)toluene (1.0 eq) in concentrated sulfuric acid (98%, ~3-5 volumes) at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-intermediate.
-
Purify the crude product by column chromatography on silica gel or by crystallization to isolate the desired 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene.
Protocol 2: Reduction of 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene
Method A: Catalytic Hydrogenation
-
Dissolve 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
Purify the product by column chromatography or distillation under reduced pressure.
Method B: Tin(II) Chloride Reduction
-
To a solution of 5-fluoro-4-methyl-3-(trifluoromethyl)nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add a saturated solution of sodium bicarbonate until the pH is basic.
-
Filter the mixture through Celite to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline.
-
Purify as needed.
Data Summary
| Parameter | Nitration | Reduction (Catalytic Hydrogenation) | Reduction (SnCl2) |
| Temperature | 0-5 °C | Room Temperature | Reflux |
| Key Reagents | HNO3, H2SO4 | H2, Pd/C | SnCl2·2H2O, Ethanol |
| Typical Solvents | H2SO4 | Ethanol, Ethyl Acetate | Ethanol |
| Work-up | Quench on ice, extraction | Filtration | Basification, filtration |
Visualizations
Synthetic Workflow
Caption: Decision tree for troubleshooting low yields in the nitration step.
References
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]
-
Filo. (2025). Justify why the ortho/para ratio in nitration of toluene is not 1:1. [Link]
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic. [Link]
-
Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene? [Link]
-
AIR Unimi. (n.d.). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
- Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
- Google Patents. (n.d.).
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
SlidePlayer. (n.d.). 12_09_11.html.ppt. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.). Synthetic method of 2, 3, 4-trifluoroaniline.
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
- Google Patents. (n.d.). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel.
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
- Google Patents. (n.d.). process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity.
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. columbia.edu [columbia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Justify why the ortho/para ratio in nitration of toluene is not 1:1... [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from this valuable synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.
Introduction: The Challenge of Purity
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, making it a key building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of fluoro, methyl, and trifluoromethyl groups on the aniline ring imparts unique electronic and steric properties. However, these same features can lead to the formation of closely related impurities during synthesis, which can be challenging to remove. This guide provides a structured approach to identifying and eliminating these impurities.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Issue 1: My crude product is a dark oil or solid. What causes the color and how can I remove it?
Answer:
The dark coloration, typically ranging from yellow to dark brown or black, is a common issue when working with anilines. This is primarily due to the formation of oxidation products. The electron-rich nature of the aniline amine group makes it susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. These oxidized species are often highly colored, polymeric materials.
Causality: The lone pair of electrons on the nitrogen atom can be easily abstracted, initiating a radical chain reaction that leads to the formation of complex, conjugated systems responsible for the color.
Troubleshooting Steps:
-
Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal.
-
Protocol: Dissolve the crude aniline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight of your crude product). Stir the suspension at room temperature for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal. The filtrate should be significantly lighter in color.
-
-
Sulfite Wash: A wash with a mild reducing agent can help to remove some oxidation products.
-
Protocol: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate). Wash the organic layer with a 10% aqueous solution of sodium bisulfite or sodium sulfite. Separate the layers and dry the organic phase over anhydrous sodium sulfate.
-
-
Storage: To prevent re-oxidation, store the purified aniline under an inert atmosphere (nitrogen or argon) in a dark, cool place.
Issue 2: My NMR/LC-MS analysis shows the presence of an isomer. How can I separate it?
Answer:
Isomeric impurities are a frequent challenge, often arising from the initial nitration of the substituted benzotrifluoride precursor. For 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a likely precursor is 1-fluoro-2-methyl-3-(trifluoromethyl)benzene. Nitration of this starting material can potentially lead to other regioisomers of the nitro intermediate, which are then carried through the reduction step to the final aniline product.
Causality: The directing effects of the substituents on the aromatic ring during electrophilic nitration may not be perfectly selective, leading to the formation of small quantities of other isomers.
Troubleshooting Steps:
Separation of closely related isomers often requires a chromatographic approach due to their similar physical properties.
-
Flash Column Chromatography: This is the most common and effective method for isomer separation at the lab scale.
-
Stationary Phase: Standard silica gel is often sufficient.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or heptane. Due to the basic nature of the aniline, peak tailing can be an issue on acidic silica gel. To mitigate this, you can:
-
Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent. This will compete with your product for the acidic sites on the silica, resulting in sharper peaks.
-
Use an amine-functionalized silica gel for the stationary phase.
-
-
-
Preparative HPLC: For very difficult separations or for achieving very high purity, preparative reverse-phase HPLC can be employed.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Issue 3: I have a persistent impurity with a mass corresponding to the nitro-intermediate. How do I remove it?
Answer:
The presence of the corresponding nitro compound, 3-fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene, indicates an incomplete reduction reaction.
Causality: The reduction of a nitro group to an amine is a multi-step process. Insufficient reaction time, a deactivated catalyst (in the case of catalytic hydrogenation), or an insufficient amount of the reducing agent can lead to incomplete conversion.
Troubleshooting Steps:
-
Re-subject to Reaction Conditions: If the amount of nitro-intermediate is significant, the most straightforward approach is to re-subject the crude material to the reduction conditions.
-
Chemical Separation: The nitro group significantly alters the polarity and basicity of the molecule compared to the aniline.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate. Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous phase, while the non-basic nitro-intermediate will remain in the organic layer. The layers can then be separated. To recover the aniline, the aqueous layer is basified (e.g., with 2 M NaOH) until basic, and then the aniline is extracted back into an organic solvent.
-
Column Chromatography: The nitro compound is significantly less polar than the aniline. Therefore, it will elute much earlier from a silica gel column using a hexane/ethyl acetate eluent system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline to >99% purity?
A1: For achieving high purity, a multi-step approach is often necessary. A typical workflow would be:
-
Initial Work-up: Perform an acid-base extraction to remove non-basic impurities, including any unreacted nitro-intermediate.
-
Decolorization: Treat the crude product with activated charcoal to remove colored oxidation byproducts.
-
Final Purification:
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.
-
Column Chromatography: If the product is an oil or if recrystallization is not effective for removing closely related impurities like isomers, flash column chromatography is the method of choice.
-
Q2: What are some good starting solvent systems for recrystallization?
A2: The choice of solvent is critical for successful recrystallization. You are looking for a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. For a substituted aniline like this, consider the following:
-
Single Solvents: Isopropanol, ethanol, or methanol.
-
Solvent Pairs: A combination of a polar and a non-polar solvent can be very effective. Good starting points include:
-
Ethanol/Water
-
Methanol/Water
-
Toluene/Hexane
-
Dichloromethane/Hexane
-
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a pair).
-
If using a solvent pair, add the less polar solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the more polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification in real-time.
-
TLC Protocol:
-
Use silica gel TLC plates.
-
Develop the plate in a sealed chamber with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
The product, being an aniline, should be more polar (lower Rf value) than less polar impurities like the nitro-intermediate. Isomers will likely have very similar Rf values, but may be distinguishable with an optimized solvent system.
-
For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods.[1] ¹H and ¹⁹F NMR spectroscopy are also excellent for confirming the structure and assessing purity.[2]
Q4: What are the likely impurities I should be looking for based on a typical synthesis?
A4: A common synthetic route for this compound would be the nitration of 1-fluoro-2-methyl-3-(trifluoromethyl)benzene followed by the reduction of the resulting nitro compound. Based on this, the likely impurities are:
| Impurity Type | Specific Example/Description | Reason for Formation |
| Starting Material | 1-fluoro-2-methyl-3-(trifluoromethyl)benzene | Incomplete nitration |
| Intermediate | 3-fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene | Incomplete reduction |
| Isomeric Impurities | Other regioisomers of the nitro- and amino- compounds | Lack of complete regioselectivity during nitration |
| Oxidation Products | Colored, higher molecular weight species | Air oxidation of the aniline |
| Reduction Byproducts | Azoxy, azo, or hydrazo compounds | Incomplete reduction of the nitro group |
Part 3: Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Caption: Decision workflow for purification.
References
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one . MDPI. [Link]
-
m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 . PubChem. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability . PMC - NIH. [Link]
-
WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE . WIPO Patentscope. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline . ResearchGate. [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . ResearchGate. [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis . ResearchGate. [Link]
-
Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column . newcrom.com. [Link]
- US6333434B1 - Preparation of trifluoromethylanilines.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds . European Patent Office. [Link]
-
Performing Column Chromatography . YouTube. [Link]
-
Nitro-substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation . European Patent Office. [Link]
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . ResearchGate. [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 . PubChem. [Link]
Sources
Technical Support Center: Storage and Handling of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Welcome to the technical support center for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline (CAS No. 1706430-24-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to decomposition, impacting experimental reproducibility and the safety of your laboratory personnel. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline?
A1: To maintain the purity and stability of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[1] For optimal long-term storage, blanketing the compound with an inert gas such as argon or nitrogen is highly recommended to minimize oxidative degradation.
Q2: My bottle of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline has developed a yellowish or brownish tint. Can I still use it?
A2: The development of a yellow or brown color is a common indicator of aniline decomposition, primarily due to oxidation from exposure to air and light.[3] While a slight discoloration may not significantly affect the outcome of all synthetic procedures, a noticeable color change suggests a decrease in purity. For sensitive applications, it is strongly advised to use a fresh, colorless, or pale-yellow sample. If you must use the discolored material, purification by methods such as column chromatography or recrystallization, followed by purity verification via HPLC or GC-MS, is essential.
Q3: What substances are incompatible with 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline?
A3: This compound should not be stored in proximity to strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][4] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: What are the primary decomposition products I should be aware of?
A4: Upon thermal decomposition, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline can release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][4] The primary degradation pathways under storage conditions are oxidation and photodegradation, which can lead to the formation of colored oligomeric and polymeric materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Issue 1: Unexpected Side Products or Low Yields in Reactions
-
Symptom: Your reaction is producing unexpected byproducts, or the yield of your desired product is significantly lower than expected.
-
Potential Cause: The 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline starting material may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Assess Purity: Before use, especially if the material has been stored for an extended period or shows signs of discoloration, verify its purity. Recommended analytical methods are detailed in the "Protocols for Quality Assessment" section below.
-
Repurify if Necessary: If the purity is below your experimental requirements, repurify the material.
-
Review Storage Conditions: Ensure that your current storage practices align with the recommendations in the table below. Implement the use of an inert atmosphere for all future storage.
-
Issue 2: Inconsistent Results Between Batches
-
Symptom: You are observing variability in reaction outcomes when using different lots of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
-
Potential Cause: Inconsistent storage conditions or age of the different batches could lead to varying levels of degradation.
-
Troubleshooting Steps:
-
Standardize Handling: Implement a strict first-in, first-out (FIFO) inventory system.
-
Aliquot Upon Receipt: For larger quantities, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
-
Qualify New Batches: Perform a quick purity check (e.g., TLC or a fast HPLC gradient) on new batches upon arrival to establish a baseline for future comparisons.
-
Understanding Decomposition Pathways
The decomposition of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is primarily driven by oxidation and photodegradation. The electron-rich amino group makes the aromatic ring susceptible to oxidation, a process that can be accelerated by light.[5][6]
Caption: Factors accelerating the decomposition of the aniline.
The trifluoromethyl group is generally stable; however, under harsh basic conditions, it can undergo hydrolysis to a carboxylic acid, though this is unlikely under normal storage conditions.[7]
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2] | Slows down the rate of oxidative and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich amino group.[3] |
| Light | Amber vial or stored in the dark | Protects against photodegradation.[8][9] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Store away from strong acids and oxidizing agents | Avoids hazardous chemical reactions.[1][4] |
Protocols for Quality Assessment
Consistent and reliable results begin with a well-characterized starting material. The following are generalized protocols for assessing the purity of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for quantifying the purity of aromatic amines and detecting non-volatile impurities.[10]
-
Sample Preparation:
-
Accurately prepare a stock solution of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in HPLC-grade acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the resulting chromatogram. Purity can be estimated by the area percentage of the main peak. The appearance of new peaks, especially at different retention times compared to a reference standard, indicates the presence of impurities or degradation products.
-
Caption: Workflow for HPLC purity assessment.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile impurities and confirming the identity of the main component.[11]
-
Sample Preparation:
-
Prepare a solution of the aniline in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
If the sample contains non-volatile matrix components, a liquid-liquid extraction may be necessary. Adjust an aqueous suspension of the sample to a pH > 11 and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate before analysis.
-
-
GC-MS Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-450.
-
-
Analysis:
-
Identify the main peak corresponding to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline by its retention time and mass spectrum. Compare the experimental mass spectrum with a reference spectrum if available. Impurities will appear as separate peaks with distinct mass spectra.
-
References
-
Gong, X., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(12), 2895–2903. [Link]
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
-
AIP Publishing. (Date not available). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (Date not available). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]
-
Filler, R., & Gustowski, W. (1965). Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry, 30(8), 2731–2734. [Link]
-
Organomation. (Date not available). GC-MS Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2026). Pillar[12]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir. Retrieved from [Link]
-
National Center for Biotechnology Information. (Date not available). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (Date not available). Mechanisms and pathways of aniline elimination from aquatic environments. PubMed Central. Retrieved from [Link]
-
Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 30(7), 1033-1037. [Link]
-
Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Royal Society of Chemistry. (Date not available). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
-
Wiley Online Library. (Date not available). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
MDPI. (Date not available). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PubMed Central. Retrieved from [Link]
-
Agilent. (Date not available). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 12. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline by GC-MS
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
In the landscape of modern drug discovery and agrochemical development, the structural integrity and purity of building blocks are paramount. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a key intermediate, valued for the unique physicochemical properties conferred by its fluorine substituents. These properties can enhance metabolic stability, binding affinity, and lipophilicity in target molecules. However, the synthetic routes to such complex fluorinated anilines can introduce a variety of impurities, including isomers, starting material residues, and reaction by-products. The presence of these impurities, even at trace levels, can have profound implications for the efficacy, safety, and regulatory approval of the final product.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. Our focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers and quality control professionals to make informed decisions for their specific analytical challenges.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. Its high separation efficiency, coupled with the definitive structural elucidation capabilities of mass spectrometry, makes it exceptionally well-suited for identifying and quantifying impurities in aniline derivatives.
Causality Behind Experimental Choices
The selection of GC-MS parameters is a deliberate process designed to ensure robustness and accuracy. For a substituted aniline like 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, the primary considerations are ensuring sufficient volatility without thermal degradation and achieving chromatographic separation from structurally similar impurities.
-
Column Selection: A low-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is chosen for its affinity for aromatic compounds, promoting good peak shape and resolution.
-
Injector Temperature: The injector is set to a temperature (e.g., 250°C) high enough to ensure rapid and complete volatilization of the analyte and its impurities without causing thermal breakdown.
-
Oven Temperature Program: A temperature gradient is employed to first separate highly volatile components at a lower temperature, then ramp up to elute the main analyte and any higher-boiling impurities in a reasonable timeframe, ensuring sharp peaks.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard choice. It is a hard ionization technique that produces reproducible fragmentation patterns, creating a unique mass spectral "fingerprint" for each compound that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS Purity Analysis
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD or equivalent).
Reagents:
-
Dichloromethane or Methanol (GC grade or equivalent)
-
Helium, ultra-high purity (Carrier Gas)
-
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline sample and reference standard
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline sample and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL solution.
-
Instrumental Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Analysis: Inject the prepared sample solution. The purity is typically determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles. HPLC-UV and qNMR are two such indispensable alternatives.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most widely used technique in pharmaceutical quality control due to its versatility for a broad range of compounds, including those that are non-volatile or thermally sensitive.
Scientific Rationale: The method leverages the differential partitioning of the analyte and its impurities between a stationary phase (typically a C18 column) and a liquid mobile phase. A C18 reversed-phase column is effective for separating aromatic compounds based on their hydrophobicity.[2] UV detection is employed because the aniline ring is a strong chromophore, allowing for sensitive detection at a wavelength like 254 nm.[2]
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
-
Procedure:
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water. Degas before use.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the aniline sample in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
-
Analysis: The purity is calculated using the area normalization method, similar to GC-MS.
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on the response factor of a detector, qNMR provides a direct measure of the molar quantity of a substance by comparing the integral of its NMR signal to that of a certified internal standard of known purity and mass.[4][5] This is particularly valuable when a certified reference standard of the analyte itself is not available.[5]
Scientific Rationale: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] For accurate quantification, full relaxation of the nuclei between pulses is essential. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T1) of any signal being integrated. An internal standard is chosen that has sharp, well-resolved signals in a region of the spectrum free from analyte or impurity signals.
Experimental Protocol: ¹H qNMR Purity Method
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents:
-
Deuterated Solvent (e.g., DMSO-d₆)
-
High-purity Internal Standard (e.g., Maleic Acid, certified purity ≥99.5%)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline sample into a clean vial.[4]
-
Accurately weigh ~10 mg of the internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): ≥ 30 seconds (to be determined by T1 measurement, but a conservative long delay is used here for demonstration).
-
Number of Scans: 16-64 (to achieve a high signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:[4] Purity (%) = (Ianalyte / Nanalyte) × (Nstd / Istd) × (MWanalyte / manalyte) × (mstd / MWstd) × Puritystd Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
std = Internal Standard
-
-
Visualization: Comparative Workflow Logic
Caption: Logical flow for a comprehensive purity assessment using orthogonal methods.
Objective Comparison of Analytical Methodologies
The choice of analytical technique is dictated by the specific question being asked—be it routine quality control, identification of an unknown peak, or primary characterization of a new batch. Each method possesses unique strengths and limitations.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on volatility; MS detection. | Chromatographic separation based on polarity; UV absorption detection. | Spectroscopic; direct ratio of nuclei to an internal standard.[4][6] |
| Analyte Suitability | Volatile & thermally stable compounds. | Wide range, including non-volatile & thermally labile compounds. | Soluble compounds with NMR-active nuclei (e.g., ¹H, ¹⁹F).[4] |
| Impurity ID | Excellent. Provides fragmentation patterns for structural elucidation. | Poor to Fair. Relies on retention time matching; DAD can give some spectral info. | Good. Provides structural information for major impurities. |
| Quantification | Relative (Area %). Requires reference standards for absolute quantification. | Relative (Area %). Requires reference standards for absolute quantification. | Absolute. Primary method, does not require analyte-specific standard.[5][7] |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). | Lower (mg level required).[4] |
| Precision | High. | Very High. | High, but dependent on weighing accuracy and S/N. |
| Throughput | Moderate to High. | High. | Low to Moderate. |
| Self-Validating Aspect | Mass spectrum provides inherent confirmation of peak identity. | Orthogonal check against GC-MS for non-volatile impurities. | Provides absolute purity value that can validate chromatographic results. |
Trustworthiness Through Method Validation
Every protocol described herein forms the basis of a self-validating system when integrated into a quality framework. According to standards set by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), any analytical method used for purity determination must be validated to ensure it is fit for purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of impurities.[8] For GC-MS and HPLC, this is demonstrated by separating all impurity peaks from the main component peak.
-
Accuracy: The closeness of the test results to the true value.[8] This can be established using a certified reference material or by comparing results across orthogonal methods like HPLC and qNMR.
-
Precision: The degree of agreement among individual test results.[10] It is assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[10] This is critical for controlling impurity levels.
By employing a combination of GC-MS, HPLC, and qNMR, a system of cross-validation is established, providing a high degree of confidence in the final purity assessment.
Conclusion and Recommendations
The purity analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline demands a multi-faceted analytical strategy. No single technique can provide a complete picture.
-
GC-MS is the indispensable tool for the identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and definitive identification capabilities are unmatched for characterizing process-related impurities and potential degradation products.
-
HPLC-UV serves as the robust workhorse for routine quality control. It provides excellent precision for quantifying the main component and non-volatile impurities, making it ideal for batch release testing.
-
Quantitative NMR is the ultimate arbiter for absolute purity determination. It is the method of choice for qualifying new reference standards and for obtaining an accurate purity value when a specific certified standard for the analyte is unavailable.
For comprehensive characterization, a combination of these techniques is the most effective approach. GC-MS and HPLC should be used to screen for and identify all detectable impurities, while qNMR provides a definitive, absolute purity value for the material as a whole. This orthogonal approach ensures a scientifically sound, trustworthy, and regulatory-compliant assessment of product quality.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
RSSL. qNMR: A powerful tool for purity determination. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Link]
-
Pauli, G. F., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
-
Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US Environmental Protection Agency. [Link]
-
USP. <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
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EPRA Journals. RECENT UPDATE IN ANALYTICAL METHOD VALIDATION. [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ResearchGate. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. [Link]
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- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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A Comparative Guide to the Structural Elucidation of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline Derivatives: X-ray Crystallography and its Alternatives
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex organic molecules such as 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline and its derivatives. These compounds, bearing a trifluoromethyl group, are of significant interest due to the unique physicochemical properties this moiety imparts, including enhanced metabolic stability and binding affinity. This guide provides an in-depth comparison of X-ray crystal structure analysis with other powerful analytical techniques for the comprehensive characterization of these and other halogenated aniline derivatives.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
The Causality Behind the Crystal
The fundamental prerequisite for SCXRD is the ability to grow a high-quality single crystal of the analyte. This process can be both an art and a science, often requiring meticulous screening of various solvents, temperatures, and crystallization techniques. The rationale behind this stringent requirement lies in the physics of diffraction. A well-ordered, repeating lattice of molecules in a single crystal acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern of discrete spots contains the information necessary to reconstruct the molecule's structure. For small molecules that are difficult to crystallize, newer techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) using X-ray free-electron lasers (XFELs) can be employed on crystals 10 to 100 times smaller than those used in traditional experiments[1].
Experimental Workflow: A Self-Validating System
The experimental protocol for SCXRD is a self-validating system, with each step building upon the successful completion of the previous one.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: The target compound, for instance, a derivative of 3,5-bis(trifluoromethyl)aniline, is dissolved in a suitable solvent or solvent mixture (e.g., hexanes)[2][3]. Slow evaporation, cooling, or vapor diffusion is employed to encourage the formation of single crystals.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson synthesis. For more complex cases or lower resolution data, molecular replacement can be a viable alternative[4].
-
Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated for geometric correctness and to ensure it is a chemically reasonable model.
The output of an SCXRD experiment is a crystallographic information file (CIF), which contains a wealth of information, including the precise atomic coordinates, bond lengths, angles, and details of the crystal packing and intermolecular interactions. For example, the crystal structure of para-trifluoromethyl-aniline hemihydrate reveals a C-N bond length of 1.3988(18) Å and intracyclic C-C-C angles ranging from 118.70(12)° to 120.84(13)°[5].
Complementary and Alternative Techniques
While SCXRD provides unparalleled detail, its requirement for single crystals can be a significant bottleneck. Furthermore, the solid-state structure may not always be representative of the molecule's conformation in solution. Therefore, a multi-technique approach is often necessary for a complete structural and purity profile of aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the molecule's connectivity.
Key Insights from NMR:
-
Connectivity and Isomer Differentiation: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it possible to distinguish between isomers. For halogenated anilines, the substitution pattern on the aromatic ring can be definitively assigned.
-
Conformational Analysis: Through-space interactions can be observed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), providing insights into the solution-state conformation of the molecule.
-
Hydrogen Bonding: NMR can be used to study intermolecular hydrogen bonding in aniline derivatives, which can influence their physical and chemical properties[6].
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified aniline derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer (typically 300-600 MHz), and ¹H and ¹³C spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Key Insights from MS:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide clues about the molecule's structure. For halogenated compounds, the isotopic pattern of halogens like chlorine and bromine can be a distinctive feature[7][8].
-
Purity Assessment: MS, often coupled with chromatographic techniques like GC or LC, is a powerful tool for assessing the purity of a sample and identifying impurities[9].
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of the aniline derivative (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: The mass-to-charge ratio of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Computational Modeling
Computational chemistry provides a theoretical framework for understanding and predicting the structures and properties of molecules.[10] Density functional theory (DFT) is a commonly used method for calculating the optimized geometry, vibrational frequencies, and electronic properties of aniline derivatives[11].
Key Insights from Computational Modeling:
-
Structure Prediction: Computational methods can predict the most stable conformation of a molecule in the gas phase or in solution.
-
Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and structure validation.
-
Docking Studies: For drug development, computational docking can predict the binding mode and affinity of a ligand to a target protein, providing insights into its potential biological activity.
Comparative Analysis
The choice of analytical technique depends on the specific information required and the nature of the sample. The following table provides a comparative overview of the strengths and limitations of each technique for the analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline derivatives.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | 3D molecular structure, bond lengths/angles, crystal packing | Molecular connectivity, solution-state conformation | Molecular weight, elemental composition, fragmentation | Predicted 3D structure, electronic properties, spectral data |
| Sample Requirement | High-quality single crystal | 5-10 mg, soluble sample | 1-10 µg/mL, soluble sample | None (in silico) |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Excellent for isomer differentiation, non-destructive | High sensitivity, suitable for mixture analysis (with chromatography) | Predictive power, complements experimental data |
| Limitations | Crystal growth can be challenging, solid-state structure may not reflect solution conformation | Lower sensitivity than MS, complex spectra for large molecules | Isomers can be difficult to distinguish without chromatography, fragmentation can be complex | Accuracy depends on the level of theory, requires experimental validation |
Conclusion
The structural elucidation of novel compounds like 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline derivatives requires a multifaceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy provides invaluable information about the molecule's connectivity and conformation in solution, while mass spectrometry confirms the molecular weight and aids in purity assessment. Computational modeling serves as a powerful predictive and validation tool, integrating theoretical insights with experimental observations. By judiciously combining these techniques, researchers can achieve a comprehensive and unambiguous characterization of these and other complex aniline derivatives, paving the way for their application in drug discovery and materials science.
References
-
Yamaguchi, I. Nuclear Magnetic Resonance in Amino-group of Aniline Derivatives. Bulletin of the Chemical Society of Japan. 1961;34(11). Available from: [Link]
-
Jariwala, F. B., & Attygalle, A. B. Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing; 2012. Available from: [Link]
-
Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. 2023;79(Pt 6):485-494. Available from: [Link]
-
Chemistry World. XFELs make small molecule crystallography without crystals possible. 2022. Available from: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. Available from: [Link]
-
PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Available from: [Link]
-
PubMed. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Available from: [Link]
-
ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. 2025. Available from: [Link]
-
SciSpace. The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. 2021. Available from: [Link]
-
IUCr. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. 2026. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
A Methodological and Comparative Guide to the Electronic Properties of Substituted Anilines: A DFT Focus on 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the electronic properties of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline using Density Functional Theory (DFT). As direct experimental or computational data for this specific molecule is not extensively available in peer-reviewed literature, this document serves a dual purpose: first, to present a detailed, field-proven protocol for conducting such a study, and second, to contextualize the potential findings by comparing them with established data for other well-characterized aniline derivatives.
The strategic placement of fluoro, methyl, and trifluoromethyl groups on the aniline scaffold presents a unique electronic profile. The interplay between the electron-donating methyl group and the strongly electron-withdrawing fluorine and trifluoromethyl groups can significantly modulate the molecule's reactivity, basicity, and intermolecular interaction potential, making it a compound of interest in medicinal chemistry and materials science.
Part 1: The Electronic Landscape of Substituted Anilines: A Comparative Overview
The electronic character of the aniline amino group is highly sensitive to the nature and position of substituents on the aromatic ring. These modifications directly influence the electron density on the nitrogen atom, which in turn governs the molecule's fundamental chemical properties. DFT calculations provide robust, quantitative insights into these properties.
Key Electronic Descriptors from DFT
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity).[1]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a powerful predictive tool for understanding intermolecular interactions.[3][4][5]
Comparative Data of Aniline Derivatives
To understand the potential electronic properties of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, it is instructive to compare it with aniline and its derivatives bearing either electron-donating groups (EDGs) like methyl (-CH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl).
| Molecule | Substituent Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Experimental pKa |
| Aniline | Reference | -5.21 | -0.15 | 5.06 | 1.53 | 4.60[6] |
| p-Methylaniline | Electron-Donating (EDG) | -5.02 | -0.09 | 4.93 | 1.61 | 5.08[7] |
| p-Chloroaniline | Weak Electron-Withdrawing (EWG) | -5.45 | -0.41 | 5.04 | 2.99 | 3.98[7] |
| p-Nitroaniline | Strong Electron-Withdrawing (EWG) | -6.68 | -2.54 | 4.14 | 6.29 | 1.02[7] |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | Mixed EDG/EWG | (Predicted) | (Predicted) | (Predicted) | (Predicted) | (Predicted) |
Note: HOMO, LUMO, Gap, and Dipole Moment values are representative values from computational studies. pKa values are experimental.
Analysis and Prediction:
-
Electron-Donating Groups (e.g., p-Methylaniline): The methyl group pushes electron density into the ring, raising the HOMO energy level compared to aniline. This makes the molecule a better electron donor (more nucleophilic) and more basic (higher pKa).[8]
-
Electron-Withdrawing Groups (e.g., p-Nitroaniline): The nitro group strongly pulls electron density from the ring, significantly lowering both the HOMO and LUMO energies. This reduces the molecule's basicity (lower pKa) and makes the aromatic ring more susceptible to nucleophilic attack. The HOMO-LUMO gap is also reduced, indicating higher reactivity.
-
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline: This molecule features a complex substitution pattern. The methyl group at position 4 is an EDG. The fluorine at position 3 and the trifluoromethyl group at position 5 are strong EWGs. We can predict that the combined effect of the two strong EWGs will dominate, leading to a significantly lowered HOMO energy and a reduced pKa compared to aniline, indicating decreased basicity. The opposing electronic effects make a precise prediction without calculation difficult, highlighting the necessity of the DFT protocol described below.
Part 2: A Step-by-Step Protocol for DFT Analysis
This protocol outlines a standard and robust methodology for performing DFT calculations on substituted anilines using the Gaussian software suite, a widely used program in computational chemistry.[9][10] The chosen level of theory, B3LYP/6-311++G(d,p) , is well-established for providing accurate geometries and electronic properties for aromatic amines.[11][12][13][14]
Experimental Workflow
Caption: Computational workflow for DFT analysis.
Methodology:
-
Molecular Structure Creation:
-
Using a molecular builder like GaussView, construct the 3D structure of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
-
Ensure the initial geometry is reasonable, although the subsequent optimization step will refine it to the lowest energy conformation.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation in Gaussian. The input file specifies the job type, theoretical method, charge, and spin multiplicity.[9]
-
Job Type: Opt Freq. This command first performs a geometry optimization to find the energetic minimum and then conducts a frequency calculation on the optimized structure.
-
Causality: The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies in the output.[15]
-
Method: Select the DFT functional B3LYP and the basis set 6-311++G(d,p).
-
Causality: The B3LYP functional offers a good balance between accuracy and computational cost for many organic systems.[13] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density, which is essential for aromatic systems.[11][12]
-
Charge and Multiplicity: For a neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet).
-
Submit the calculation.
-
-
Analysis of Results:
-
Optimization Convergence: Open the output file (.log or .out) and verify that the geometry optimization has converged successfully.
-
Frequency Analysis: Confirm that the frequency calculation yields zero imaginary frequencies.
-
Electronic Properties Extraction: The output file contains the energies of all molecular orbitals. Identify the energies for the HOMO and LUMO. The dipole moment is also summarized in the output.
-
Visualization: Use the generated checkpoint file (.chk) in GaussView to visualize the optimized geometry and to generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) map.
-
Part 3: Visualization and Interpretation
Visualizing the computational results is key to translating numerical data into chemical insight.
Molecular Structure
Caption: 2D representation of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
-
Interpreting Frontier Molecular Orbitals: Visualization of the HOMO will likely show significant electron density on the amino group and the aromatic ring, characteristic of its electron-donating potential. The LUMO will likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing trifluoromethyl group.
-
Interpreting the MEP Map: The MEP map will provide a clear picture of the charge distribution. A region of strong negative potential (typically colored red) is expected around the nitrogen atom's lone pair, representing the site of protonation and electrophilic attack. The electron-withdrawing fluorine and trifluoromethyl groups will create regions of positive potential (typically blue) on adjacent parts of the molecule, indicating susceptibility to nucleophilic attack.[4]
By following this guide, researchers can generate robust, reliable data on the electronic properties of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline or any novel aniline derivative, enabling a deeper understanding of its chemical behavior and accelerating its potential application in drug discovery and materials science.
References
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- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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A Comparative Guide to the Biological Activity of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline Analogs
Introduction
The strategic incorporation of fluorine and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical pharmacological properties.[1] Its high electronegativity, metabolic stability, and lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, often leading to improved bioavailability and efficacy.[1]
Aniline derivatives are prevalent structural motifs in a vast array of biologically active compounds. The fusion of a substituted aniline core with a trifluoromethyl group presents a promising strategy for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of analogs based on the 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline scaffold. We will delve into their synthesis, comparative anticancer and antimicrobial activities, structure-activity relationships (SAR), and the detailed experimental protocols used for their evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The Rationale for Trifluoromethyl Groups in Aniline Scaffolds
The unique physicochemical properties imparted by the trifluoromethyl group are central to its utility in drug design. When appended to an aniline ring, the CF₃ group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450. This can prolong the in vivo half-life of a drug candidate.[2]
-
Increase Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to permeate cellular membranes and cross the blood-brain barrier. This enhances bioavailability and distribution to target tissues.[1]
-
Modulate Binding Affinity: As a potent electron-withdrawing group, the CF₃ moiety can alter the acidity (pKa) of the aniline nitrogen and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. This can lead to increased binding affinity and potency.
These attributes make trifluoromethylated anilines a compelling class of compounds for screening and development against a range of biological targets.
Synthetic Strategies for Aniline Analogs
The synthesis of a diverse library of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline analogs is crucial for comprehensive SAR studies. The reactivity of the primary amine and the substituted aromatic ring allows for a variety of chemical transformations. Key synthetic pathways include:
-
Amide Formation: The amine group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amide bonds. This is a common method for linking the aniline core to other pharmacologically relevant fragments.[3]
-
Diazotization and Subsequent Reactions: The amine can be converted into a diazonium salt, a highly versatile intermediate. This salt can then undergo various transformations, such as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.[3]
-
Schiff Base Formation: Condensation of the aniline with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines, another important structural motif in bioactive molecules.[3]
Caption: Generalized synthetic pathways for derivatizing the aniline core.
Comparative Biological Activity
While direct comparative data for a broad series of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline analogs is not consolidated in the literature, we can infer trends and establish a framework for evaluation based on studies of structurally related trifluoromethyl-aniline derivatives.
Anticancer Activity
Trifluoromethyl-containing aniline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action is often suggested to be the induction of apoptosis (programmed cell death).
Table 1: Comparative Cytotoxicity of Trifluoromethyl-Aniline Analogs
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Thiazolo[4,5-d]pyrimidine-CF₃ Derivative (3b) | DU145 (Prostate) | 0.28 | Doxorubicin | 0.35 | [2] |
| Thiazolo[4,5-d]pyrimidine-CF₃ Derivative (3b) | A375 (Melanoma) | 0.36 | Doxorubicin | 0.54 | [2] |
| Thiazolo[4,5-d]pyrimidine-CF₃ Derivative (3b) | C32 (Melanoma) | 0.39 | Doxorubicin | 0.44 | [2] |
| Quinoxaline-CF₃ Derivative (5g) | MCF-7 (Breast) | >10 | Chloroquine | 0.19 (vs. P. falciparum) | [4] |
| N-aryl enamino amide with 3-fluorophenyl | AGS (Gastric) | 9.9 | Cisplatin | >10 |
Note: The data presented is synthesized from studies on various trifluoromethyl-containing heterocyclic and aniline structures to illustrate the potential potency of this class of compounds. IC₅₀ is the concentration required to inhibit the growth of 50% of cells.
The proposed apoptotic pathway often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in cell death.
Caption: Proposed apoptotic pathway induced by trifluoromethylaniline derivatives.
Antimicrobial Activity
Derivatives of trifluoromethylaniline have also shown promising activity against various bacterial pathogens, including drug-resistant strains.[5] The lipophilicity conferred by the CF₃ group is thought to aid in the disruption of bacterial cell membranes. The mechanism can also involve the induction of ROS, which damages bacterial cellular components.[6]
Table 2: Comparative Antimicrobial Activity of Trifluoromethyl-Aniline Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | - | - | [6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | - | - | [6] |
| 3,5-bis(trifluoromethyl)phenyl-pyrazole (21) | MRSA | 0.5 | Vancomycin | 1 | [5] |
| 3,5-bis(trifluoromethyl)phenyl-pyrazole (20) | S. aureus | 0.5 | Vancomycin | 1 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights
Analyzing the relationship between chemical structure and biological potency is critical for rational drug design. For trifluoromethyl-aniline analogs, several key SAR trends can be inferred from existing literature:
-
Ring Substitution: The position and electronic nature of other substituents on the aniline ring significantly impact activity. Electron-withdrawing groups in specific positions can enhance cytotoxic or antimicrobial effects.[4][7]
-
Bioisosteric Replacements: Replacing a phenyl group with bioisosteres like 2-thienyl or 2-furyl groups has been shown to increase antiplasmodial activity in related quinoxaline structures.[4]
-
Lipophilicity Balance: While the CF₃ group increases lipophilicity, an optimal balance is necessary. Excessively hydrophobic compounds may suffer from poor solubility and non-specific toxicity.[8]
-
Amine Derivatization: Modifications at the aniline nitrogen (e.g., N-alkylation or acylation) can alter the compound's steric and electronic properties, influencing its interaction with target proteins.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, V. parahaemolyticus) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). 4. Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest compound concentration in which no visible growth is observed. Results can also be quantified by reading the optical density at 600 nm.
Conclusion and Future Directions
The 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The strategic placement of fluoro, methyl, and trifluoromethyl groups provides a unique combination of electronic and steric properties that can be exploited for potent and selective biological activity. As evidenced by data from structurally related compounds, these analogs hold significant potential as both anticancer and antimicrobial agents.
Future research should focus on the systematic synthesis and screening of a dedicated library of analogs to build a comprehensive structure-activity relationship profile. This will enable the rational design of next-generation compounds with optimized potency and improved ADMET properties. Promising candidates identified through in vitro screening should be advanced to in vivo efficacy and toxicity studies to fully assess their therapeutic potential.
References
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- In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
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- Structure of two aniline derivatives as potent anticancer lead compounds.
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- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
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- Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. PMC - NIH.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.
- Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline Quantification
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates and potential impurities is paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline quantification, a key building block in the synthesis of various pharmaceutical compounds.
This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise. We will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative regulatory guidelines.
The Critical Need for Validated Quantification
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a substituted aniline derivative whose purity can significantly impact the quality of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its quantification in various sample matrices, from raw materials to in-process control samples. The validation of these methods is not merely a regulatory formality but a critical component of ensuring data integrity and product quality.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures, which forms the basis of the methodologies discussed herein.[2][3][4][5][6][7]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Below is a comparative summary of the two most common methods: HPLC-UV and GC-MS.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Selectivity | Good selectivity based on chromatographic retention time and UV spectrum. Co-eluting impurities with similar UV spectra can interfere. | Excellent selectivity based on both retention time and mass-to-charge ratio (m/z) of the analyte and its fragments, providing a high degree of confidence in identification. |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Typically offers higher sensitivity, often in the picogram to femtogram range, especially with selected ion monitoring (SIM). |
| Sample Throughput | Moderate to high, with typical run times of 5-30 minutes. | Moderate, with run times often in the range of 10-40 minutes. Sample preparation can be more extensive. |
| Cost | Lower initial instrument cost and operational expenses compared to GC-MS. | Higher initial investment and maintenance costs. |
| Robustness | Generally robust and widely used in quality control laboratories. | Robust, but can be more susceptible to matrix effects and contamination of the ion source. |
Experimental Protocols and Validation
The following sections provide detailed, step-by-step methodologies for the quantification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline using HPLC-UV and GC-MS. These protocols are designed to be self-validating, with built-in checks and adherence to ICH Q2(R2) guidelines.[3][6][7]
High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is often the first choice for routine quality control due to its robustness and cost-effectiveness. The polarity of the aniline group and the presence of a chromophore in the molecule make it amenable to reversed-phase HPLC with UV detection.
Caption: Workflow for HPLC-UV method validation.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.
-
-
Validation Parameters and Acceptance Criteria:
-
Specificity: The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector.
-
Linearity: A minimum of five concentration levels should be used. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[1]
-
Intermediate Precision (Inter-day): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) should not significantly affect the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a higher level of selectivity and sensitivity, which is particularly useful for trace-level quantification or when dealing with complex matrices. Due to the presence of the amine group, derivatization may be beneficial to improve peak shape and thermal stability, although direct injection is also possible.
Caption: Workflow for GC-MS method validation.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Optimized for separation, for example: initial temperature of 80 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Full scan for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity during quantification. Key ions for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline would need to be determined from its mass spectrum.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh the reference standard and dissolve in a suitable solvent like ethyl acetate or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. An internal standard (a structurally similar compound not present in the sample) should be used to improve precision.
-
Sample Solution: Extract the analyte from the sample matrix using an appropriate solvent and add the internal standard.
-
(Optional) Derivatization: To improve peak shape and volatility, the amine group can be derivatized, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
-
Validation Parameters and Acceptance Criteria:
-
Specificity: Confirmed by the retention time and the mass spectrum of the analyte, including the relative abundances of characteristic ions.
-
Linearity: A minimum of five concentration levels should be used. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Determined by spike recovery at three concentration levels. The mean recovery should be within 95.0% to 105.0%.
-
Precision:
-
Repeatability (Intra-day): RSD should be ≤ 5%.
-
Intermediate Precision (Inter-day): RSD should be ≤ 5%.
-
-
LOD and LOQ: Determined based on the signal-to-noise ratio of the quantifier ion in SIM mode.
-
Robustness: Evaluate the effect of small variations in GC parameters such as oven temperature ramp rate, carrier gas flow rate, and injector temperature.
-
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. The choice between them should be guided by the specific requirements of the analysis. HPLC-UV is a robust, cost-effective method suitable for routine quality control where high sensitivity is not the primary concern. In contrast, GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace analysis, impurity profiling, and in complex matrices where unambiguous identification is critical.
The validation of the chosen analytical method according to ICH and FDA guidelines is a non-negotiable step to ensure the reliability of the generated data. The protocols and validation parameters outlined in this guide provide a solid framework for developing and implementing robust and defensible analytical methods for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, ultimately contributing to the overall quality and safety of pharmaceutical products. The modern approach to analytical method validation emphasizes a lifecycle management perspective, where the method's performance is monitored and maintained throughout its use.[4][10]
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2023. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2024. Available from: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Validation of Analytical Methods According to the New FDA Guidance. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2022. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. 2006. Available from: [Link]
-
Organomation. GC-MS Sample Preparation. Available from: [Link]
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A Comparative Performance Analysis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in Material Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethyl groups onto an aromatic scaffold profoundly influences a molecule's physicochemical properties. In 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, the interplay between the electron-withdrawing trifluoromethyl group, the electronegative fluorine atom, and the electron-donating methyl group creates a unique electronic and steric profile. This guide will dissect these influences through a comparative analysis of its performance in critical areas such as solubility, thermal stability, and photophysical properties, benchmarked against other commercially available substituted anilines.
Solubility Profile: A Key Parameter for Processability and Formulation
The solubility of a building block is a fundamental property that dictates its utility in both synthetic chemistry and material formulation. Poor solubility can hinder reaction kinetics, complicate purification processes, and limit its incorporation into final products. The unique substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is expected to confer a nuanced solubility profile.
Theoretical Considerations
The presence of the highly lipophilic trifluoromethyl (-CF3) group generally enhances solubility in nonpolar organic solvents.[1][2] Conversely, the polar amino (-NH2) group can engage in hydrogen bonding, promoting solubility in polar protic solvents. The additional fluorine and methyl groups further modulate the overall polarity and intermolecular interactions. Based on these structural features, a qualitative solubility prediction can be made.
Comparative Solubility Analysis
While specific quantitative solubility data for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not extensively published, we can infer its likely behavior by comparing it with structurally related anilines.
| Compound | Structure | Expected Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) | Expected Solubility in Polar Aprotic Solvents (e.g., THF, DCM) | Expected Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | Moderate to High | High | Moderate | |
| Aniline | Low | Moderate | High | |
| 4-(Trifluoromethyl)aniline | High | High | Moderate | |
| 3,5-Bis(trifluoromethyl)aniline | Very High | High | Low to Moderate | |
| 3-Fluoro-4-morpholinoaniline | Low to Moderate | High | Moderate to High |
Table 1: Predicted Comparative Solubility of Substituted Anilines. The predictions are based on the principle of "like dissolves like" and the known effects of the respective functional groups on polarity and lipophilicity.
The combination of the lipophilic -CF3 group and the methyl group in the target molecule suggests a favorable interaction with nonpolar solvents. The fluorine atom's impact is more complex; while highly electronegative, its small size means its contribution to overall polarity is less significant than the amino group.
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise, quantitative solubility data, a standardized gravimetric method is recommended. This protocol ensures the determination of the saturation point of the solute in a given solvent at a specific temperature.
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method for solubility determination.
Thermal Stability: A Prerequisite for High-Performance Materials
For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and in high-temperature polymer synthesis, the thermal stability of the constituent materials is paramount.[3] The strong C-F bonds in the trifluoromethyl group are known to enhance the thermal stability of organic molecules.[4]
Causality of Enhanced Thermal Stability
The high bond dissociation energy of the C-F bond (approximately 485 kJ/mol) compared to a C-H bond (approximately 413 kJ/mol) contributes significantly to the increased thermal stability of fluorinated compounds. The electron-withdrawing nature of the -CF3 group can also influence the stability of the aromatic ring system.
Comparative Thermal Stability Analysis
| Compound | Key Structural Features | Expected Onset of Decomposition (TGA, °C) | Rationale |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | -CF3, -F, -CH3 | High (>250 °C) | The -CF3 group and C-F bond significantly enhance thermal stability. |
| Aniline | Unsubstituted | Moderate (~200-250 °C) | Lacks the stabilizing effect of fluorine-containing groups. |
| 4-(Trifluoromethyl)aniline | Single -CF3 group | High (>250 °C) | The -CF3 group is a primary contributor to high thermal stability.[4] |
| 3,5-Bis(trifluoromethyl)aniline | Two -CF3 groups | Very High (>300 °C) | The presence of two -CF3 groups further enhances thermal stability. |
Table 2: Predicted Comparative Thermal Stability of Substituted Anilines. The predicted decomposition temperatures are based on the known stabilizing effects of trifluoromethyl groups.
The unique substitution pattern of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, with both a fluorine atom and a trifluoromethyl group, is anticipated to result in excellent thermal stability, making it a promising candidate for applications requiring high-temperature processing or long-term operational stability.
Experimental Protocol for Thermal Stability Analysis (TGA/DSC)
A combined TGA/DSC analysis provides comprehensive information on the thermal behavior of a material, including its decomposition temperature, melting point, and glass transition temperature.
Workflow for TGA/DSC Analysis
Caption: TGA/DSC experimental workflow.
Photophysical Properties: Implications for Optoelectronic Applications
Substituted anilines are versatile building blocks for a range of optoelectronic materials, including emitters and host materials in OLEDs.[6] The electronic nature of the substituents on the aniline ring plays a crucial role in determining the photophysical properties, such as the absorption and emission wavelengths and the photoluminescence quantum yield (PLQY).[7]
Influence of Substituents on Electronic Properties
The trifluoromethyl group is a strong electron-withdrawing group, which tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8] This can lead to a blue-shift in the emission spectrum. Conversely, the methyl group is an electron-donating group, which can raise the HOMO level. The fluorine atom's effect is a combination of a strong inductive electron-withdrawing effect and a weaker mesomeric electron-donating effect. The overall impact on the photophysical properties is a result of the complex interplay of these competing electronic effects.
Comparative Photophysical Performance
A direct comparison of the photophysical properties of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline with other anilines highlights its potential for specific applications.
| Compound | Key Electronic Feature of Substituents | Expected Emission Wavelength | Expected Photoluminescence Quantum Yield (PLQY) |
| 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | Competing electron-withdrawing and -donating groups | Blue to Green | Moderate to High |
| Aniline | Unsubstituted | UV-Blue | Low |
| 4-(Trifluoromethyl)aniline | Strong electron-withdrawing group | Blue | Moderate |
| 3-Fluoro-4-morpholinoaniline | Electron-donating morpholino group | Green to Yellow-Green | High |
Table 3: Predicted Comparative Photophysical Properties of Substituted Anilines. The predictions are based on the known influence of electron-donating and electron-withdrawing groups on the HOMO-LUMO gap and emission characteristics.
The balanced electronic nature of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline suggests its potential as a blue-emitting material or as a host for phosphorescent emitters in OLEDs.
Experimental Protocol for Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a critical parameter for evaluating the efficiency of an emissive material. The absolute method using an integrating sphere is the most accurate technique for its determination.
Workflow for Absolute PLQY Measurement
Caption: Absolute PLQY measurement workflow.
Application in Pharmaceutical Synthesis
In drug development, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[9][10][11] 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline serves as a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of the reactive amino group, along with the modulating effects of the other substituents, allows for precise chemical transformations.[2]
The presence of the fluorine and methyl groups can influence the regioselectivity of subsequent reactions, providing a handle for directing chemical modifications to specific positions on the aromatic ring. This level of control is highly desirable in the multi-step synthesis of modern pharmaceuticals.
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline presents a compelling profile for researchers and professionals in material science and drug development. Its unique substitution pattern is predicted to confer a favorable combination of solubility, high thermal stability, and tunable photophysical properties. While direct comparative experimental data is still emerging, the analysis of structure-property relationships based on related compounds strongly suggests its potential as a high-performance building block. The experimental protocols provided in this guide offer a framework for researchers to conduct their own benchmarking studies and unlock the full potential of this versatile molecule. The strategic use of such precisely functionalized intermediates is key to advancing the development of next-generation materials and pharmaceuticals.[1][12]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation and Comparative Reactivity of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Introduction: Unlocking Synthetic Potential with a Multifaceted Building Block
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups can dramatically modulate a compound's metabolic stability, lipophilicity, and binding affinity[1]. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a specialized aromatic amine that presents a unique constellation of substituents: an electron-donating methyl group positioned between two strongly electron-withdrawing groups—a fluorine atom and a trifluoromethyl moiety. This intricate electronic and steric arrangement makes it a highly valuable, albeit challenging, intermediate for creating complex molecular architectures in pharmaceuticals and agrochemicals[1][2].
This guide provides an in-depth technical comparison of the reactivity of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline with a structurally analogous alternative, 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS: 914225-61-9)[3]. As specific experimental data for the target molecule is not widely published, this document serves as an expert-led predictive guide. We will dissect two fundamental transformations—N-acylation and the Sandmeyer reaction—to elucidate the structure of the resulting products and to provide researchers with a robust, data-driven framework for anticipating reaction outcomes and designing validation protocols.
Section 1: N-Acylation: Probing the Nucleophilicity of the Amino Group
Expertise & Experience: The Causality Behind Experimental Choices
The acylation of an aniline to form an amide is a cornerstone of organic synthesis. The reaction's success hinges on the nucleophilicity of the aniline's amino group, which is directly influenced by the electronic character of the substituents on the aromatic ring.
For our target molecule, 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline , the amino group is flanked by a fluorine atom and a trifluoromethyl group. Both are powerful electron-withdrawing groups that significantly decrease the electron density on the aromatic ring and, by extension, reduce the nucleophilicity of the nitrogen atom. However, the para-positioned methyl group exerts a modest electron-donating effect through hyperconjugation, partially counteracting this deactivation.
In comparison, our alternative, 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline , features a chlorine atom instead of a methyl group. Chlorine is also electron-withdrawing, meaning this alternative aniline is expected to be even less nucleophilic than our primary target. This seemingly subtle difference is critical, as it dictates the reaction kinetics. The less deactivated amine of our target molecule should, in principle, react more readily with an electrophile like acetyl chloride, potentially leading to higher yields or requiring milder reaction conditions.
The choice of a base, such as potassium carbonate, is crucial. It serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction[4].
Experimental Protocol: N-Acetylation of Substituted Anilines
This self-validating protocol is designed for robustness and can be monitored at each stage to ensure reaction completion and product purity.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the aniline (3-Fluoro-4-methyl-5-(trifluoromethyl)aniline or its chloro-analogue) (10.0 mmol, 1.0 eq.) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add finely ground anhydrous potassium carbonate (15.0 mmol, 1.5 eq.) to the solution.
-
Acylation: Cool the stirred suspension to 0 °C using an ice bath. Add acetyl chloride (11.0 mmol, 1.1 eq.) dropwise via syringe over 15 minutes. A white precipitate of potassium chloride may become more prominent.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acetylated product. The structure should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation of substituted anilines.
Comparative Data (Predicted)
| Parameter | Product of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | Product of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | Rationale for Prediction |
| Expected Reactivity | Moderate to High | Low to Moderate | The methyl group in the target molecule is electron-donating, increasing amine nucleophilicity compared to the electron-withdrawing chloro group in the alternative. |
| Predicted Yield | 85-95% | 75-85% | Higher reactivity should correlate with a more complete reaction and higher isolated yield under identical conditions. |
| Product Name | N-(3-Fluoro-4-methyl-5-(trifluoromethyl)phenyl)acetamide | N-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)acetamide | Standard IUPAC nomenclature. |
| Key ¹H NMR Shifts | Acetyl CH₃: ~2.2 ppm; Aromatic CH₃: ~2.3 ppm; NH proton: ~7.5-8.5 ppm (broad singlet) | Acetyl CH₃: ~2.2 ppm; NH proton: ~7.8-8.8 ppm (broad singlet) | The chemical environment of the acetyl group is similar. The NH proton of the more electron-deficient system may appear further downfield. |
Trustworthiness: Analytical Validation Protocol
To validate the outcome and purity of the N-acylation reaction, a robust High-Performance Liquid Chromatography (HPLC) method is essential. Fluorinated stationary phases often provide unique selectivity for halogenated aromatic compounds[5][6].
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A standard solution of the starting aniline is prepared and injected to determine its retention time. The reaction mixture is then sampled, diluted, and injected to monitor the disappearance of the starting material peak and the appearance of the less polar amide product peak at a different retention time. Purity is determined by the peak area percentage of the final, isolated product.
Section 2: Diazotization and Sandmeyer Reaction
Expertise & Experience: Transforming the Aromatic Core
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a wide range of functionalities, including halogens, cyano, and even trifluoromethyl groups, via an intermediate diazonium salt[7][8]. This transformation is not just a simple substitution; it fundamentally alters the synthetic potential of the aromatic ring.
The formation of the arenediazonium salt is the critical first step. It is typically performed at low temperatures (0-5 °C) because these intermediates are often unstable. The electron-withdrawing groups on our target molecule and its alternative are expected to enhance the stability of the diazonium salt compared to electron-rich anilines.
In the subsequent copper-catalyzed Sandmeyer step, the diazonium group is replaced. For this guide, we will consider a Sandmeyer trifluoromethylation, a modern variant of this classic reaction that allows for the direct installation of a -CF₃ group[9][10]. The choice of a suitable trifluoromethyl source, such as TMSCF₃ (Trifluoromethyl(trimethyl)silane), and a copper catalyst is key[9].
Comparing our two substrates, the electronic differences are less likely to have a dramatic impact on the Sandmeyer step itself, which often proceeds via a radical mechanism. However, any differences in the stability or solubility of the intermediate diazonium salts could influence the overall efficiency and yield of the two-step process.
Experimental Protocol: One-Pot Diazotization and Sandmeyer Trifluoromethylation
This one-pot protocol, adapted from established methods[7][9], is designed for efficiency and to minimize the handling of the potentially unstable diazonium intermediate.
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the aniline (5.0 mmol, 1.0 eq.) and 20 mL of anhydrous acetonitrile.
-
Diazotization: Cool the solution to 0 °C. Add tert-butyl nitrite (t-BuONO) (7.5 mmol, 1.5 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the diazonium salt can be qualitatively checked by adding a drop of the reaction mixture to a solution of 2-naphthol, which should produce a brightly colored azo dye.
-
Sandmeyer Reagent Preparation: In a separate dry flask, add copper(I) thiocyanate (CuSCN) (0.5 mmol, 0.1 eq.), cesium carbonate (Cs₂CO₃) (10.0 mmol, 2.0 eq.), and TMSCF₃ (10.0 mmol, 2.0 eq.) to 10 mL of anhydrous acetonitrile.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the Sandmeyer reagent suspension at room temperature via cannula. Vigorous gas evolution (N₂) will be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor for the consumption of the intermediate by quenching a small aliquot with water and analyzing the organic extract by GC-MS.
-
Workup and Isolation: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), GC-MS, and IR spectroscopy to confirm the successful replacement of the amino group with a trifluoromethyl group.
Workflow for Sandmeyer Trifluoromethylation
Caption: One-pot workflow for Diazotization-Sandmeyer Trifluoromethylation.
Comparative Data (Predicted)
| Parameter | Product of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline | Product of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | Rationale for Prediction |
| Product Name | 1-Fluoro-2-methyl-3,5-bis(trifluoromethyl)benzene | 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene | The amino group is replaced by a trifluoromethyl group. |
| Predicted Yield | 60-75% | 60-75% | Yields for Sandmeyer trifluoromethylations are typically moderate to good. The electronic differences between the starting materials are not expected to cause a major divergence in yield for this radical-mediated process. |
| Potential Side Products | Phenol (from reaction with water), azo-coupling products, hydrodediazoniation (replacement by -H). | Phenol (from reaction with water), azo-coupling products, hydrodediazoniation (replacement by -H). | These are common side reactions for diazonium salt chemistry if conditions are not strictly controlled (e.g., anhydrous). |
| Key ¹⁹F NMR Shifts | Two distinct CF₃ signals are expected. | Two distinct CF₃ signals are expected. | The key validation is the appearance of a new CF₃ signal and the disappearance of the signal corresponding to the original CF₃ group's environment. |
Conclusion
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline represents a potent, albeit complex, building block for advanced synthesis. Our analysis, grounded in fundamental principles of organic chemistry and data from closely related structures, provides a predictive framework for its behavior.
-
In N-acylation reactions , it is expected to be moderately more reactive than its 3-chloro analogue due to the electron-donating nature of the methyl group, likely resulting in higher yields under comparable conditions.
-
In Sandmeyer trifluoromethylation , the difference in reactivity is predicted to be less pronounced, with both substrates serving as viable precursors to valuable bis(trifluoromethyl)benzene derivatives.
This guide empowers researchers to approach the synthesis of novel compounds derived from this aniline with a validated set of protocols and a clear understanding of the chemical principles at play. The provided workflows for synthesis and analysis establish a self-validating system, ensuring that experimental outcomes can be reliably determined and optimized. By leveraging the unique reactivity of this multifaceted intermediate, scientists can continue to push the boundaries of pharmaceutical and material science innovation.
References
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Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). Acme Organics.[Link][11]
-
Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. (n.d.). Acme Organics.[Link][2]
-
US Patent US20200377475A1: An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). Google Patents.[12]
-
Sandmeyer Trifluoromethylation. (2014). Organic Chemistry Portal.[Link][9]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.[Link][13]
-
3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline. (n.d.). PubChem.[Link][14]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2003). LCGC International.[Link][5]
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC, NIH.[Link][15]
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The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (n.d.). Acme Organics.[Link][1]
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Sandmeyer Trifluoromethylation. (n.d.). ResearchGate.[Link][10]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PMC, NIH.[Link][7]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.[Link][8]
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3-CHLORO-4-FLUORO-5-(TRIFLUOROMETHYL)ANILINE. (n.d.). Ivy Fine Chemicals.[Link][3]
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Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link][6]
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Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2014). Der Pharma Chemica.[Link][4]
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A Comparative Guide to Synthetic Routes for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Introduction
3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents. The specific arrangement of the fluorine, methyl, and trifluoromethyl groups on the aniline ring imparts unique electronic and lipophilic properties to target molecules, often enhancing their metabolic stability, binding affinity, and overall efficacy.[1] However, this precise substitution pattern also presents significant challenges for chemical synthesis, requiring careful strategic planning to control regioselectivity and maximize yield.
This guide provides an in-depth comparison of plausible and reported synthetic strategies for obtaining 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline. We will dissect each route, explaining the mechanistic rationale behind key steps, comparing their relative efficiencies with supporting data from analogous transformations, and providing detailed experimental protocols for the most viable approaches.
Part 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of a polysubstituted aromatic compound like our target molecule can be approached from several angles. The primary challenge lies in the introduction of the amine group and the correct placement of the three distinct substituents (F, CH₃, CF₃) around the benzene ring. The electronic nature of these groups—electron-donating (CH₃) versus strongly electron-withdrawing (F, CF₃)—dictates the feasibility and regiochemical outcome of many standard aromatic transformations.
We will explore three primary synthetic strategies:
-
Route A: Late-Stage Nitration and Reduction. This classical approach involves the construction of the substituted benzene core first, followed by nitration and subsequent reduction to install the aniline functionality. Success hinges on the regioselective nitration of a 1-fluoro-2-methyl-3-(trifluoromethyl)benzene precursor.
-
Route B: Palladium-Catalyzed C-N Cross-Coupling. A modern and versatile strategy, this route utilizes a pre-functionalized aryl halide (e.g., a bromo-substituted precursor) and couples it with an ammonia surrogate using a palladium catalyst, such as in a Buchwald-Hartwig amination.
-
Route C: Synthesis from a Substituted Nitro-Aromatic. This approach begins with a commercially available or readily accessible nitro-aromatic compound and builds the required substitution pattern around it before the final reduction of the nitro group.
Below is a logical diagram illustrating these distinct retrosynthetic disconnections.
Caption: Workflow for the nitration and reduction route (Route A).
Advantages:
-
Potentially short synthesis from an advanced intermediate.
-
Utilizes common, well-understood reactions.
Disadvantages:
-
Regioselectivity: Formation of undesired isomers is highly likely, complicating purification and reducing the overall yield. Nitration of similar substituted benzotrifluorides often yields a mixture of products. [2]* Harsh Conditions: The use of fuming nitric and sulfuric acids requires careful handling and specialized equipment.
-
The required starting material may not be readily available.
Route B: Palladium-Catalyzed C-N Cross-Coupling
This modern approach offers superior control over regioselectivity by forming the C-N bond at a pre-defined position. The key is the synthesis of a suitable aryl halide, such as 5-Bromo-3-fluoro-4-methyl-1-(trifluoromethyl)benzene.
Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of ligand (e.g., a biarylphosphine like XPhos or SPhos) is critical for achieving high catalytic activity. An ammonia surrogate like benzophenone imine is often used, followed by acidic hydrolysis to reveal the primary aniline. This avoids the direct use of ammonia gas, which can be challenging to handle and can lead to side reactions. The base (e.g., NaOt-Bu or Cs₂CO₃) is crucial for the catalytic cycle. This method is widely used for preparing complex anilines. [3] Workflow Diagram:
Caption: Workflow for the Pd-catalyzed amination route (Route B).
Advantages:
-
Excellent Regiocontrol: The amine group is installed exclusively at the position of the halogen.
-
High Yields: Modern catalytic systems often provide high yields for a wide range of substrates.
-
Milder Conditions: Generally avoids the use of strong, corrosive acids.
Disadvantages:
-
Catalyst Cost: Palladium catalysts and specialized ligands can be expensive, particularly for large-scale synthesis.
-
Precursor Synthesis: The synthesis of the required aryl bromide precursor may be multi-step.
-
Metal Contamination: The final product must be rigorously purified to remove trace palladium, which is critical for pharmaceutical applications.
Route C: Building from a Substituted Nitro-Aromatic
This strategy leverages a readily available starting material like 3-Fluoro-5-nitrobenzotrifluoride and introduces the methyl group in a subsequent step before the final reduction.
Causality of Experimental Choices: Starting with 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, one could envision a sequence involving metallation and methylation. For example, a directed ortho-metallation (DoM) could be attempted, where a directing group facilitates deprotonation adjacent to it. However, the electronics of this specific substrate make this challenging. A more plausible, albeit longer, route involves nucleophilic aromatic substitution (SNAr) on a related precursor, such as 1,3-difluoro-5-nitro-4-(trifluoromethyl)benzene, where one fluorine is displaced by a methylating agent (e.g., a cuprate) or by another nucleophile that is later converted to a methyl group. The final step is the reliable reduction of the nitro group. The reduction is typically high-yielding and can be achieved with various reagents, including catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in acetic acid. [4] Workflow Diagram:
Caption: Workflow for building from a nitro-aromatic precursor (Route C).
Advantages:
-
Readily Available Starting Materials: Simple fluorinated and nitrated benzotrifluorides are often commercially available.
-
Reliable Reduction Step: The final nitro group reduction is typically a robust and high-yielding transformation.
Disadvantages:
-
Longer Route: This strategy likely involves more synthetic steps compared to others.
-
Complex Intermediate Steps: The introduction of the methyl group onto the highly functionalized ring can be challenging and may require significant methods development.
Part 3: Quantitative Comparison and Data
The following table summarizes the key aspects of each synthetic route, with estimated yields based on analogous transformations reported in the literature.
| Parameter | Route A: Nitration/Reduction | Route B: Pd-Catalyzed Amination | Route C: From Nitro-Aromatic |
| Starting Material | 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene | 5-Bromo-3-fluoro-4-methyl-1-(trifluoromethyl)benzene | e.g., 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene |
| Key Transformations | Electrophilic Nitration, Nitro Reduction | Buchwald-Hartwig C-N Coupling, Deprotection | Functional Group Interconversion, Nitro Reduction |
| Regiocontrol | Poor to Moderate | Excellent | Excellent (by design) |
| Number of Steps | 2 (from precursor) | 2 (from precursor) | 3+ (from precursor) |
| Estimated Yield | 20-40% (due to isomerism) | 70-90% | 50-70% |
| Key Advantages | Few steps, classical chemistry | High yield, excellent selectivity | Uses simpler starting materials |
| Key Disadvantages | Isomer formation, harsh conditions | Catalyst cost, metal contamination | Longer sequence, complex steps |
Part 4: Detailed Experimental Protocols
The following protocols are representative methodologies for the most promising routes (A and B), designed for execution by trained researchers.
Protocol 1: Synthesis via Route A (Nitration and Reduction)
Step 1a: Nitration of 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene
-
To a stirred solution of concentrated sulfuric acid (98%, 25 mL) cooled to 0 °C in an ice bath, add 1-fluoro-2-methyl-3-(trifluoromethyl)benzene (5.0 g, 26.0 mmol).
-
Slowly add a pre-mixed solution of fuming nitric acid (1.5 mL) and concentrated sulfuric acid (5 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. The procedure is analogous to those described for nitrating substituted benzotrichlorides, which requires careful temperature control. [5]3. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (150 g).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude oil, a mixture of isomers, must be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 3-fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene.
Step 1b: Reduction to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
-
Dissolve the purified 3-fluoro-4-methyl-5-(trifluoromethyl)nitrobenzene (2.39 g, 10.0 mmol) in methanol (50 mL).
-
Add 10% Palladium on carbon (Pd/C, 240 mg, 10 wt%) to the solution. [4]3. Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-methyl-5-(trifluoromethyl)aniline as a solid or oil. Further purification can be achieved by recrystallization or distillation.
Protocol 2: Synthesis via Route B (Buchwald-Hartwig Amination)
Step 2a: Palladium-Catalyzed Coupling
-
In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-3-fluoro-4-methyl-1-(trifluoromethyl)benzene (2.73 g, 10.0 mmol), benzophenone imine (2.17 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 92 mg, 0.1 mmol) and the ligand (e.g., XPhos, 191 mg, 0.4 mmol).
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting bromide.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through Celite®.
-
Concentrate the filtrate and purify the crude residue by column chromatography to yield the N-(diphenylmethylene) protected aniline.
Step 2b: Hydrolysis of the Imine
-
Dissolve the protected aniline from the previous step in tetrahydrofuran (THF, 40 mL).
-
Add 2 M aqueous hydrochloric acid (20 mL) and stir the mixture vigorously at room temperature for 2 hours.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the target aniline.
Conclusion
The optimal synthetic route to 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline depends heavily on the specific requirements of the researcher or organization.
-
For exploratory, small-scale synthesis where absolute regiochemical control and high purity are paramount, Route B (Palladium-Catalyzed Amination) is the superior choice, despite the higher initial cost of reagents. Its predictability and typically high yields make it ideal for medicinal chemistry applications.
-
For large-scale industrial production , a more classical approach like Route A (Nitration/Reduction) or Route C (From Nitro-Aromatic) might be more cost-effective, provided the challenges of regioselectivity and purification can be overcome through rigorous process optimization. The development of an efficient separation method for the nitro-isomers in Route A would be critical for its viability.
Ultimately, the synthesis of this complex aniline requires a careful balance of modern and classical techniques, with the final choice of route dictated by a trade-off between material cost, scalability, and the stringency of purity requirements.
References
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Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
- Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
Atlantis Press. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
For researchers at the forefront of pharmaceutical and chemical innovation, the responsible management of synthesized compounds is as critical as the discoveries they enable. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, a fluorinated aromatic amine, is a valuable building block, but its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a direct, procedural framework for handling and disposing of this compound, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory guidance.
Hazard Identification & Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, like similar halogenated anilines, presents multiple hazards. The trifluoromethyl group (-CF3) also places it within the broader category of per- and polyfluoroalkyl substances (PFAS), which are under increasing regulatory scrutiny due to their environmental persistence.[1][2] The primary disposal pathway must therefore be one of complete destruction.
This initial assessment dictates every subsequent step, from the selection of personal protective equipment to the final method of disposal.
| Hazard Category | Description | Primary GHS Pictograms | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | 💀 | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | ❗ | [6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | ❗ | [3][4][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. | ❗ / हेल्थ हज़ार्ड | [3][5][8] |
| Environmental Hazard | Potentially harmful to aquatic life. | [9] |
Personnel Protection & Engineering Controls
Given the compound's toxicity profile, robust protective measures are non-negotiable. The causality is simple: to prevent exposure, physical and atmospheric barriers must be established between the researcher and the chemical.
-
Engineering Controls : All handling of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, including weighing and waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols. Ensure eyewash stations and safety showers are immediately accessible.[10]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves. For anilines and halogenated compounds, butyl, neoprene, or Viton gloves are recommended. Standard nitrile gloves are not advised for prolonged contact as they can offer insufficient protection.[11]
-
Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.[7]
-
Body Protection : A fully-buttoned laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.
-
In-Laboratory Waste Management Protocol
Systematic collection and segregation of chemical waste at the point of generation is the most critical step in a compliant disposal process.
Step 1: Waste Segregation Collect all waste containing 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline in a dedicated hazardous waste container. This is crucial because halogenated waste streams require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvents.[12][13]
Step 2: Container Selection and Labeling Use only compatible, sealable containers, such as high-density polyethylene (HDPE) carboys.[11] The container must be in good condition, free from leaks, and clearly labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "3-Fluoro-4-methyl-5-(trifluoromethyl)aniline"
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 3: Handling Contaminated Materials Any materials that come into direct contact with the compound, such as pipette tips, wipes, and contaminated PPE (gloves), must be considered hazardous waste. These items should be collected in a sealed, labeled bag and placed inside the designated solid hazardous waste container.
Step 4: Interim Storage Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This area should be secure and away from incompatible materials, particularly strong oxidizing agents.[11]
Spill & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Protect Yourself : Don appropriate PPE, including a respirator if necessary, before re-entering the area.[11]
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup : Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, sealable container for disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal : Label the spill cleanup waste container as hazardous and manage it according to the protocol in Section 3.
Final Disposal Pathway: Mandated Professional Destruction
The ultimate disposal of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is not a task for the laboratory. Due to its halogenated and trifluoromethylated nature, specialized treatment is required.
-
Primary Disposal Method : The universally recommended method for halogenated aromatic compounds is high-temperature chemical incineration in a licensed facility equipped with an afterburner and a scrubber.[14] This process ensures the complete destruction of the molecule and neutralizes harmful byproducts like hydrogen fluoride (HF) and nitrogen oxides (NOx).
-
PFAS Considerations : The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS materials, recommending thermal treatment and permitted hazardous waste landfills as the most effective current technologies to minimize environmental release.[2][15] Incineration aligns directly with this authoritative guidance.
-
Engage a Licensed Professional : It is mandatory to contract a licensed professional hazardous waste disposal service for the final transport and disposal of this material.[9][14] These services ensure that the waste is managed in compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
Caption: Disposal workflow for 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide.
- Benchchem. (n.d.). Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-(Trifluoromethyl)anilinium chloride.
- Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methyl-3-(trifluoromethyl)aniline.
- Angene Chemical. (2025, February 20). Safety Data Sheet for 4-Methyl-3-(trifluoromethyl)aniline.
- Chem-Impex International. (2013, September 10). MSDS of 3-Fluoro-5-(trifluoromethyl)aniline.
- Washington State University. (n.d.). Aniline Safety Operating Procedure.
- Fisher Scientific. (2024, March 31). Safety Data Sheet for 3-Fluoro-4-(trifluoromethoxy)aniline.
- Angene Chemical. (2024, December 1). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline.
- SKC Inc. (2024, January 9). Safety Data Sheet for Aromatic Amine Cleaning Developing Solution.
- Merck Millipore. (2024, July 2). Safety Data Sheet for 4-(Trifluoromethoxy)-aniline.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS.
- ETH Zürich. (2022, June 6). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (2024, April 9). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
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A Senior Application Scientist's Guide to Handling 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline
Introduction: Beyond the Product
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline demands not only scientific rigor but also an unwavering commitment to safety. This molecule, a substituted aniline, belongs to a class of compounds known for its utility in synthesis as well as its potential for significant health hazards. This guide is structured to provide a comprehensive, field-tested framework for its safe handling. Our objective is to move beyond mere compliance and cultivate a deep, intuitive understanding of the risks involved and the rationale behind each safety protocol. By treating every procedural step as part of a self-validating safety system, we build the trust and confidence necessary for groundbreaking research.
Hazard Analysis: Understanding the "Why"
The specific hazard profile of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline dictates a stringent approach to personal protection. While you must always consult the specific Safety Data Sheet (SDS) provided by your supplier, the known risks associated with structurally similar halogenated and trifluoromethylated anilines provide a clear and conservative basis for our operational plan. Aniline and its derivatives are notorious for their ability to be absorbed through the skin, leading to systemic toxicity.[1][2][3]
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7] | Systemic poisoning, methemoglobinemia (impaired oxygen delivery in the blood), cyanosis (bluish skin), headache, nausea, and in severe cases, unconsciousness.[3][4][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7][9] Some related compounds cause severe burns.[5] | Redness, inflammation, pain, and potential for chemical burns upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][6][7][9] | Severe pain, redness, and potential for irreversible damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation.[6][9] | Coughing, shortness of breath, and irritation of the nasal passages and throat. |
| Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[4][6] | Long-term damage to vital organs, with the bladder being a known target for some anilines.[10] |
| Sensitization | May cause an allergic skin reaction.[4][11] | Development of chemical allergies, leading to severe skin reactions upon subsequent exposures. |
| Chronic Hazards | Some aniline derivatives are suspected mutagens or carcinogens.[1][4] | Increased risk of genetic defects or cancer. |
| Combustion Hazards | Combustible material.[11] In a fire, it can release highly toxic and corrosive gases. | Fire can produce hazardous decomposition products including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF).[5][11][12] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to ground our approach in the established Hierarchy of Controls. This principle prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline, our primary control is Engineering : all handling must occur within a certified chemical fume hood.[1] Administrative controls include robust training and standard operating procedures (SOPs). This guide focuses on the final, critical layer: PPE .
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for all operations involving this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against splashes, vapors, and fine dust. Face Shield: Must be worn in addition to goggles during procedures with a heightened risk of splashing (e.g., transfers, reaction quenching) to protect the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Material: Nitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility chart. Practice: Double-gloving is a required practice when handling the neat compound or concentrated solutions. This provides a critical buffer against undetected pinholes or degradation. Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Lab Coat: A flame-retardant lab coat, fully buttoned with sleeves down to the wrist, is the minimum requirement. Apron: A chemical-resistant apron worn over the lab coat is necessary for any procedure involving significant quantities or a high splash potential. |
| Respiratory Protection | Respirator (as required) | Primary Control: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2] Secondary Control: If engineering controls are insufficient, fail, or during a large spill cleanup, a NIOSH-approved respirator is required. A full-face respirator with organic vapor and particulate cartridges (e.g., Type K, green, conforming to EN14387) is recommended.[12][13][14] |
| Foot Protection | Closed-Toe Shoes | Non-negotiable in any laboratory setting. Shoes must be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Guidance
A systematic workflow ensures safety is integrated into every step of the experimental process.
Caption: A systematic workflow ensures procedural safety.
Part 1: Preparation and Pre-Handling
-
Risk Assessment: Before starting, conduct a formal risk assessment for your specific experiment.
-
Fume Hood Verification: Ensure your chemical fume hood is operational, with a valid certification date and a face velocity monitor indicating proper airflow.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines. This should include an inert absorbent material like vermiculite or sand.
-
Don PPE: Put on all required PPE before entering the designated handling area.
Part 2: Handling Procedures
-
Designated Area: All handling of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline must occur exclusively within the certified chemical fume hood.[1]
-
Weighing: If handling a solid, weigh it out on disposable weigh paper within the fume hood. Tare a sealed container for transport if the balance is outside the hood.
-
Transfers: Use a syringe, pipette, or powder funnel for transfers to minimize the risk of spills and aerosol generation.
-
Heating: Never use an open flame. Use a controlled heating source such as a heating mantle, water bath, or oil bath.
Part 3: Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (e.g., peel one off with the other, then slide a clean finger under the cuff of the remaining glove) to avoid skin contact with the contaminated exterior.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.[15]
Emergency and Disposal Plans
Spill Management
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (vermiculite, sand).
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[16]
-
Decontaminate the spill area and collect all cleaning materials for disposal as hazardous waste.[16]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and follow your institution's emergency procedures for chemical spills. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.[1]
-
First Aid
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9][13]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[1][12][17] Seek medical attention, especially if irritation persists.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, governed by the "cradle-to-grave" principle.[16]
-
Waste Segregation: Never mix waste streams. All materials contaminated with 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed waste container. The container must be chemically compatible and clearly labeled with "Hazardous Waste" and the full chemical name.
-
Solid Waste: Contaminated solid materials (gloves, weigh paper, absorbent pads) must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
Storage and Pickup: Store all hazardous waste containers in a designated satellite accumulation area according to your institution's guidelines.[16] Do not allow waste to accumulate. Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department promptly.[16]
References
- Aarti Industries. (n.d.). 2-fluoroaniline Safety Data Sheet.
- Columbia University. (n.d.). Aniline Standard Operating Procedure. Retrieved from Columbia University Environmental Health & Safety.
- BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
- BLD Pharmatech. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)aniline.
- Central Drug House. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-FLUOROANILINE - CAMEO Chemicals.
- Fisher Scientific. (n.d.). 2-(Trifluoromethyl)aniline Safety Data Sheet.
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
- PubChem. (n.d.). 4-Fluoroaniline.
- Fisher Scientific. (2025). 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.
- Fisher Scientific. (2024). 3-Fluoro-4-(trifluoromethoxy)aniline Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)anilinium chloride SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
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- Fisher Scientific. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline Safety Data Sheet.
- PubChem. (n.d.). 3-Fluoro-4-methyl-5-(trifluoromethoxy)aniline.
- BenchChem. (2025). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
- Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from CDC Agency for Toxic Substances and Disease Registry.
- University of Florida. (n.d.). Hazardous Waste Management Guide. Retrieved from University of Florida Environmental Health and Safety.
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- 17. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
